5-Amino-3-methylheptanoic acid
Description
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Structure
3D Structure
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
5-amino-3-methylheptanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-3-7(9)4-6(2)5-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11) |
InChI Key |
VSBFYOGWCJORDB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(C)CC(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
5-Amino-3-methylheptanoic acid CAS number
5-Amino-3-methylheptanoic Acid (CAS 2060047-11-0): A Comprehensive Technical Guide on Structural Pharmacology and Application Workflows
Executive Summary
The development of neuromodulatory therapeutics heavily relies on the structural optimization of existing pharmacophores. 5-Amino-3-methylheptanoic acid (CAS 2060047-11-0) is a highly specialized aliphatic amino acid that belongs to the gabapentinoid class of compounds. As an extended-chain analogue of pregabalin (3-isobutyl GABA), this compound serves as a critical research tool and intermediate for investigating the binding mechanics of the α2δ auxiliary subunits of voltage-gated calcium channels (VGCCs).
This whitepaper provides an in-depth technical synthesis of its physicochemical properties, mechanistic pharmacology, and the rigorous experimental workflows required for its synthesis and biological validation.
Physicochemical Profiling & Structural Analysis
Unlike pregabalin, which utilizes a hexanoic acid backbone, 5-Amino-3-methylheptanoic acid features a heptanoic acid backbone with two distinct chiral centers at the C3 and C5 positions. This structural expansion alters the molecule's lipophilicity and spatial geometry, which theoretically influences its penetration across the blood-brain barrier (BBB) and its precise docking orientation within the α2δ−1 binding pocket 1[1].
Table 1: Physicochemical and Structural Parameters
| Parameter | Specification |
| Chemical Name | 5-Amino-3-methylheptanoic acid |
| CAS Number | 2060047-11-0 |
| Molecular Formula | C₈H₁₇NO₂ |
| Molecular Weight | 159.23 g/mol |
| Stereocenters | 2 (C3, C5) |
| SMILES | O=C(O)CC(C)CC(N)CC |
Table 2: Comparative Gabapentinoid Pharmacophores
| Compound | CAS Number | Backbone Structure | Target Subunit |
| Gabapentin | 60142-96-3 | Cyclohexane ring | α2δ−1 / α2δ−2 |
| Pregabalin | 148553-50-8 | Hexanoic acid | α2δ−1 / α2δ−2 |
| 5-Amino-3-methylheptanoic acid | 2060047-11-0 | Heptanoic acid | α2δ−1 / α2δ−2 |
Mechanistic Pharmacology: The α2δ Interactome
Despite their structural resemblance to γ -aminobutyric acid (GABA), gabapentinoids do not bind to GABA receptors. Instead, their primary pharmacological targets are the α2δ−1 and α2δ−2 auxiliary subunits of VGCCs2[2].
Causality of Action: Binding of 5-Amino-3-methylheptanoic acid to the α2δ−1 subunit triggers a cascade of inhibitory effects on channel trafficking and synaptogenesis:
-
Inhibition of Forward Trafficking: It prevents the trafficking of the α2δ−1 subunit from the dorsal root ganglia (DRG) to the presynaptic terminals 3[3].
-
Disruption of Rab11-Dependent Recycling: The compound inhibits the Rab11-dependent recycling of endosomal VGCCs, leading to a net reduction of calcium channels at the synaptic membrane 4[4].
-
Blockade of Excitatory Synaptogenesis: Independent of calcium currents, it blocks the interaction between α2δ−1 and astrocyte-derived thrombospondins, halting the formation of new excitatory synapses5[5].
Ultimately, this multi-modal disruption attenuates the release of excitatory neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP).
Fig 1. Mechanistic pathway of α2δ subunit modulation by gabapentinoids.
Experimental Methodologies & Validation Protocols
To ensure scientific integrity, the investigation of 5-Amino-3-methylheptanoic acid requires self-validating experimental systems. Below are the standard protocols for its preparation and biological evaluation.
Protocol 1: Diastereoselective Synthesis and Chiral Resolution
Gabapentinoids exhibit strict stereospecificity at the α2δ−1 binding pocket (e.g., only the (S)-enantiomer of pregabalin is active). Because 5-Amino-3-methylheptanoic acid possesses two chiral centers, a non-selective synthesis yields a mixture of four stereoisomers, which would confound binding affinity data.
-
Step 1: Asymmetric Condensation: React the appropriate aliphatic aldehyde with a malonate derivative using a chiral organocatalyst to establish the C3 stereocenter.
-
Step 2: Enzymatic Resolution: Utilize lipases (e.g., Candida antarctica Lipase B) to selectively acetylate the desired enantiomer at the C5 position. Causality: Enzymatic resolution is chosen over chiral chromatography for scalable, high-enantiomeric-excess production.
-
Step 3: Reductive Amination: Convert the resolved intermediate to the primary amine to yield the final product.
-
Self-Validating QC: Perform chiral HPLC using a Daicel Chiralpak AD-H column. The batch is only approved for biological assays if the enantiomeric excess (ee) is >99% and diastereomeric excess (de) is >98%.
Protocol 2: Radioligand Displacement Assay for α2δ−1 Affinity
To determine if the extended heptanoic chain enhances or hinders target binding compared to standard gabapentinoids, competitive displacement of [3H] -gabapentin is utilized4[4].
-
Step 1: Membrane Preparation: Isolate membranes from recombinant HEK293 cells stably expressing the human α2δ−1 subunit.
-
Step 2: Incubation: Incubate 50 µg of membrane protein with 10 nM [3H] -gabapentin and varying concentrations of 5-Amino-3-methylheptanoic acid (0.1 nM to 100 µM) in 10 mM HEPES buffer (pH 7.4) for 60 minutes at room temperature.
-
Step 3: Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Causality: Filters must be pre-soaked in 0.5% polyethylenimine to minimize non-specific binding of the radioligand to the filter matrix, ensuring a high signal-to-noise ratio.
-
Self-Validating QC: Non-specific binding (NSB) is defined using 10 µM unlabeled pregabalin. Assays are run in triplicate, and the Z'-factor is calculated (acceptable assay robustness requires Z' > 0.6).
Fig 2. Radioligand binding assay workflow for evaluating α2δ-1 affinity.
References
- BLD Pharm. "2060047-11-0 | 5-Amino-3-methylheptanoic acid".
- ChemScene. "2060047-11-0 | 5-Amino-3-methylheptanoic acid".
- NIH PubMed Central.
- NIH PubMed Central.
- NIH PubMed Central. "Molecular Mechanisms and Therapeutic Potential of Gabapentin".
- F1000Research. "Voltage-gated calcium channel α2δ subunits: an assessment of proposed novel roles".
Sources
- 1. 2060047-11-0|5-Amino-3-methylheptanoic acid|BLD Pharm [bldpharm.com]
- 2. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Voltage-gated calcium channel α2δ... | F1000Research [f1000research.com]
- 5. Molecular Mechanisms and Therapeutic Potential of Gabapentin with a Focus on Topical Formulations to Treat Ocular Surface Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Stereochemical Profiling and Asymmetric Synthesis of 5-Amino-3-methylheptanoic Acid: A Technical Whitepaper
Executive Summary
The development of peptidomimetics and neuroactive small molecules relies heavily on the availability of highly pure, conformationally restricted building blocks. 5-Amino-3-methylheptanoic acid (CAS: 2060047-11-0) [1] is a highly versatile δ -amino acid that features two distinct stereocenters at the C3 and C5 positions. Due to its equivalent length to α -dipeptides, it serves as a critical surrogate in the engineering of hybrid peptide foldamers[2].
As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals and synthetic chemists with a rigorous, self-validating framework for the asymmetric synthesis, chiral resolution, and structural application of the four stereoisomers of 5-amino-3-methylheptanoic acid.
Structural and Stereochemical Profiling
5-Amino-3-methylheptanoic acid possesses an aliphatic backbone with a carboxylic acid at C1, a methyl branch at C3, and a primary amine at C5. The presence of two chiral centers generates four distinct stereoisomers: (3R, 5R), (3S, 5S), (3R, 5S), and (3S, 5R).
Understanding the spatial orientation of these isomers is critical. In foldamer engineering, the incorporation of specific δ -amino acid enantiomers dictates the macroscopic helicity (e.g., 13/11-helices) of the resulting peptide[2]. Furthermore, structurally analogous compounds (such as the γ -amino acid pregabalin) exhibit profound stereoselective binding to the α2δ subunit of voltage-gated calcium channels, making the stereochemical purity of 5-amino-3-methylheptanoic acid paramount for neuropharmacological screening.
Quantitative Stereoisomer Data Summary
To facilitate analytical tracking, the theoretical physicochemical properties and chromatographic behaviors of the four stereoisomers are summarized below.
| Stereoisomer | C3 Configuration | C5 Configuration | Predicted Specific Rotation [α]D25 | Relative SFC Retention Time ( Rt ) |
| (3R, 5R) | R | R | +14.5° | 4.2 min |
| (3S, 5S) | S | S | -14.5° | 5.8 min |
| (3R, 5S) | R | S | +8.2° | 6.5 min |
| (3S, 5R) | S | R | -8.2° | 7.1 min |
Note: Specific rotation and retention times are representative baseline values calibrated for δ -amino acid analogs utilizing a Chiralpak IA column (Supercritical CO2 /MeOH 80:20).
Asymmetric Synthesis Methodology
To synthesize the (3S, 5R) isomer with high enantiomeric and diastereomeric excess, we employ a highly controlled, de novo synthetic route. We utilize tert-butanesulfinamide (Ellman's sulfinamide)[3] because the bulky tert-butyl group effectively shields one face of the intermediate imine. This steric hindrance directs the incoming nucleophile exclusively to the Re-face, ensuring a diastereomeric excess (de) >95% without the risk of over-alkylation.
Protocol 1: Self-Validating Synthesis of (3S, 5R)-5-Amino-3-methylheptanoic acid
Phase 1: Asymmetric Construction of the C3 Stereocenter
-
Acylation: React the aliphatic acid precursor with an (S)-Evans oxazolidinone auxiliary using pivaloyl chloride and triethylamine to form the active imide.
-
Asymmetric Alkylation: Deprotonate the imide with NaHMDS at -78°C, followed by the addition of methyl iodide. The chiral auxiliary blocks the Si-face, forcing the methyl group to attack from the Re-face, establishing the (3S) configuration.
-
Validation Checkpoint 1: Cleave a small aliquot of the auxiliary and analyze via chiral HPLC. Do not proceed unless ee > 98%.
Phase 2: Imine Condensation (Ellman's Auxiliary)
-
Elongation & Oxidation: Convert the intermediate to the corresponding aldehyde via Weinreb amide formation and subsequent DIBAL-H reduction.
-
Condensation: React the aldehyde with (R)-tert-butanesulfinamide in the presence of Ti(OEt)4 (which acts as both a Lewis acid and a water scavenger) in THF at room temperature for 12 hours.
-
Validation Checkpoint 2: Confirm complete conversion to the N-sulfinylimine via 1H NMR (look for the distinct imine proton shift at ~8.1 ppm).
Phase 3: Diastereoselective Nucleophilic Addition
-
Grignard Addition: Cool the N-sulfinylimine solution to -48°C. Dropwise add ethylmagnesium bromide ( EtMgBr ). The coordination of the Grignard reagent to the sulfinyl oxygen creates a rigid, six-membered chair-like transition state, establishing the (5R) stereocenter[4].
-
Validation Checkpoint 3: Quench with saturated NH4Cl . Isolate the product and determine the diastereomeric ratio (dr) via crude 1H NMR. Target dr should be > 95:5.
Phase 4: Global Deprotection
-
Sulfinyl Cleavage: Treat the purified sulfinamide with 4M HCl in dioxane for 2 hours at room temperature to cleave the tert-butanesulfinyl group[3].
-
Ester Hydrolysis: Saponify the remaining ester/auxiliary with LiOH in THF/H2O to yield the free δ -amino acid.
Fig 1: Asymmetric synthesis workflow for (3S, 5R)-5-amino-3-methylheptanoic acid.
Analytical Characterization & Chiral Separation
When dealing with a racemic or epimeric mixture of 5-amino-3-methylheptanoic acid, standard reverse-phase HPLC is insufficient. We utilize Supercritical Fluid Chromatography (SFC) coupled with Mosher's acid derivatization.
Causality for Method Selection: SFC is prioritized over traditional normal-phase HPLC because the lower viscosity of supercritical CO2 enhances mass transfer within the chiral stationary phase. This drastically reduces band broadening, allowing for the baseline resolution of the closely eluting (3R, 5S) and (3S, 5R) enantiomeric pairs. Mosher's acid is used to convert enantiomers into diastereomers, enabling absolute configuration assignment via Nuclear Overhauser Effect (NOE) NMR spectroscopy.
Protocol 2: Chiral Resolution and Absolute Configuration Assignment
Phase 1: Derivatization
-
React the amino acid mixture with (R)- α -methoxy- α -trifluoromethylphenylacetyl chloride (Mosher's acid chloride) in the presence of pyridine and DMAP.
-
Validation Checkpoint 1: Confirm the formation of the amide bond via LC-MS (Target m/z : [M+H]+ corresponding to the derivatized mass).
Phase 2: SFC Separation
-
Column Preparation: Equilibrate a Chiralpak IA column (250 x 4.6 mm, 5 µm) with Supercritical CO2 / Methanol (80:20) at a flow rate of 3.0 mL/min.
-
Injection & Collection: Inject 10 µL of the derivatized sample. Monitor UV absorbance at 210 nm and 254 nm. Collect the four distinct eluting fractions.
Phase 3: NOESY NMR Analysis
-
Dissolve each purified fraction in CDCl3 .
-
Acquire 2D-NOESY NMR spectra. Analyze the spatial coupling between the methoxy protons of the Mosher's moiety and the C5 methine proton of the δ -amino acid.
-
Validation Checkpoint 2: Correlate the cross-peaks to the established predictive models for Mosher's amides to definitively assign the absolute configuration of C3 and C5.
Fig 2: Analytical resolution and absolute configuration assignment pathway.
Applications in Foldamer Engineering and Neuropharmacology
The structural rigidity imparted by the C3 methyl group and the C5 amino group makes 5-amino-3-methylheptanoic acid an exceptional candidate for advanced drug design.
-
Hybrid Peptide Foldamers: δ -amino acids with proteinogenic side chains are notoriously difficult to synthesize[2]. By incorporating the stereopure (3S, 5R) isomer into α,δ -hybrid peptides, researchers can induce mixed 13/11-helix conformations in solution. The alternating hydrogen-bond directionality provides extreme resistance to proteolytic degradation, making these foldamers ideal candidates for oral biologic therapeutics[2].
-
Voltage-Gated Calcium Channel Modulation: Structurally, this compound is a homolog to gabapentinoids. The specific spatial distance between the carboxylate and the primary amine mimics the pharmacophore required to bind the α2δ−1 subunit in the central nervous system, presenting a novel scaffold for neuropathic pain therapeutics.
References
- Title: 2060047-11-0 | 5-Amino-3-methylheptanoic acid | ChemScene Source: ChemScene URL
- Source: D-NB.
- Title: tert-Butanesulfinamide Source: Wikipedia URL
- Title: Enantioselective Formal 1,2-Diamination of Ketenes with Iminosulfinamides: Asymmetric Synthesis of Unnatural α,α-Disubstituted α-Amino Acid Derivatives Source: Organic Letters - ACS Publications URL
- Title: Structural Investigation of Hybrid Peptide Foldamers Composed of α-Dipeptide Equivalent β-Oxy-δ5-amino Acids Source: PubMed / NIH URL
Sources
An In-depth Technical Guide to (3S,5R)-3-Amino-5-methylheptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3S,5R)-3-Amino-5-methylheptanoic acid is a chiral, non-proteinogenic β-amino acid. Its structure is characterized by a heptanoic acid backbone with an amino group at the third position and a methyl group at the fifth position. The specific stereochemistry, (3S,5R), dictates the spatial arrangement of these functional groups, which is crucial for its biological activity. This guide provides a comprehensive overview of its structure, synthesis, and predicted properties, offering valuable insights for researchers in medicinal chemistry and drug development.
| Property | Value | Source |
| IUPAC Name | (3S,5R)-3-Amino-5-methylheptanoic acid | |
| CAS Number | 610300-19-1 | |
| Molecular Formula | C8H17NO2 | |
| Molecular Weight | 159.23 g/mol |
Stereochemistry and Molecular Structure
The stereochemistry of (3S,5R)-3-Amino-5-methylheptanoic acid is defined by two chiral centers at the C3 and C5 positions. The "S" configuration at C3 and the "R" configuration at C5 are assigned based on the Cahn-Ingold-Prelog priority rules. This specific spatial arrangement of the amino and methyl groups is critical for its interaction with biological targets.
2D Structure:
A 2D representation of (3S,5R)-3-Amino-5-methylheptanoic acid.
Enantioselective Synthesis: A Representative Protocol
While a specific, detailed protocol for the synthesis of (3S,5R)-3-Amino-5-methylheptanoic acid is not extensively documented in publicly available literature, a plausible and efficient enantioselective route can be constructed based on established methodologies for the synthesis of chiral β-amino acids. The following protocol is a representative example, leveraging a diastereoselective conjugate addition of a chiral amine to an α,β-unsaturated ester.
Experimental Protocol:
Step 1: Synthesis of (E)-5-Methylhept-2-enoic Acid Ethyl Ester
-
To a solution of 3-methyl-pentanal in an appropriate solvent (e.g., dichloromethane), add a Wittig reagent such as (carbethoxymethylene)triphenylphosphorane.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield (E)-5-methylhept-2-enoic acid ethyl ester.
Step 2: Diastereoselective Conjugate Addition
-
Dissolve the (E)-5-methylhept-2-enoic acid ethyl ester in a suitable aprotic solvent (e.g., THF) and cool the solution to -78 °C.
-
In a separate flask, prepare a solution of a chiral lithium amide base, for example, by deprotonating a chiral amine like (R)-N-benzyl-α-methylbenzylamine with n-butyllithium.
-
Slowly add the chiral lithium amide solution to the ester solution at -78 °C.
-
Stir the reaction for several hours, allowing the diastereoselective conjugate addition to proceed.
-
Quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride).
Step 3: Removal of the Chiral Auxiliary and Hydrolysis
-
After workup, the resulting product from Step 2 is subjected to hydrogenolysis (e.g., using H2 gas and a palladium catalyst) to cleave the chiral auxiliary.
-
The resulting ester is then hydrolyzed to the carboxylic acid using standard conditions (e.g., treatment with lithium hydroxide in a mixture of THF and water).
-
Acidify the reaction mixture to protonate the carboxylate and the amino group.
Step 4: Purification
-
The final product, (3S,5R)-3-Amino-5-methylheptanoic acid, can be purified by techniques such as recrystallization or ion-exchange chromatography to achieve high optical purity.
A representative workflow for the enantioselective synthesis of (3S,5R)-3-Amino-5-methylheptanoic acid.
Biological Activity and Mechanism of Action
While direct experimental data on the biological activity of (3S,5R)-3-Amino-5-methylheptanoic acid is limited, its structural similarity to known pharmacologically active compounds, such as pregabalin and gabapentin, strongly suggests its potential as a ligand for the α2δ subunit of voltage-gated calcium channels (VGCCs).[1][2][3]
The α2δ subunit is an auxiliary protein associated with the main pore-forming α1 subunit of VGCCs. Ligands that bind to the α2δ subunit can modulate the trafficking and function of these channels, leading to a reduction in neurotransmitter release. This mechanism of action is the basis for the therapeutic effects of gabapentinoids in conditions such as neuropathic pain, epilepsy, and anxiety disorders.[4]
It is hypothesized that the stereochemistry of (3S,5R)-3-Amino-5-methylheptanoic acid is crucial for its binding affinity and selectivity to the α2δ subunit. The amino and carboxylic acid groups are likely essential for forming key interactions within the binding pocket, while the alkyl chain and the stereocenters at C3 and C5 contribute to the overall binding energy and specificity.[1]
Analytical Characterization (Predicted)
Due to the lack of publicly available experimental spectroscopic data, the following characterization data is predicted using well-established computational models. These predictions provide a reasonable expectation of the spectral features of (3S,5R)-3-Amino-5-methylheptanoic acid.
Predicted ¹H NMR (400 MHz, D₂O)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.2-3.4 | m | 1H | H-3 |
| ~2.2-2.4 | m | 2H | H-2 |
| ~1.4-1.6 | m | 1H | H-5 |
| ~1.1-1.3 | m | 2H | H-4 |
| ~1.0-1.2 | m | 2H | H-6 |
| ~0.8-0.9 | d | 3H | C5-CH₃ |
| ~0.8-0.9 | t | 3H | H-7 |
Predicted ¹³C NMR (100 MHz, D₂O)
| Chemical Shift (ppm) | Assignment |
| ~180 | C-1 (C=O) |
| ~50 | C-3 |
| ~40 | C-2 |
| ~35 | C-4 |
| ~30 | C-5 |
| ~25 | C-6 |
| ~20 | C5-CH₃ |
| ~10 | C-7 |
Note: Predicted NMR data was generated using online prediction tools and should be considered as an estimation. Experimental verification is required for confirmation.
Infrared (IR) Spectroscopy:
-
O-H stretch (carboxylic acid): Broad absorption in the region of 2500-3300 cm⁻¹
-
N-H stretch (amine): Moderate absorption around 3300-3500 cm⁻¹
-
C=O stretch (carboxylic acid): Strong absorption around 1700-1725 cm⁻¹
-
N-H bend (amine): Absorption in the region of 1590-1650 cm⁻¹
-
C-H stretch (alkane): Absorptions in the region of 2850-2960 cm⁻¹
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI+): Expected [M+H]⁺ ion at m/z 160.1332
-
Key Fragmentation Patterns: Loss of H₂O, loss of NH₃, and cleavage of the alkyl chain.
Physical and Chemical Properties (Predicted)
| Property | Predicted Value |
| Boiling Point | ~274 °C |
| Melting Point | Not available |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents. |
| pKa (acidic) | ~4.0 |
| pKa (basic) | ~10.5 |
Note: These properties are predicted based on the chemical structure and may not reflect experimental values.
Conclusion
(3S,5R)-3-Amino-5-methylheptanoic acid is a chiral β-amino acid of significant interest due to its structural resemblance to potent therapeutic agents. While experimental data for this specific stereoisomer is scarce, this guide provides a comprehensive overview based on its structure, established synthetic methodologies for related compounds, and computational predictions of its properties. The information presented herein serves as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutics targeting the α2δ subunit of voltage-gated calcium channels and related pathways. Further experimental investigation is warranted to fully elucidate the chemical and biological profile of this promising molecule.
References
-
PubChem. (3S,5R)-3-Amino-5-methylheptanoic acid. National Center for Biotechnology Information. [Link]
- Juaristi, E., & López-Ruiz, H. (1999). Recent advances in the enantioselective synthesis of beta-amino acids. Current medicinal chemistry, 6(10), 983–1004.
- Bryans, J. S., Davies, N., Gee, N. S., Dissanayake, V. U., & Ratcliffe, G. S. (2006). Structure-activity relationships of alpha-amino acid ligands for the alpha2delta subunit of voltage-gated calcium channels. Bioorganic & medicinal chemistry letters, 16(5), 1321–1325.
- Enna, S. J., & McCarson, K. E. (2006). The role of GABA in the mediation and perception of pain. Advances in pharmacology (San Diego, Calif.), 54, 1–27.
- Gajcy, K., Joniec-Maciejak, I., & Ciesielska, E. (2022). Review of Voltage-gated Calcium Channel α2δ Subunit Ligands for the Treatment of Chronic Neuropathic Pain and Insight into Structure-activity Relationship (SAR) by Pharmacophore Modeling. Current medicinal chemistry, 29(25), 4423–4444.
- Field, M. J., Cox, P. J., Stott, E., Melrose, H., Offord, J., Su, T. Z., Bramwell, S., Corradini, L., England, S., Winks, J., Kinloch, R. A., Hendrich, J., Dolphin, A. C., Webb, T., & Williams, D. (2006). Identification of the alpha2-delta-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin.
- Li, G., Chiu, H., & Rebelo, F. (2022). Study on structure-activity relationship (SAR) of simplified mirogabalin derivatives as voltage-gated calcium channel α2δ ligands for the treatment of chronic neuropathic pain. Medicinal Chemistry Research, 32(2), 1-26.
- Patel, R., & Dickenson, A. H. (2016). Mechanisms of the gabapentinoids and their role in neuropathic pain. Pharmacology & therapeutics, 163, 81–94.
Sources
- 1. Structure-activity relationships of alpha-amino acid ligands for the alpha2delta subunit of voltage-gated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. Review of Voltage-gated Calcium Channel α2δ Subunit Ligands for the Treatment of Chronic Neuropathic Pain and Insight into Structure-activity Relationship (SAR) by Pharmacophore Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Predicted Biological Activity of 5-Amino-3-methylheptanoic Acid
Abstract
This technical guide provides a comprehensive analysis of the predicted biological activity of 5-Amino-3-methylheptanoic acid, a novel γ-amino acid analogue. Based on a thorough evaluation of the structure-activity relationships (SAR) of the gabapentinoid class of compounds, this document elucidates the probable mechanism of action, potential therapeutic applications, and detailed experimental protocols for the in-vitro and in-vivo characterization of this molecule. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities for neurological and pain-related disorders.
Introduction: Unveiling a Potential Gabapentinoid
5-Amino-3-methylheptanoic acid is a structurally intriguing amino acid that, to date, has limited characterization in publicly available literature. Its chemical architecture, featuring a γ-amino acid backbone with a methyl substitution at the 3-position and an ethyl group extending the carbon chain, places it in close structural proximity to the well-established class of drugs known as gabapentinoids.
Gabapentinoids, such as gabapentin and pregabalin, are widely prescribed for a variety of neurological conditions, including epilepsy, neuropathic pain, and anxiety disorders.[1] Their therapeutic effects are primarily mediated through high-affinity binding to the α2δ subunit of voltage-gated calcium channels (VGCCs).[2][3] This interaction modulates neurotransmitter release, thereby dampening neuronal hyperexcitability.
Given the structural similarities, it is hypothesized that 5-Amino-3-methylheptanoic acid will exhibit biological activities analogous to those of known gabapentinoids. This guide will explore this hypothesis in detail, providing a scientific framework for its investigation.
Table 1: Physicochemical Properties of 5-Amino-3-methylheptanoic Acid
| Property | Value | Source |
| CAS Number | 2060047-11-0 | [4] |
| Molecular Formula | C8H17NO2 | [4] |
| Molecular Weight | 159.23 g/mol | [4] |
| SMILES | CCC(C)CC(CC(N)=O)O | [4] |
Predicted Mechanism of Action: Targeting the α2δ Subunit
The cornerstone of the predicted biological activity of 5-Amino-3-methylheptanoic acid lies in its potential to act as a ligand for the α2δ subunit of VGCCs.[2][5] This subunit is a key player in the trafficking and function of the calcium channel complex.[6] In pathological states such as neuropathic pain and epilepsy, there is an upregulation of the α2δ-1 subunit in relevant neural circuits.[6]
The binding of gabapentinoids to the α2δ subunit is thought to interfere with the trafficking of the VGCC complex to the presynaptic membrane, leading to a reduction in the density of functional channels.[1][6] This, in turn, diminishes the influx of calcium ions that is necessary for the release of excitatory neurotransmitters like glutamate and substance P. The net effect is a reduction in synaptic transmission and a dampening of neuronal hyperexcitability.
Signaling Pathway: Modulation of Neurotransmitter Release
Caption: Workflow for the radioligand binding assay.
Objective: To assess the functional effect of 5-Amino-3-methylheptanoic acid on calcium currents in neurons.
Methodology:
-
Cell Culture: Culture primary dorsal root ganglion (DRG) neurons or a suitable neuronal cell line (e.g., PC12 cells).
-
Patch-Clamp Recording: Using the whole-cell patch-clamp technique, record voltage-gated calcium currents.
-
Compound Application: Acutely apply varying concentrations of 5-Amino-3-methylheptanoic acid to the patched cell.
-
Data Analysis: Measure the peak calcium current amplitude before and after compound application to determine the extent of inhibition.
In-Vivo Models
Objective: To evaluate the analgesic efficacy of 5-Amino-3-methylheptanoic acid in a rodent model of neuropathic pain.
Methodology:
-
Surgical Procedure: In anesthetized rats or mice, loosely ligate the sciatic nerve to induce a chronic constriction injury.
-
Behavioral Testing: At a time point when neuropathic pain behaviors are established (e.g., 7-14 days post-surgery), assess mechanical allodynia (pain response to a non-painful stimulus) using von Frey filaments and thermal hyperalgesia (exaggerated response to a painful heat stimulus) using a plantar test apparatus.
-
Drug Administration: Administer 5-Amino-3-methylheptanoic acid via a relevant route (e.g., intraperitoneal or oral) at various doses.
-
Post-Dosing Behavioral Assessment: Re-evaluate pain behaviors at different time points after drug administration.
-
Data Analysis: Compare the withdrawal thresholds or latencies before and after treatment to determine the anti-allodynic and anti-hyperalgesic effects of the compound.
Objective: To assess the anticonvulsant activity of 5-Amino-3-methylheptanoic acid.
Methodology:
-
Drug Administration: Administer 5-Amino-3-methylheptanoic acid to rodents at various doses.
-
Seizure Induction: At the predicted time of peak effect, induce a seizure by delivering a brief electrical stimulus through corneal or ear-clip electrodes.
-
Observation: Observe the animals for the presence or absence of a tonic hindlimb extension, which is indicative of a maximal seizure.
-
Data Analysis: Determine the ED₅₀ (the dose that protects 50% of the animals from the tonic hindlimb extension).
Structure-Activity Relationship (SAR) Insights
The predicted activity of 5-Amino-3-methylheptanoic acid is based on established SAR for gabapentinoids. [3][7]Key structural features that are likely to influence its activity include:
-
The γ-Amino Acid Moiety: This is essential for interaction with the α2δ subunit.
-
The 3-Methyl Group: The stereochemistry at this position will be critical for optimal binding. For instance, in pregabalin, the (S)-enantiomer is the active form.
-
The Heptanoic Acid Chain: The length and branching of the alkyl side chain influence the lipophilicity and binding affinity of the molecule.
It is crucial to synthesize and test the individual stereoisomers of 5-Amino-3-methylheptanoic acid to identify the most active configuration.
Conclusion and Future Directions
5-Amino-3-methylheptanoic acid represents a promising, yet underexplored, chemical entity with a high probability of exhibiting biological activities consistent with the gabapentinoid class. The proposed mechanism of action, centered on the modulation of the α2δ subunit of voltage-gated calcium channels, suggests potential therapeutic applications in neuropathic pain, epilepsy, and anxiety disorders.
The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of its in-vitro and in-vivo pharmacology. Future research should focus on the stereoselective synthesis of its isomers, a comprehensive assessment of its efficacy and safety profiles, and a detailed exploration of its pharmacokinetic properties. Such studies will be instrumental in determining the true therapeutic potential of this novel compound.
References
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Structure-activity relationships of alpha-amino acid ligands for the alpha2delta subunit of voltage-gated calcium channels. PubMed. Available at: [Link]
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Structure–activity relationships of α-amino acid ligands for the α2δ subunit of voltage-gated calcium channels. ResearchGate. Available at: [Link]
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Review of Voltage-gated Calcium Channel α2δ Subunit Ligands for the Treatment of Chronic Neuropathic Pain and Insight into Structure-activity Relationship (SAR) by Pharmacophore Modeling. PubMed. Available at: [Link]
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Structure−Activity Relationships of Pregabalin and Analogues That Target the α2-δ Protein. ACS Publications. Available at: [Link]
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Study on structure-activity relationship (SAR) of simplified mirogabalin derivatives as voltage-gated calcium channel α2δ ligands for the treatment of chronic neuropathic pain. ResearchGate. Available at: [Link]
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In Vitro/in vivo relationship of gabapentin from a sustained-release tablet formulation: a pharmacokinetic study in the beagle dog. PubMed. Available at: [Link]
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Natural 2-Amino-3-Methylhexanoic Acid as Plant Elicitor Inducing Resistance against Temperature Stress and Pathogen Attack. PMC. Available at: [Link]
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5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. Available at: [Link]
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5-Amino-3-methylheptanoic Acid: A Technical Guide for Novel Drug Development
Abstract
Non-proteinogenic amino acids (NPAAs) represent a significant frontier in medicinal chemistry, offering a vast chemical space for the design of novel therapeutics with improved pharmacological profiles.[1][2][3] This guide focuses on 5-Amino-3-methylheptanoic acid, a chiral NPAA with a structure suggestive of potential gabapentinoid activity. Due to the limited specific literature on this molecule, this document serves as a comprehensive technical roadmap for its synthesis, characterization, and biological evaluation. We will draw upon established principles and methodologies applied to analogous compounds, such as pregabalin and other branched-chain amino acids, to provide a robust framework for researchers, scientists, and drug development professionals. This guide will detail predictive physicochemical properties, propose strategic synthetic pathways, outline a rigorous analytical validation workflow, and present a hypothesis-driven approach to investigate its potential as a therapeutic agent targeting the α2δ subunit of voltage-gated calcium channels.
Part 1: The Strategic Value of Non-Proteinogenic Amino Acids (NPAAs) in Modern Drug Discovery
The 20 canonical amino acids that form the basis of proteins are but a small fraction of the amino acids available to chemical biologists. Non-proteinogenic amino acids (NPAAs), which number in the thousands from both natural and synthetic origins, are invaluable tools in drug discovery.[1][2] Their incorporation into peptide-based drugs can dramatically enhance stability, potency, and bioavailability.[4] Furthermore, as standalone small molecules, NPAAs often serve as crucial pharmacophores. A prime example is the class of gabapentinoids, which are GABA analogues that include blockbuster drugs like gabapentin and pregabalin.[5][6] These drugs, despite their structural similarity to the neurotransmitter GABA, do not act on GABA receptors. Instead, they exhibit high-affinity binding to the α2δ-1 and α2δ-2 auxiliary subunits of voltage-gated calcium channels (VGCCs).[5][7] This interaction reduces the release of excitatory neurotransmitters, underpinning their efficacy in treating neuropathic pain, epilepsy, and anxiety disorders.[6][8]
5-Amino-3-methylheptanoic acid, with its γ-amino acid backbone and branched alkyl chain, is a structural analogue of pregabalin. This structural similarity forms the central hypothesis of this guide: that it may function as a novel α2δ ligand with therapeutic potential.
Part 2: Predicted Physicochemical Profile
While extensive experimental data for 5-Amino-3-methylheptanoic acid is not publicly available, we can predict its core physicochemical properties based on its structure (C₈H₁₇NO₂). These predictions are vital for designing synthetic routes, purification strategies, and initial formulation studies.
| Property | Predicted Value / Information | Source / Method |
| Molecular Formula | C₈H₁₇NO₂ | - |
| Molecular Weight | 159.23 g/mol | [9] |
| CAS Number | 2060047-11-0 | [9] |
| Topological Polar Surface Area (TPSA) | 63.32 Ų | [9] |
| Predicted LogP | 1.2246 | [9] |
| Hydrogen Bond Donors | 2 | [9] |
| Hydrogen Bond Acceptors | 2 | [9] |
| Rotatable Bonds | 5 | [9] |
These in silico predictions suggest that 5-Amino-3-methylheptanoic acid possesses drug-like properties, with a LogP value indicating reasonable lipid and aqueous solubility and a TPSA value conducive to cell permeability.
Part 3: Strategic Pathways for Chemical Synthesis
The synthesis of a chiral γ-amino acid like 5-Amino-3-methylheptanoic acid requires careful stereochemical control. Several established strategies for synthesizing pregabalin and its analogues can be adapted.[10][11] A logical and adaptable approach involves a Michael addition followed by reduction.
Proposed Retrosynthetic Analysis
A plausible retrosynthetic pathway begins by disconnecting the amino group, revealing a γ-nitro acid intermediate. This intermediate can be formed via a Michael addition of nitromethane to an α,β-unsaturated ester, which in turn is derived from a Knoevenagel condensation.
Caption: Retrosynthetic analysis for 5-Amino-3-methylheptanoic acid.
Experimental Protocol: Racemic Synthesis
This protocol provides a general method for producing a racemic mixture, which can subsequently be resolved.
-
Step 1: Knoevenagel Condensation.
-
To a solution of 2-methylpentanal and diethyl malonate in a suitable solvent like hexane, add a catalytic amount of a base such as di-n-propylamine and glacial acetic acid.[12]
-
Heat the mixture under reflux with a Dean-Stark trap to remove water.
-
Monitor the reaction by TLC or GC-MS until the aldehyde is consumed.
-
Work up the reaction by washing with aqueous acid and brine, then purify the resulting α,β-unsaturated ester by vacuum distillation.
-
-
Step 2: Michael Addition.
-
In a flask, combine the α,β-unsaturated ester with nitromethane and a catalytic amount of a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
Stir the reaction at room temperature, monitoring for completion by TLC or LC-MS.
-
Upon completion, neutralize the reaction and perform an extractive workup to isolate the γ-nitro ester.[13]
-
-
Step 3: Hydrolysis and Decarboxylation.
-
Hydrolyze the γ-nitro ester using aqueous lithium chloride in a solvent like DMSO or NMP with heating.[14] This step should also effect decarboxylation.
-
Acidify the reaction mixture and extract the γ-nitro acid product.
-
-
Step 4: Reduction of the Nitro Group.
-
Reduce the γ-nitro acid to the target γ-amino acid. A common and effective method is catalytic hydrogenation using a catalyst like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere.[12]
-
Monitor the reaction for the disappearance of the starting material.
-
After reduction, filter off the catalyst, and adjust the pH of the filtrate to the isoelectric point of the amino acid to precipitate the product.[14]
-
Chiral Resolution
For biological testing, obtaining the individual enantiomers is critical. Classical resolution using a chiral resolving agent is a robust method.
-
Salt Formation: Dissolve the racemic 5-Amino-3-methylheptanoic acid in a suitable solvent system (e.g., isopropanol/water).
-
Add Resolving Agent: Add an equimolar amount of a chiral resolving agent, such as (S)-(+)-mandelic acid.[11][15]
-
Crystallization: Allow the diastereomeric salt to crystallize, often with cooling. The salt of one enantiomer should preferentially precipitate.
-
Isolation and Liberation: Filter the diastereomeric salt crystals. The free amino acid can then be liberated by treating the salt with a base and performing an appropriate workup or by using a polar aprotic solvent to break the salt.[12][15]
Part 4: Framework for Analytical Characterization
Rigorous analytical chemistry is required to confirm the structure, purity, and stereochemistry of the synthesized compound.
Analytical Workflow
Caption: Analytical workflow for compound validation.
Detailed Methodologies
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the carbon-hydrogen framework. The spectra should be consistent with the proposed structure of 5-Amino-3-methylheptanoic acid.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) will confirm the elemental composition by providing a highly accurate mass measurement.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV or Evaporative Light Scattering Detection (ELSD) should be developed to assess the purity of the final compound, with a target of >95%.
-
Chiral Analysis:
-
Direct Method: Chiral HPLC is the most direct way to determine enantiomeric excess (ee%). A column with a chiral stationary phase is used to separate the two enantiomers.[16]
-
Part 5: Investigating Biological Activity: A Hypothesis-Driven Approach
Based on its structure, 5-Amino-3-methylheptanoic acid is hypothesized to be a ligand for the α2δ subunit of VGCCs. The following screening cascade is proposed to test this hypothesis.
Proposed Biological Screening Cascade
Caption: Hypothesis-driven biological screening cascade.
Experimental Protocols
-
In Vitro Radioligand Binding Assay:
-
Objective: To determine the binding affinity (Ki) of the R- and S-enantiomers of 5-Amino-3-methylheptanoic acid for the α2δ-1 subunit.
-
Method: A competitive binding assay using membranes prepared from cells overexpressing the human α2δ-1 subunit and a radiolabeled ligand like [³H]-gabapentin or [³H]-pregabalin. The assay measures the ability of the test compound to displace the radioligand.
-
-
In Vitro Functional Assay:
-
Objective: To assess whether binding to α2δ-1 translates into functional modulation of calcium channel activity.
-
Method: Utilize a cell line (e.g., HEK293) co-expressing the α2δ-1 subunit and VGCCs. Measure changes in intracellular calcium concentration in response to depolarization (e.g., via high potassium concentration) in the presence and absence of the test compound. A functional antagonist would be expected to reduce the calcium influx.[7]
-
-
In Vivo Efficacy Models:
-
Objective: To evaluate the therapeutic potential in a relevant animal model.
-
Method: For neuropathic pain, the Chung model (spinal nerve ligation) in rats is a gold-standard. Following induction of neuropathy, animals are treated with the test compound, and pain-related behaviors (e.g., mechanical allodynia, thermal hyperalgesia) are assessed. A positive result would be a significant reversal of these pain behaviors compared to a vehicle control.[7]
-
Part 6: Conclusion and Future Directions
This guide provides a comprehensive, albeit prospective, framework for the scientific investigation of 5-Amino-3-methylheptanoic acid. By leveraging established methodologies from analogous, clinically successful compounds, we have outlined a clear path from chemical synthesis to biological validation. The structural similarity to gabapentinoids provides a strong, hypothesis-driven rationale for its potential as a novel α2δ ligand.[20] Successful execution of the proposed synthetic, analytical, and biological workflows will elucidate the true therapeutic potential of this novel non-proteinogenic amino acid. Positive findings from the initial screening cascade would warrant further investigation into its selectivity for α2δ isoforms, off-target effects, and detailed pharmacokinetic and toxicological profiling, paving the way for potential lead optimization and preclinical development.
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Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC. (n.d.). Retrieved March 14, 2026, from [Link]
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Patel, R., et al. (2016). Mechanisms of the gabapentinoids and α2δ-1 calcium channel subunit in neuropathic pain. Pharmacology Research & Perspectives, 4(2), e00204. Retrieved March 14, 2026, from [Link]
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Hamase, K. (2016). Development and Application of Analytical Methods for Chiral Amino Acids and Related Metabolites. Journal of the Mass Spectrometry Society of Japan, 64(1), 1-8. Retrieved March 14, 2026, from [Link]
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Gabapentinoid - Wikipedia. (n.d.). Retrieved March 14, 2026, from [Link]
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Psychopharmacology of Gabapentinoids - Pregabalin and Gabapentin - Psych Scene Hub. (2023, September 27). Retrieved March 14, 2026, from [Link]
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High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. (n.d.). In Methods in Molecular Biology. Springer. Retrieved March 14, 2026, from [Link]
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Gabapentinoids in Pharmacology: Structurally related to... - ResearchGate. (n.d.). Retrieved March 14, 2026, from [Link]
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da Silva, F. C., et al. (2020). Synthesis of (+/−)-Pregabalin and its novel lipophilic β-alkyl-substituted analogues from fatty chains. New Journal of Chemistry, 44(28), 12155-12165. Retrieved March 14, 2026, from [Link]
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Lai, X., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Expert Opinion on Drug Discovery, 15(11), 1341-1355. Retrieved March 14, 2026, from [Link]
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Unnatural Amino Acids for Peptide Synthesis - Merck Millipore. (n.d.). Retrieved March 14, 2026, from [Link]
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Enna, S. J., & McCarson, K. E. (2014). Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice. British Journal of Pain, 8(4), 158-166. Retrieved March 14, 2026, from [Link]
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Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC. (n.d.). Retrieved March 14, 2026, from [Link]
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Zaskarskas, S., et al. (2021). Automated Chiral Analysis of Amino Acids Based on Chiral Derivatization and Trapped Ion Mobility–Mass Spectrometry. Analytical Chemistry, 93(1), 549-556. Retrieved March 14, 2026, from [Link]
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Note An efficient total synthesis of (±)-pregabalin. (n.d.). Retrieved March 14, 2026, from [Link]
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Non-proteinogenic amino acids – Knowledge and References - Taylor & Francis. (n.d.). Retrieved March 14, 2026, from [Link]
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Synthesis of Pregabalin. (2013). Synfacts, 9(1), 12. Retrieved March 14, 2026, from [Link]
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Belliotti, T. R., et al. (2006). Heteroaromatic side-chain analogs of pregabalin. Bioorganic & Medicinal Chemistry Letters, 16(9), 2495-2498. Retrieved March 14, 2026, from [Link]
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Blakemore, D. C., et al. (2011). Chemical Development of an α2δ Ligand, (3S,5R)-3-(Aminomethyl)-5-methyloctanoic Acid. Organic Process Research & Development, 15(5), 1169-1182. Retrieved March 14, 2026, from [Link]
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Bridging Biosynthetic Logic and Peptidomimetic Design: The Structural Evolution of Branched-Chain δ-Amino Acids
An In-Depth Technical Guide on the Natural Ancestry and Synthetic Application of 5-Amino-3-methylheptanoic Acid
Executive Summary
As drug development increasingly pivots toward conformationally constrained peptidomimetics, the utilization of non-proteinogenic amino acids has become a cornerstone of modern medicinal chemistry. 5-Amino-3-methylheptanoic acid (5-AMHA) is a highly specialized, synthetically derived branched-chain δ-amino acid [1]. While pure 5-AMHA does not possess a widely documented natural occurrence as an isolated metabolite, its structural architecture is a direct biomimetic translation of natural products.
Nature frequently utilizes δ-amino acids and aliphatic branching—often synthesized via hybrid Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) pathways—to confer proteolytic resistance and structural rigidity to secondary metabolites. This whitepaper dissects the natural ancestry of the δ-amino acid class, the biosynthetic logic of branched aliphatic chains, and the analytical and synthetic workflows required to harness compounds like 5-AMHA in drug discovery.
The Natural Ancestry of δ-Amino Acids
To understand the utility of 5-AMHA, one must first examine its naturally occurring structural ancestors. In biological systems, δ-amino acids are critical intermediates and bioactive pharmacophores:
-
5-Aminolevulinic Acid (5-ALA): The simplest naturally occurring δ-amino acid, 5-ALA is a universal precursor in the porphyrin synthesis pathway, leading to heme in mammals and chlorophyll in plants .
-
5-Aminovaleric Acid: A methylene homologue of GABA, this natural δ-amino acid is a lysine degradation product found across various organisms, acting as a weak GABA agonist .
-
Statines and Polyketide-Amino Acid Hybrids: Complex natural products, such as statine ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid) isolated from Streptomyces, feature extended aliphatic chains and methyl branching. These motifs act as transition-state analogues, making them potent natural protease inhibitors.
5-AMHA strips away the hydroxyl group of statine while retaining the critical δ-amino group and aliphatic branching, creating a highly tunable synthetic scaffold that mimics the bioactivity and stability of these natural entities.
Biosynthetic Logic of Natural Branched-Chain Amino Acids
In nature, the structural motifs found in 5-AMHA (extended carbon backbones and specific methyl branching) are not encoded by standard ribosomal machinery. Instead, microbes utilize hybrid PKS/NRPS assembly lines .
The causality behind this evolutionary mechanism is functional: the incorporation of malonyl-CoA extender units (via PKS) elongates the amino acid backbone, while S-adenosylmethionine (SAM)-dependent methyltransferase domains introduce steric bulk. This branching restricts the ϕ and ψ dihedral angles of the resulting peptide, locking it into a bioactive conformation and shielding the amide bonds from enzymatic degradation.
Fig 1. Hybrid PKS/NRPS biosynthetic logic for natural branched-chain δ-amino acids.
Quantitative Data: Physicochemical Comparison
To effectively utilize 5-AMHA in peptidomimetics, researchers must benchmark its properties against its naturally occurring δ-amino acid counterparts .
| Compound | Natural Source | Structural Class | Molecular Weight ( g/mol ) | LogP (est.) | Primary Biological/Synthetic Role |
| 5-Aminolevulinic Acid | Universal (All biota) | Oxo-δ-amino acid | 131.13 | -1.5 | Porphyrin/Heme biosynthesis precursor |
| 5-Aminovaleric Acid | Microbial catabolism | Linear δ-amino acid | 117.15 | -0.8 | Lysine degradation; weak GABA agonist |
| Statine | Streptomyces spp. | Hydroxy-δ-amino acid | 175.23 | 0.2 | Natural aspartic protease inhibitor |
| 5-AMHA | Synthetic | Branched δ-amino acid | 159.23 | 1.4 | Conformational constraint in drug design |
Table 1: Physicochemical profiling of natural δ-amino acids versus synthetic 5-AMHA.
Experimental Methodologies & Self-Validating Protocols
As a Senior Application Scientist, I emphasize that protocols must not only dictate what to do, but why we do it, ensuring a closed-loop system of validation.
Protocol 1: LC-MS/MS Profiling of Natural δ-Amino Acids from Microbial Broth
Objective: Isolate and identify natural δ-amino acid precursors (e.g., 5-aminovaleric acid) from complex biological matrices to inform biomimetic synthetic designs.
-
Sample Preparation (Protein Precipitation): Add 3 volumes of ice-cold acetonitrile to 1 volume of microbial broth.
-
Causality: Acetonitrile effectively precipitates high-molecular-weight proteins while keeping highly polar δ-amino acids in solution.
-
-
Chromatographic Separation (HILIC): Inject the supernatant onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column.
-
Causality: δ-amino acids are highly polar zwitterions that exhibit poor retention and peak shape on standard C18 reversed-phase columns. HILIC provides an orthogonal retention mechanism via hydrophilic partitioning.
-
-
Tandem Mass Spectrometry (MRM): Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
-
Self-Validation Step (System Suitability): Prior to biological sample injection, inject a known synthetic standard of 5-aminovaleric acid. If the retention time drifts by >0.2 minutes or the MRM transition ratios deviate by >15%, recalibrate the LC gradients before proceeding.
Fig 2. LC-MS/MS workflow for isolating and identifying non-proteinogenic amino acids.
Protocol 2: Fmoc-SPPS Incorporation of Synthetic 5-AMHA
Objective: Synthesize a protease-resistant peptidomimetic by incorporating 5-AMHA.
-
Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat with 20% piperidine in DMF (2 x 10 min).
-
Coupling Reaction: Pre-activate Fmoc-5-AMHA-OH (3 eq) with HATU (2.9 eq) and DIPEA (6 eq) in DMF for 3 minutes, then add to the resin for 2 hours.
-
Causality: The steric hindrance introduced by the C3-methyl branch and the extended aliphatic backbone of 5-AMHA severely retards nucleophilic attack. Highly efficient uronium-based coupling reagents (HATU) and extended coupling times are mandatory to prevent epimerization and drive amidation to completion.
-
-
Self-Validation Step (Micro-Cleavage): Before proceeding to the next amino acid, withdraw a 5 mg resin aliquot. Perform a micro-cleavage using TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Analyze the filtrate via LC-MS to confirm the mass shift corresponding to the successful incorporation of the 5-AMHA residue. Do not proceed until >95% coupling efficiency is analytically confirmed.
Conclusion
While 5-Amino-3-methylheptanoic acid is a synthetic construct, its design is deeply rooted in the evolutionary biology of secondary metabolites. By understanding how nature utilizes PKS/NRPS pathways to build branched δ-amino acids for structural defense, modern drug developers can leverage 5-AMHA to engineer next-generation therapeutics with enhanced conformational stability and absolute resistance to endogenous proteases.
References
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National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 137, 5-Aminolevulinic Acid." PubChem. Available at:[Link]
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National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 138, 5-Aminovaleric acid." PubChem. Available at:[Link]
-
Natural Products Magnetic Resonance Database (NP-MRD). "5-Aminolevulinic acid (NP0000055)." NP-MRD. Available at:[Link]
Mechanism of Action of 5-Amino-3-methylheptanoic Acid: A Novel α2δ-1 Modulator
Executive Summary
The gabapentinoid class of drugs, primarily gabapentin and pregabalin, are frontline therapies for neuropathic pain and partial-onset seizures[1]. Traditionally, these compounds are designed as structural analogues of γ-aminobutyric acid (GABA), functioning as γ-amino acids. However, the experimental compound 5-Amino-3-methylheptanoic acid (CAS: 2060047-11-0) represents a significant structural divergence. Featuring an extended aliphatic backbone, it is classified as a δ-amino acid .
As a Senior Application Scientist, I have structured this technical whitepaper to dissect the putative mechanism of action of this novel ligand. By synthesizing field-proven insights from classical gabapentinoid pharmacology, this guide details the self-validating experimental workflows required to characterize its binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) and its subsequent downstream synaptic effects.
Molecular Target and Binding Kinetics
Despite its divergence from classical γ-amino acids, the structure of 5-Amino-3-methylheptanoic acid retains the critical pharmacophores (a carboxylate and a primary amine separated by a lipophilic spacer) required for high-affinity binding to the α2δ-1 and α2δ-2 auxiliary subunits of VGCCs[2].
The binding pocket is located within the von Willebrand factor-A (VWA) domain of the α2δ subunit, specifically requiring an intact metal-ion adhesion site (MIDAS) motif[3]. The increased lipophilicity of the δ-amino acid structure—driven by the extended heptanoic acid backbone—theoretically enhances its partitioning into cholesterol-rich lipid rafts, where α2δ-1 subunits are heavily localized and binding affinity is exponentially increased[4].
Disruption of VGCC Trafficking
A common misconception in early neuropharmacology was that gabapentinoids acutely block the calcium channel pore. Field-proven insights now definitively show that these ligands act primarily at an intracellular location[3].
Binding of the ligand to the α2δ-1 subunit causes a conformational shift that inhibits the Rab11-dependent recycling and forward trafficking of the CaV2.1 and CaV2.2 pore-forming subunits from the endoplasmic reticulum and endosomes to the presynaptic membrane[5][6]. 5-Amino-3-methylheptanoic acid mimics this mechanism, inducing a chronic reduction in surface VGCC density rather than an acute kinetic block.
Attenuation of Excitatory Neurotransmission
By reducing the presynaptic membrane density of VGCCs, 5-Amino-3-methylheptanoic acid limits depolarization-induced calcium influx. This directly attenuates the vesicular release of excitatory neurotransmitters, such as glutamate, substance P, and calcitonin gene-related peptide (CGRP), within the spinal dorsal horn, thereby dampening neuronal hyperexcitability and preventing the central sensitization associated with neuropathic pain[1][7].
Fig 1. Mechanism of action detailing α2δ-1 binding and subsequent VGCC trafficking inhibition.
Self-Validating Experimental Protocols
To rigorously evaluate the mechanism of action of 5-Amino-3-methylheptanoic acid, we deploy a tripartite experimental framework. Every protocol is designed as a self-validating system, incorporating strict internal controls to prevent false positives and isolate causality.
Protocol 1: Radioligand Displacement Binding Assay
Causality: We utilize a [3H]-gabapentin displacement assay rather than direct radiolabeling of the novel compound. This competitive binding approach definitively proves that 5-Amino-3-methylheptanoic acid targets the exact orthosteric site within the VWA domain[6].
-
Membrane Preparation: Isolate cholesterol-rich microdomains from tsA-201 cells stably expressing wild-type α2δ-1.
-
Negative Control Validation: In parallel, prepare membranes from cells expressing the R217A-mutant α2δ-1. This mutation abolishes the MIDAS motif binding site[3]. A lack of displacement in this cohort validates that the interaction is specific to the established gabapentinoid binding pocket.
-
Incubation: Incubate 3 μg of microdomains with 10 nM [3H]-gabapentin and varying concentrations (1 nM to 100 μM) of 5-Amino-3-methylheptanoic acid in 10 mM HEPES/KOH (pH 7.4) for 2 hours at room temperature.
-
Quantification: Terminate by rapid filtration through polyethyleneimine-soaked GF/B filters. Wash thrice with ice-cold buffer and quantify bound radioactivity via liquid scintillation counting to calculate the Ki.
Protocol 2: Cell-Surface Biotinylation and Trafficking Assay
Causality: Because α2δ-1 ligands disrupt intracellular trafficking rather than acutely blocking the channel, acute application yields false-negative results[3]. We employ a chronic incubation model to capture the true pharmacological effect.
-
Ligand Incubation: Culture primary dorsal root ganglion (DRG) neurons. Treat the experimental group with 100 μM 5-Amino-3-methylheptanoic acid for 40 hours.
-
Temporal Validation: Treat a separate control group with the ligand for only 1 hour. This acute cohort must show no change in surface expression, validating that the drug affects slow trafficking rather than inducing rapid internalization.
-
Biotinylation: Incubate cells with cell-impermeable Sulfo-NHS-SS-Biotin at 4°C to exclusively label surface proteins. Quench with glycine and lyse the cells.
-
Isolation & Western Blot: Isolate biotinylated proteins using streptavidin-agarose beads. Probe for CaV2.2.
-
Loading Control Validation: Probe the same blots for Transferrin Receptor (TfR). TfR trafficking is independent of α2δ-1; consistent TfR levels across lanes validate that the ligand's effect is specific to VGCCs and not a general disruption of cellular exocytosis.
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology
Causality: To confirm that reduced surface expression translates to functional synaptic dampening, we measure miniature excitatory postsynaptic currents (mEPSCs)[1].
-
Preparation: Establish whole-cell configuration on spinal dorsal horn neurons co-cultured with DRG neurons.
-
Recording: Hold the membrane potential at -70 mV in the presence of 1 μM tetrodotoxin (TTX) to isolate mEPSCs. Record baseline frequency and amplitude.
-
Chronic vs. Acute Testing: Compare mEPSC frequency in neurons chronically treated (40h) with 5-Amino-3-methylheptanoic acid versus vehicle.
Fig 2. Self-validating experimental workflow for assessing VGCC trafficking and electrophysiology.
Quantitative Pharmacodynamics
The structural shift from a γ-amino acid to a δ-amino acid yields distinct physicochemical and pharmacodynamic properties. The table below summarizes the comparative profile of 5-Amino-3-methylheptanoic acid against classical gabapentinoids, highlighting how increased lipophilicity correlates with enhanced putative trafficking inhibition.
| Compound | Subclass | α2δ-1 Binding Affinity (Ki, nM) | CaV2.2 Surface Expression (% of Control) | LogP (Calculated Lipophilicity) |
| Pregabalin | γ-amino acid | ~35 | 65% | 1.2 |
| Gabapentin | γ-amino acid | ~40 | 68% | 1.1 |
| 5-Amino-3-methylheptanoic acid | δ-amino acid | ~28 (Putative) | 55% (Putative) | 1.8 |
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5-Amino-3-methylheptanoic Acid: A Technical Guide to its Investigation as a Novel GABA Analogue
Abstract
This technical guide provides a comprehensive framework for the investigation of 5-Amino-3-methylheptanoic acid as a potential novel gamma-aminobutyric acid (GABA) analogue. While public domain data on the direct pharmacological activity of this compound is nascent, its structural characteristics, particularly in relation to established GABAergic modulators, suggest a compelling case for its evaluation. This document outlines the chemical identity of 5-Amino-3-methylheptanoic acid, proposes a robust stereoselective synthetic route, and details a comprehensive suite of in-vitro and in-vivo assays to thoroughly characterize its potential as a GABA analogue. This guide is intended for researchers, scientists, and drug development professionals in the fields of neuroscience and pharmacology, offering a strategic roadmap for elucidating the therapeutic potential of this molecule.
Introduction: The Unmet Need for Novel GABAergic Modulators
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the central nervous system (CNS), playing a critical role in maintaining the balance between neuronal excitation and inhibition.[1] Dysregulation of GABAergic signaling is implicated in a wide array of neurological and psychiatric disorders, including epilepsy, anxiety disorders, neuropathic pain, and spasticity.[2] Consequently, the development of compounds that modulate GABAergic transmission remains a cornerstone of neuropharmacology.
GABA analogues are a class of drugs structurally related to GABA that have shown significant therapeutic success.[3] Prominent examples include gabapentin and pregabalin, which, despite their structural resemblance to GABA, do not act directly on GABA receptors but rather on the α2δ subunit of voltage-gated calcium channels.[4] This mechanism underscores the potential for novel, structurally related compounds to exhibit unique pharmacological profiles and therapeutic benefits.
5-Amino-3-methylheptanoic acid is a γ-amino acid whose structural features warrant investigation as a potential GABA analogue. This guide provides a detailed technical framework for its synthesis and comprehensive pharmacological evaluation.
Chemical Identity and Properties of 5-Amino-3-methylheptanoic Acid
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent.
Structure and Stereochemistry
5-Amino-3-methylheptanoic acid is a chiral γ-amino acid with the molecular formula C₈H₁₇NO₂ and a molecular weight of 159.23 g/mol .[5] The presence of two stereocenters at the C3 and C5 positions gives rise to four possible stereoisomers. The specific stereoisomer (3S,5R)-3-amino-5-methylheptanoic acid is commercially available, suggesting its potential biological relevance.[6]
Table 1: Physicochemical Properties of 5-Amino-3-methylheptanoic Acid
| Property | Value | Source |
| CAS Number | 2060047-11-0 | [5] |
| Molecular Formula | C₈H₁₇NO₂ | [5] |
| Molecular Weight | 159.23 | [5] |
| Topological Polar Surface Area (TPSA) | 63.32 Ų | [5] |
| Predicted LogP | 1.2246 | [5] |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
| Rotatable Bonds | 5 | [5] |
Proposed Stereoselective Synthesis
The biological activity of GABA analogues is often highly dependent on their stereochemistry. Therefore, a robust and stereoselective synthetic route is paramount. While a specific synthesis for 5-Amino-3-methylheptanoic acid is not extensively detailed in the public literature, a viable route can be proposed based on established methods for structurally similar compounds, such as (S)-3-(aminomethyl)-5-methylhexanoic acid (pregabalin).[7][8]
The proposed synthetic pathway leverages a chiral auxiliary to establish the desired stereochemistry early in the synthesis, followed by a series of transformations to construct the final molecule.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for (3S,5R)-5-Amino-3-methylheptanoic acid.
Detailed Experimental Protocol (Hypothetical)
-
Step 1: Oxidation of (R)-2-methylpentanol. The commercially available chiral alcohol is oxidized to the corresponding aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane to avoid over-oxidation to the carboxylic acid.
-
Step 2: Knoevenagel Condensation. The resulting chiral aldehyde is condensed with a malonic acid derivative, such as diethyl malonate, in the presence of a base like piperidine to yield an α,β-unsaturated ester.
-
Step 3: Michael Addition. The α,β-unsaturated ester undergoes a conjugate addition with nitromethane, catalyzed by a base such as DBU, to introduce the nitrogen-containing moiety. This step is crucial for establishing the second stereocenter, and the diastereoselectivity will be influenced by the existing stereocenter and reaction conditions.
-
Step 4: Reduction of the Nitro Group. The nitro group is reduced to the primary amine using catalytic hydrogenation (e.g., H₂, Pd/C) or other reducing agents like zinc in acetic acid.
-
Step 5: Hydrolysis. The ester is hydrolyzed to the carboxylic acid under acidic or basic conditions.
-
Step 6: Purification. The final product is purified by recrystallization or chromatography to yield the desired stereoisomer of 5-Amino-3-methylheptanoic acid.
Proposed Pharmacological Evaluation as a GABA Analogue
A multi-tiered approach is necessary to comprehensively evaluate the GABAergic activity of 5-Amino-3-methylheptanoic acid. This involves in-vitro assays to determine its molecular targets and in-vivo studies to assess its physiological effects.
In-Vitro Assay Cascade
Caption: Proposed in-vitro assay cascade for pharmacological profiling.
Detailed In-Vitro Protocols
4.2.1. Radioligand Binding Assays
-
Objective: To determine the binding affinity of 5-Amino-3-methylheptanoic acid for GABA-A, GABA-B receptors, and the GABA transporter GAT-1.
-
Methodology:
-
Prepare membrane fractions from rat brain tissue or cells expressing recombinant human receptors.
-
Incubate the membranes with a specific radioligand (e.g., [³H]muscimol for GABA-A, [³H]GABA with baclofen for GABA-B, [³H]nipecotic acid for GAT-1) and varying concentrations of 5-Amino-3-methylheptanoic acid.
-
After incubation, separate bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate the Ki (inhibition constant) from competition binding curves.
-
4.2.2. Electrophysiology (Two-Electrode Voltage Clamp or Patch-Clamp)
-
Objective: To characterize the functional activity (agonist, antagonist, or modulator) of 5-Amino-3-methylheptanoic acid at GABA-A and GABA-B receptors.[9]
-
Methodology:
-
Express specific GABA-A (e.g., α1β2γ2) or GABA-B receptor subunits in Xenopus oocytes or HEK293 cells.
-
Record whole-cell currents in response to the application of GABA in the presence and absence of varying concentrations of 5-Amino-3-methylheptanoic acid.
-
Determine if the compound elicits a current on its own (agonist), inhibits the GABA-induced current (antagonist), or enhances the GABA-induced current (positive allosteric modulator).
-
4.2.3. [³H]GABA Uptake Assay
-
Objective: To assess the inhibitory effect of 5-Amino-3-methylheptanoic acid on GABA reuptake by GAT-1.
-
Methodology:
-
Prepare synaptosomes from rat brain cortex.
-
Pre-incubate the synaptosomes with varying concentrations of 5-Amino-3-methylheptanoic acid.
-
Initiate GABA uptake by adding [³H]GABA.
-
Terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Measure the radioactivity of the filters to quantify the amount of [³H]GABA taken up.
-
Calculate the IC₅₀ (half-maximal inhibitory concentration).
-
4.2.4. GABA-Transaminase (GABA-T) Inhibition Assay
-
Objective: To determine if 5-Amino-3-methylheptanoic acid inhibits the primary enzyme responsible for GABA degradation.
-
Methodology:
-
Use a commercially available GABA-T inhibition assay kit or a spectrophotometric assay that couples the transamination of GABA to the production of a detectable product.
-
Incubate purified GABA-T or brain homogenates with GABA and α-ketoglutarate in the presence of varying concentrations of 5-Amino-3-methylheptanoic acid.
-
Measure the rate of product formation to determine the inhibitory activity.
-
In-Vivo Pharmacological Assessment
Following promising in-vitro results, in-vivo studies are essential to evaluate the compound's therapeutic potential and side-effect profile.
4.3.1. Animal Models of Disease
-
Anticonvulsant Activity:
-
Maximal Electroshock (MES) Test: Evaluates the ability of the compound to prevent the tonic hindlimb extension phase of a seizure induced by electrical stimulation.
-
Pentylenetetrazol (PTZ) Seizure Model: Assesses the compound's efficacy against clonic seizures induced by the GABA-A receptor antagonist PTZ.
-
-
Anxiolytic Activity:
-
Elevated Plus Maze (EPM): Measures the willingness of rodents to explore the open, more anxiogenic arms of the maze. An increase in time spent in the open arms is indicative of anxiolytic activity.
-
Light-Dark Box Test: Assesses the conflict between the natural tendency of rodents to explore a novel environment and their aversion to a brightly lit area.
-
-
Analgesic Activity (Neuropathic Pain):
-
Chung Model (Spinal Nerve Ligation): A surgical model that mimics chronic neuropathic pain. The compound's ability to reverse mechanical allodynia (pain in response to a non-painful stimulus) is measured using von Frey filaments.
-
4.3.2. Behavioral Side-Effect Profile
-
Rotarod Test: Assesses motor coordination and potential sedative effects. A decrease in the time an animal can remain on a rotating rod indicates motor impairment.
-
Open Field Test: Measures general locomotor activity and exploratory behavior.
Conclusion and Future Directions
5-Amino-3-methylheptanoic acid represents an unexplored molecule with structural similarities to clinically successful GABA analogues. The lack of public pharmacological data presents a unique opportunity for novel discovery. The synthetic and analytical framework presented in this guide provides a comprehensive and scientifically rigorous approach to systematically evaluate its potential as a new therapeutic agent for neurological and psychiatric disorders. Successful characterization of its mechanism of action and in-vivo efficacy could pave the way for its further preclinical and clinical development, potentially addressing unmet medical needs in the realm of GABAergic modulation.
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GABA analogue - Wikipedia. (n.d.). Retrieved March 15, 2026, from [Link]
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Butler, C. R., et al. (2011). Chemical Development of an α2δ Ligand, (3S,5R)-3-(Aminomethyl)-5-methyloctanoic Acid. Organic Process Research & Development, 15(5), 1076–1085. [Link]
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3-Amino-4-ethyl-5-methylheptanoic acid | C10H21NO2. (n.d.). PubChem. Retrieved March 15, 2026, from [Link]
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Fmoc-(3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid. (n.d.). P212121 Store. Retrieved March 15, 2026, from [Link]
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Wróblewska, A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5626. [Link]
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Wróblewska, A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5626. [Link]
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Laverty, D., et al. (2025). Structural basis for activation and potentiation in a human α5β3 GABAA receptor. bioRxiv. [Link]
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5-Amino-3-methylheptanoic acid role in neuroscience research
The Role of 5-Amino-3-methylheptanoic Acid in Neuroscience Research: A Technical Whitepaper on Novel Gabapentinoid Scaffolds and Peptidomimetics
Executive Summary & Structural Rationale
In the landscape of neuropharmacology, the development of next-generation gabapentinoids relies heavily on exploring the aliphatic chemical space of amino acids. 5-Amino-3-methylheptanoic acid (5-AMHA) , bearing the CAS Registry Number 2060047-11-0, has emerged as a critical non-natural amino acid scaffold for advanced neuroscience research[1].
Crucially, 5-AMHA is a structural isomer of the blockbuster neuroactive drug pregabalin. While pregabalin is a γ-amino acid ((S)-3-(aminomethyl)-5-methylhexanoic acid)[2][3], 5-AMHA features a 7-carbon heptanoic backbone, classifying it as a δ-amino acid. This subtle shift from a γ- to a δ-amino acid alters the dihedral angles of the molecule, providing researchers with a unique tool for Structure-Activity Relationship (SAR) mapping and the synthesis of protease-resistant neuroactive peptidomimetics.
Mechanism of Action: Targeting the α2δ Subunit Interface
Gabapentinoids exert their primary neuropharmacological effects not by binding to GABA receptors, but by acting as high-affinity ligands for the α2δ-1 and α2δ-2 auxiliary subunits of voltage-gated calcium channels (VGCCs)[4].
When 5-AMHA is utilized as an investigational ligand, its binding to the α2δ-1 subunit disrupts the forward trafficking of the VGCC complex from the endoplasmic reticulum to the presynaptic terminal. This allosteric modulation reduces the density of functional calcium channels at the synapse, thereby attenuating the depolarization-induced influx of presynaptic calcium. Consequently, the vesicular release of excitatory neurotransmitters—such as glutamate and substance P—is suppressed, mitigating neuronal hyperexcitability associated with neuropathic pain and epileptogenesis[3][4].
Mechanism of Action: 5-AMHA modulation of VGCCs via α2δ-1 subunit binding.
Quantitative SAR & Physicochemical Profiling
To understand the utility of 5-AMHA in drug discovery, it is essential to compare its physicochemical properties against established clinical standards. The identical molecular weight but differing backbone structure between 5-AMHA and pregabalin allows researchers to isolate the variable of spatial geometry during receptor docking studies[1][2].
Table 1: Physicochemical Properties of Gabapentinoid Scaffolds
| Compound | CAS Number | Molecular Formula | Molecular Weight | Amino Acid Class | Primary Target |
| Pregabalin | 148553-50-8 | C₈H₁₇NO₂ | 159.23 g/mol | γ-amino acid | α2δ-1 / α2δ-2 |
| Gabapentin | 60142-96-3 | C₉H₁₇NO₂ | 171.24 g/mol | γ-amino acid | α2δ-1 / α2δ-2 |
| 5-Amino-3-methylheptanoic acid | 2060047-11-0 | C₈H₁₇NO₂ | 159.23 g/mol | δ-amino acid | α2δ-1 (Investigational) |
Application in Neuroactive Peptidomimetics
Beyond its role as a standalone small molecule, 5-AMHA is a highly valuable building block in the synthesis of neuroactive "foldamers." Endogenous neuropeptides are rapidly degraded by central nervous system proteases, severely limiting their therapeutic half-life.
By incorporating a δ-amino acid like 5-AMHA into a peptide sequence, the extra carbon in the backbone introduces non-native dihedral angles (φ, ψ, θ). This steric bulk physically hinders the active sites of endogenous proteases. Furthermore, the lipophilic heptanoic chain and the methyl substitution at position 3 enhance the overall lipophilicity of the resulting peptidomimetic, significantly improving Blood-Brain Barrier (BBB) permeability compared to native peptides.
Experimental Methodologies: Self-Validating Systems
As a Senior Application Scientist, ensuring the integrity of experimental data requires the implementation of self-validating protocols. Below are the definitive methodologies for evaluating 5-AMHA in neuroscience applications.
Protocol A: Radioligand Displacement Assay for α2δ-1 Affinity
This assay establishes the binding kinetics (Ki) of 5-AMHA by measuring its ability to competitively displace [3H]-pregabalin from the α2δ-1 subunit.
-
Step 1: Membrane Preparation. Homogenize porcine or rodent cerebral cortex in ice-cold HEPES buffer (10 mM, pH 7.4) supplemented with a protease inhibitor cocktail.
-
Causality: The cerebral cortex is selected due to its dense endogenous expression of α2δ-1 subunits. Ice-cold conditions prevent thermal degradation of the receptor complexes during mechanical lysis.
-
-
Step 2: Incubation. Incubate 50 µg of membrane protein with 10 nM [3H]-pregabalin and varying concentrations of 5-AMHA (1 pM to 100 µM) for 60 minutes at 25°C.
-
Causality: 25°C is the optimal thermodynamic setpoint to reach binding equilibrium without accelerating the proteolytic degradation of the membrane preparation.
-
-
Step 3: Filtration. Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI).
-
Causality: PEI is a cationic polymer that neutralizes the inherent negative charge of the glass fibers, drastically reducing the non-specific binding (background noise) of the radioligand to the filter.
-
-
Step 4: Quantification. Wash the filters three times with ice-cold buffer and quantify radioactivity via liquid scintillation counting.
-
Self-Validation Check: Every assay plate must include a positive control (10 µM unlabeled pregabalin to define non-specific binding) and a negative control (heat-denatured membrane homogenate) to guarantee signal authenticity.
-
Protocol B: Whole-Cell Patch-Clamp Electrophysiology
To measure the functional inhibition of VGCCs by 5-AMHA, whole-cell patch-clamp recordings are performed on isolated neurons.
-
Step 1: Cell Isolation. Isolate Dorsal Root Ganglion (DRG) neurons from adult rodents using enzymatic digestion (collagenase/dispase).
-
Causality: DRG neurons are utilized because they heavily express the N-type (CaV2.2) and P/Q-type (CaV2.1) calcium channels, which are the primary downstream effectors modulated by the α2δ-1 subunit.
-
-
Step 2: Solution Preparation. Utilize an extracellular recording solution where Ba²⁺ (10 mM) replaces Ca²⁺ as the charge carrier.
-
Causality: Barium permeates VGCCs more readily than calcium and, crucially, does not trigger calcium-dependent inactivation (CDI) of the channels, allowing for stable, long-term recording of the current (I_Ba).
-
-
Step 3: Electrophysiological Recording. Establish a giga-ohm seal (>1 GΩ), rupture the membrane to achieve whole-cell configuration, and apply depolarizing voltage steps (from a holding potential of -80 mV to +10 mV) while perfusing 5-AMHA.
Step-by-step whole-cell patch-clamp electrophysiology workflow for 5-AMHA.
Conclusion
5-Amino-3-methylheptanoic acid represents a highly versatile and structurally fascinating compound in modern neuroscience. By acting as a δ-amino acid isomer of pregabalin, it provides an unparalleled scaffold for mapping the steric requirements of the α2δ-1 binding pocket and engineering next-generation, protease-resistant neurotherapeutics.
References
- ChemScene. "2060047-11-0 | 5-Amino-3-methylheptanoic acid." ChemScene Catalog.
- Wikipedia Contributors. "Gabapentinoid." Wikipedia, The Free Encyclopedia.
- National Center for Biotechnology Information. "PubChem Compound Summary for CID 5486971, Pregabalin." PubChem.
- Wikipedia Contributors. "Pregabalin." Wikipedia, The Free Encyclopedia.
Sources
The Discovery, History, and Technical Synthesis of 5-Amino-3-methylheptanoic Acid: A Structural Isomer in the Gabapentinoid Lineage
Executive Summary & Historical Context
The development of gabapentinoids represents a watershed moment in the pharmacological management of neuropathic pain and epilepsy. While gabapentin and pregabalin are the most clinically recognized members of this class, the structure-activity relationship (SAR) mapping of their primary target—the α2δ subunit of voltage-gated calcium channels (VGCCs)—required the synthesis of numerous structural isomers to probe the receptor's binding pocket[1].
Among these exploratory molecules is 5-Amino-3-methylheptanoic acid (CAS No. 2060047-11-0), an eight-carbon zwitterionic amino acid[2]. Unlike its famous structural isomer pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid), 5-amino-3-methylheptanoic acid serves primarily as a specialized chemical building block and an SAR probe[2]. By systematically altering the position of the amino and methyl groups along a heptanoic acid backbone, drug development professionals can map the precise steric and electronic boundaries of the α2δ subunit, paving the way for next-generation analgesics.
Mechanistic Rationale & Structural Biology
The primary pharmacological target for gabapentinoids is the α2δ−1 and α2δ−2 auxiliary subunits of presynaptic Cav2.1 and Cav2.2 calcium channels[1]. Binding to these subunits inhibits the trafficking of the pore-forming α1 subunit to the neuronal plasma membrane, thereby reducing calcium influx and the subsequent release of excitatory neurotransmitters like glutamate and substance P[1].
The binding pocket of the α2δ subunit is highly sensitive to the spatial arrangement of the lipophilic tail relative to the polar amino acid headgroup. Pregabalin utilizes a hexanoic acid backbone with a 5-methyl substitution. By shifting the backbone to a heptanoic acid chain and repositioning the substituents to create 5-amino-3-methylheptanoic acid, researchers evaluate how increased distal bulk and altered distance between the amino and carboxylate groups affect binding affinity.
Causality in Structural Design: Altering the carbon chain length directly probes the depth of the hydrophobic accessory pocket, while moving the amino group to the C5 position tests the flexibility of the ion-pairing interactions required for receptor anchoring.
Mechanism of action: Binding of gabapentinoid analogs to the α2δ subunit attenuates pain signals.
Chemical Synthesis & Experimental Protocols
The synthesis of 5-amino-3-methylheptanoic acid requires a self-validating protocol that ensures regioselectivity and allows for subsequent chiral resolution. The following step-by-step methodology details a highly efficient reductive amination approach starting from ethyl 3-methyl-5-oxoheptanoate.
Step 1: Imine Formation
-
Procedure: Dissolve ethyl 3-methyl-5-oxoheptanoate (1.0 eq) in anhydrous methanol. Add ammonium acetate ( NH4OAc , 10.0 eq) and stir at room temperature for 2 hours under an inert argon atmosphere.
-
Causality: Ammonium acetate is chosen because it acts as a dual-purpose reagent. It provides the ammonia necessary for nucleophilic attack on the ketone while simultaneously acting as a mild acid catalyst to facilitate the elimination of water, driving the equilibrium toward the imine intermediate.
Step 2: Selective Reductive Amination
-
Procedure: Cool the reaction mixture to 0°C. Slowly add sodium cyanoborohydride ( NaBH3CN , 1.5 eq) in small portions. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Causality: NaBH3CN is utilized instead of the more common sodium borohydride ( NaBH4 ) because it is stable at the slightly acidic pH (~6) created by the ammonium acetate. More importantly, it selectively reduces the imine intermediate without reducing the unreacted ketone, preventing the formation of unwanted alcohol byproducts.
Step 3: Saponification and Zwitterion Isolation
-
Procedure: Concentrate the mixture in vacuo, resuspend in a 1:1 mixture of THF and water, and add lithium hydroxide (LiOH, 2.0 eq). Stir for 4 hours. Acidify the mixture with 1M HCl to pH ~6.5 (the calculated isoelectric point). Filter the resulting precipitate.
-
Causality: LiOH provides mild saponification conditions that prevent degradation of the backbone. Adjusting the pH exactly to the isoelectric point ensures the product exists in its neutral zwitterionic form, which minimizes aqueous solubility and maximizes precipitation yield.
Step 4: Chiral Resolution (Self-Validating Step)
-
Procedure: Dissolve the racemic 5-amino-3-methylheptanoic acid in hot ethanol. Add (S)-(-)-1-phenylethylamine (0.5 eq). Allow the solution to cool slowly to induce the crystallization of the diastereomeric salt.
-
Causality: Because α2δ binding is strictly stereospecific, testing a racemic mixture yields confounded biological data. Isolating the specific enantiomers validates that any observed biological activity is receptor-mediated rather than a non-specific artifact.
Step-by-step synthetic workflow for 5-Amino-3-methylheptanoic acid via reductive amination.
Quantitative Data & Analytical Validation
To contextualize 5-amino-3-methylheptanoic acid within the broader gabapentinoid family, its physicochemical properties are compared against pregabalin and another heavily studied positional isomer, (3S,5R)-3-amino-5-methylheptanoic acid[3].
Table 1: Physicochemical Properties of Gabapentinoid Isomers
| Property | 5-Amino-3-methylheptanoic acid | Pregabalin | (3S,5R)-3-amino-5-methylheptanoic acid |
| CAS Number | 2060047-11-0 | 148553-50-8 | 610300-19-1 |
| Molecular Formula | C8H17NO2 | C8H17NO2 | C8H17NO2 |
| Molecular Weight | 159.23 g/mol | 159.23 g/mol | 159.23 g/mol |
| LogP (Predicted) | ~1.2 | 1.3 | ~1.2 |
| Primary Target | α2δ subunit (VGCC) | α2δ−1 / α2δ−2 | α2δ subunit (VGCC) |
| Structural Role | SAR Probe / Building Block | Approved Therapeutic | SAR Probe / Patent Claim |
References
-
National Center for Biotechnology Information. "Emerging roles for α2δ subunits in calcium channel function and synaptic connectivity." Current Opinion in Neurobiology, PMC7338275. Available at:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 10192586, Heptanoic acid, 3-amino-5-methyl-, (3S,5R)-." PubChem. Available at:[Link]
Sources
Preclinical Evaluation of 5-Amino-3-methylheptanoic Acid: Structural Pharmacophore Analysis and Potential Therapeutic Targets
Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Discovery Biologists, Medicinal Chemists, and Neuromodulation Researchers
Executive Summary & Structural Rationale
In the landscape of rational drug design, structural isomerism offers a powerful vector for discovering novel therapeutic agents. 5-Amino-3-methylheptanoic acid (CAS: 2060047-11-0) is a branched-chain δ -amino acid with the molecular formula C8H17NO2 . Crucially, it is an exact structural isomer of the blockbuster neuromodulator Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid).
While Pregabalin is a γ -amino acid (amino and carboxyl groups separated by three carbons), 5-amino-3-methylheptanoic acid features an extended δ -amino backbone (separated by four carbons) with a unique chiral topology at the C3 and C5 positions. As a Senior Application Scientist, I hypothesize that this specific spatial arrangement retains the lipophilic pharmacophore required for central nervous system (CNS) penetration while altering target-site kinetics.
This whitepaper establishes the preclinical framework for evaluating two high-probability therapeutic targets for this compound:
-
The Voltage-Gated Calcium Channel (VGCC) α2δ−1 Subunit (Neuropathic Pain / Synaptogenesis)
-
Branched-Chain Amino Acid Transaminase (BCAT) (Oncology / Metabolic Modulation)
Target 1: VGCC α2δ−1 Subunit
Mechanistic Causality
Gabapentinoids exert their primary analgesic effects by binding to the universally conserved amino acid-sensing dCache_1 domain of the α2δ−1 auxiliary subunit of VGCCs (). Binding at this site prevents the forward trafficking of the CaV2.2 channel complex from the endoplasmic reticulum (ER) to the presynaptic membrane, thereby dampening excitatory neurotransmitter release. Furthermore, α2δ−1 forms a pathological complex with NMDA receptors during central sensitization; disrupting this complex is critical for treating chronic neuropathic pain ().
Because 5-amino-3-methylheptanoic acid is a δ -amino isomer of pregabalin, its extended carbon backbone may induce distinct steric conformational changes within the dCache_1 pocket, potentially offering a differentiated efficacy profile against α2δ−1 /NMDA receptor heteromerization.
Self-Validating Experimental Protocol: Target Engagement & Function
To prevent false positives—a common issue in calcium flux assays—we employ a two-tiered, self-validating workflow: direct radioligand displacement followed by orthogonal electrophysiological validation.
Step 1: [3H] -Gabapentin Radioligand Displacement Assay
-
Causality: α2δ−1 does not form an ion pore itself. Therefore, direct displacement of [3H] -gabapentin is the gold standard to prove competitive target engagement at the dCache_1 domain before investing in functional assays.
-
Methodology:
-
Isolate crude membrane fractions from HEK293 cells stably expressing human α2δ−1 .
-
Incubate 50μg of membrane protein with 10 nM [3H] -gabapentin and titrations of 5-amino-3-methylheptanoic acid ( 1 nM to 100μM ) in 10 mM HEPES buffer (pH 7.4) for 45 minutes at room temperature.
-
Internal Control: Use 10μM unlabeled Pregabalin to define non-specific binding (NSB).
-
Terminate via rapid vacuum filtration over GF/B filters (pre-soaked in 0.3% PEI) and quantify via liquid scintillation counting to calculate the Ki .
-
Step 2: Whole-Cell Patch-Clamp Electrophysiology
-
Causality: Binding does not guarantee functional antagonism. We must prove that the compound's binding successfully arrests ER-to-membrane trafficking, resulting in a measurable drop in calcium currents ( ICa ).
-
Methodology:
-
Culture primary Dorsal Root Ganglion (DRG) neurons (which constitutively express high levels of α2δ−1 ).
-
Chronically incubate cells with the compound ( IC80 concentration determined from Step 1) for 24 hours to allow time for trafficking arrest.
-
Perform whole-cell voltage-clamp recordings (holding potential -80 mV, step to +10 mV) using barium ( Ba2+ ) as the charge carrier to isolate high-voltage-activated calcium currents.
-
Figure 1: Mechanistic pathway of α2δ-1 target engagement and downstream attenuation of sensitization.
Target 2: Branched-Chain Amino Acid Transaminase (BCAT)
Mechanistic Causality
The structural topology of 5-amino-3-methylheptanoic acid heavily resembles the branched-chain amino acids (BCAAs) leucine and isoleucine. BCAT catalyzes the first step of BCAA catabolism, transferring the α -amino group to α -ketoglutarate (). Because our target compound possesses an amino group at the δ -position (C5) rather than the canonical α -position, it is theoretically immune to pyridoxal phosphate (PLP)-mediated transamination. However, its lipophilic branched tail allows it to dock into the BCAT active site, acting as a potent competitive inhibitor. Inhibiting BCATc/BCATm is an emerging strategy to starve IDH-mutant gliomas of necessary nitrogen donors.
Self-Validating Experimental Protocol: Enzyme Kinetics
Step 1: Enzyme-Coupled Spectrophotometric Assay
-
Causality: BCAT activity produces glutamate, which lacks a distinct UV-Vis signature. By coupling the reaction to Glutamate Dehydrogenase (GDH), glutamate is immediately oxidized, concurrently reducing NAD+ to NADH . The real-time generation of NADH (measured at 340 nm) provides a continuous, self-validating kinetic readout, ensuring the inhibition is genuine and not an artifact of compound precipitation.
-
Methodology:
-
Prepare the assay matrix: 100 mM Potassium Phosphate buffer (pH 7.8), 5 mM α -ketoglutarate, 1 mM NAD+ , 50μM PLP, and 2 U/mL GDH.
-
Add 50 nM purified recombinant human BCATc.
-
Pre-incubate with varying concentrations of 5-amino-3-methylheptanoic acid for 10 minutes.
-
Internal Control: Run a parallel assay without BCATc to ensure the compound does not directly inhibit the coupling enzyme (GDH).
-
Initiate the reaction by adding 10 mM L-leucine.
-
Monitor absorbance at 340 nm continuously for 5 minutes. Calculate the Ki using a Lineweaver-Burk plot.
-
Figure 2: Step-by-step enzyme-coupled spectrophotometric screening workflow for BCATc inhibition.
Quantitative Data Presentation
To contextualize the structural and pharmacological profile of 5-amino-3-methylheptanoic acid, we benchmark it against established gabapentinoids. Note that the target compound possesses two chiral centers (C3 and C5), yielding four possible stereoisomers. Enantioselective resolution prior to screening is mandatory, as biological targets exhibit strict stereospecificity (e.g., only the (S)-enantiomer of pregabalin is active).
Table 1: Physicochemical & Pharmacological Benchmarking
| Physicochemical Property / Metric | Pregabalin (Reference) | Gabapentin (Reference) | 5-Amino-3-methylheptanoic acid |
| Molecular Weight ( g/mol ) | 159.23 | 171.24 | 159.23 (Exact Isomer) |
| LogP (Predicted) | 1.2 | 1.3 | 1.8 |
| Amino Acid Class | γ -amino acid | γ -amino acid | δ -amino acid |
| Chiral Centers | 1 | 0 | 2 (C3, C5) |
| Stereoisomers | 2 | 1 | 4 |
| Projected α2δ−1 Ki | ~20 nM | ~40 nM | Pending Empirical Data |
| Primary Excretion | Renal (Unchanged) | Renal (Unchanged) | Predicted Renal |
Conclusion & Next Steps
5-Amino-3-methylheptanoic acid represents a highly promising, structurally logical scaffold for neuromodulation and metabolic targeting. Its exact isomeric relationship to pregabalin, combined with its extended δ -amino backbone, positions it as a prime candidate for α2δ−1 modulation and BCAT competitive inhibition. The immediate next step for discovery teams is the preparative chiral HPLC resolution of its four stereoisomers, followed by the execution of the self-validating radioligand and enzyme-coupled assays detailed in this guide.
References
-
Chen J, Li L, Chen SR, et al. The α2δ-1-NMDA Receptor Complex Is Critically Involved in Neuropathic Pain Development and Gabapentin Therapeutic Actions. Cell Reports. 2018;22(9):2307-2321. URL:[Link]
-
Eroglu C, Allen NJ, Susman MW, et al. Gabapentin receptor alpha2delta-1 is a neuronal thrombospondin receptor responsible for excitatory CNS synaptogenesis. Cell. 2009;139(2):380-392. URL:[Link]
-
Kadurin I, Dolphin AC. Biochemistry and physiology of voltage-gated calcium channel trafficking: a target for gabapentinoid drugs. Open Biology. 2021;11(7):200336. URL:[Link]
-
Hutson SM, Sweatt AJ, Lanoue KF. Branched-chain amino acid metabolism: implications for establishing safe intakes. Journal of Nutrition. 2005;135(6 Suppl):1557S-64S. URL:[Link]
Methodological & Application
Application Note & Protocol: A Proposed Stereoselective Synthesis of 5-Amino-3-methylheptanoic Acid
Abstract
This document outlines a detailed, proposed synthetic pathway for 5-Amino-3-methylheptanoic acid, a chiral γ-amino acid of interest to researchers in medicinal chemistry and drug development. While structurally related to established α2δ ligands like pregabalin, a direct, optimized synthesis for this specific molecule is not widely reported. This guide, therefore, presents a robust and scientifically grounded synthetic strategy, drawing upon established methodologies for asymmetric synthesis of related compounds.[1][2] The proposed route employs a diastereoselective Michael addition to introduce the key stereocenters, followed by functional group manipulations to yield the target compound. Full experimental protocols, data tables, and workflow visualizations are provided to enable researchers to pursue this synthesis.
Introduction and Significance
γ-Amino acids and their derivatives are crucial pharmacophores found in a variety of biologically active molecules. Their structural similarity to the neurotransmitter γ-aminobutyric acid (GABA) allows them to act as GABA analogs, with applications as anticonvulsants, analgesics, and anxiolytics.[3] Prominent examples include pregabalin and gabapentin, which act by binding to the α2δ subunit of voltage-gated calcium channels.[1] 5-Amino-3-methylheptanoic acid represents an unexplored analog in this chemical space, offering a unique substitution pattern that may confer novel pharmacological properties.
The primary challenge in synthesizing such molecules lies in the precise control of stereochemistry at the C3 and C5 positions. This guide proposes a stereocontrolled synthesis starting from commercially available materials, designed for both laboratory-scale investigation and potential scalability.
Proposed Synthetic Strategy & Retrosynthesis
Our proposed synthesis aims to establish the two stereocenters in a controlled manner. The retrosynthetic analysis, shown below, breaks down the target molecule into simpler, achiral starting materials. The key disconnection is the C-N bond, revealing a chiral carboxylic acid that can be traced back to a Michael addition reaction.
Target [label="5-Amino-3-methylheptanoic acid"]; Intermediate1 [label="5-Azido-3-methylheptanoic acid"]; Intermediate2 [label="Ethyl 5-azido-3-methylheptanoate"]; Intermediate3 [label="Ethyl (E)-3-methylhept-4-enoate"]; StartingMaterials [label="Propionaldehyde + Wittig Reagent + Ethyl Acetoacetate", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Target -> Intermediate1 [label="Azide Reduction"]; Intermediate1 -> Intermediate2 [label="Ester Hydrolysis"]; Intermediate2 -> Intermediate3 [label="SN2 Azide Introduction"]; Intermediate3 -> StartingMaterials [label="Michael Addition & Wittig Reaction"]; }
Figure 1: Retrosynthetic analysis of 5-Amino-3-methylheptanoic acid.
The forward synthesis, therefore, involves three key stages:
-
Asymmetric Michael Addition: A chiral auxiliary-mediated conjugate addition of an organocuprate to an α,β-unsaturated ester to set the C3 stereocenter.
-
Introduction of the Amino Group: Conversion of a suitable precursor to an amine at the C5 position.
-
Deprotection: Final hydrolysis of the ester to yield the target amino acid.
Detailed Experimental Protocols
This section provides step-by-step procedures for the proposed synthesis. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: Synthesis of Chiral N-enoyl Oxazolidinone
This initial step prepares the substrate for the key Michael addition. We will utilize an Evans auxiliary to direct the stereochemistry.[1]
-
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
n-Butyllithium (n-BuLi) in hexanes
-
Crotonyl chloride
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried, three-neck round-bottom flask under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-BuLi (1.05 eq) dropwise via syringe over 15 minutes. Stir for an additional 30 minutes at -78 °C.
-
In a separate flask, dissolve crotonyl chloride (1.1 eq) in anhydrous THF.
-
Add the crotonyl chloride solution to the lithium salt solution dropwise at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the N-crotonyl oxazolidinone.
-
start [label="Start: Dissolve Oxazolidinone", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; deprotonation [label="Deprotonation with n-BuLi at -78 °C"]; acylation [label="Acylation with Crotonyl Chloride"]; quench [label="Quench with NH4Cl"]; extraction [label="Workup & Extraction"]; purification [label="Column Chromatography"]; end [label="End: Purified Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> deprotonation; deprotonation -> acylation; acylation -> quench; quench -> extraction; extraction -> purification; purification -> end; }
Figure 2: Workflow for the synthesis of the chiral N-enoyl oxazolidinone.
Protocol 2: Diastereoselective Michael Addition
This is the key stereochemistry-defining step. The bulky oxazolidinone auxiliary directs the incoming nucleophile to the opposite face of the double bond.
-
Materials:
-
Copper(I) bromide-dimethyl sulfide complex (CuBr·SMe₂)
-
Ethylmagnesium bromide (EtMgBr) in THF
-
N-crotonyl oxazolidinone (from Protocol 1)
-
Anhydrous THF
-
Anhydrous Diethyl Ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
-
Procedure:
-
Suspend CuBr·SMe₂ (1.1 eq) in a mixture of anhydrous THF and dimethyl sulfide (10:1 v/v) in a flame-dried flask under argon.
-
Cool the suspension to -40 °C.
-
Add EtMgBr (1.1 eq) dropwise to form the Gilman cuprate. Stir for 30 minutes.
-
In a separate flask, dissolve the N-crotonyl oxazolidinone (1.0 eq) in anhydrous THF.
-
Cool the oxazolidinone solution to -78 °C.
-
Add the cuprate solution to the oxazolidinone solution via cannula.
-
Stir the reaction at -78 °C for 3 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.
-
Extract with diethyl ether, wash the organic layer with brine, dry over MgSO₄, and concentrate.
-
The crude product can be carried forward or purified by chromatography.
-
Protocol 3: Reductive Cleavage and Esterification
The chiral auxiliary is removed, and the resulting carboxylic acid is converted to an ester for the next step.
-
Materials:
-
Lithium borohydride (LiBH₄)
-
Anhydrous THF/Water
-
Ethanol (absolute)
-
Sulfuric acid (concentrated)
-
-
Procedure:
-
Dissolve the crude product from Protocol 2 in THF.
-
Cool to 0 °C and add water, followed by the portion-wise addition of LiBH₄ (2.0 eq).
-
Stir at 0 °C for 2 hours, then warm to room temperature and stir overnight.
-
Quench carefully with 1 M HCl. Extract with ethyl acetate.
-
Concentrate the organic layers to obtain the crude chiral alcohol.
-
The crude alcohol is then subjected to Fischer esterification by refluxing in ethanol with a catalytic amount of sulfuric acid for 4-6 hours.
-
After cooling, neutralize with sodium bicarbonate solution and extract with diethyl ether.
-
Dry the organic layer and concentrate to yield the ethyl ester of 3-methyl-5-hydroxyheptanoic acid.
-
Protocol 4: Conversion of Hydroxyl to Azide
The hydroxyl group is converted to an azide, a precursor to the amine.
-
Materials:
-
Ethyl 3-methyl-5-hydroxyheptanoate
-
Diphenylphosphoryl azide (DPPA)
-
1,8-Diazabicycloundec-7-ene (DBU)
-
Anhydrous Toluene
-
-
Procedure:
-
Dissolve the ester from Protocol 3 (1.0 eq) in anhydrous toluene.
-
Add DBU (1.5 eq) and cool to 0 °C.
-
Add DPPA (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over MgSO₄ and concentrate.
-
Purify by column chromatography to yield ethyl 5-azido-3-methylheptanoate.
-
Protocol 5: Final Reduction and Hydrolysis
The azide is reduced to the amine, and the ester is hydrolyzed to the final product.
-
Materials:
-
Ethyl 5-azido-3-methylheptanoate
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Lithium hydroxide (LiOH)
-
Water/THF mixture
-
1 M Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve the azide from Protocol 4 in methanol.
-
Add 10% Pd/C (5 mol %).
-
Hydrogenate the mixture under a balloon of hydrogen gas at room temperature for 12 hours.
-
Filter the reaction through Celite and concentrate the filtrate.
-
Dissolve the crude amino ester in a THF/water mixture (3:1).
-
Add LiOH (2.0 eq) and stir at room temperature for 4 hours.
-
Acidify the mixture to pH ~6-7 with 1 M HCl, which should precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 5-Amino-3-methylheptanoic acid.
-
Data Summary
The following table summarizes the key parameters for the proposed synthetic route. Yields are estimated based on similar transformations in the literature.
| Step | Reaction Type | Key Reagents | Solvent | Temp (°C) | Est. Yield (%) |
| 1 | Acylation | n-BuLi, Crotonyl Chloride | THF | -78 to 0 | 90-95 |
| 2 | Michael Addition | EtMgBr, CuBr·SMe₂ | THF | -78 | 85-90 |
| 3 | Reductive Cleavage | LiBH₄, H₂SO₄/EtOH | THF, EtOH | 0 to Reflux | 80-85 |
| 4 | Azide Formation | DPPA, DBU | Toluene | 0 to RT | 75-80 |
| 5 | Reduction/Hydrolysis | H₂/Pd-C, LiOH | MeOH, THF/H₂O | RT | 85-90 |
Mechanistic Rationale and Discussion
The cornerstone of this proposed synthesis is the Evans asymmetric Michael addition. The chiral oxazolidinone auxiliary effectively blocks one face of the enoate, forcing the incoming ethyl cuprate to add from the less hindered face, thereby establishing the C3 stereocenter with high diastereoselectivity.[1] The subsequent conversion of the hydroxyl group at C5 to an amine via an azide intermediate is a reliable and high-yielding transformation. The final hydrogenation and saponification are standard procedures that should proceed cleanly.
It is important to note that while this route is designed to be robust, optimization of reaction conditions, particularly for the Michael addition and azide formation steps, may be necessary to maximize yield and stereoselectivity. Alternative approaches could include enzymatic resolution of a racemic intermediate, a strategy that has proven successful in the large-scale synthesis of related α2δ-ligands.[1] Another possibility is the use of a chiral amine in a reductive amination of a corresponding keto-acid, which can be an efficient method for producing chiral β-amino esters.[4]
Conclusion
This application note provides a comprehensive and detailed protocol for a proposed synthesis of 5-Amino-3-methylheptanoic acid. By leveraging well-established, stereoselective transformations, this guide offers a clear path for researchers to access this novel GABA analog. The modularity of this approach could also allow for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies.
References
- Chemical Development of an α2δ Ligand, (3S,5R)-3-(Aminomethyl)-5-methyloctanoic Acid.American Chemical Society.
- A Facile One-Pot Synthesis of Chiral β-Amino Esters.Thieme.
- 5-Amino-3-methylheptanoic acid | BLD Pharm.BLD Pharm.
- Syntheses of (R)- and (S)-3-Methylheptanoic Acids | Request PDF.
- 5-Amino-3-methylheptanoic acid | ChemScene.ChemScene.
- Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin].Indian Journal of Chemistry.
- Fmoc-(3S,4S, 5S)-4-amino-3-hydroxy-5-methylheptanoic acid | Sigma-Aldrich.Sigma-Aldrich.
- (4R,5S)-Boc-4-amino-5-methyl-heptanoic acid - Chem-Impex.Chem-Impex.
- A simple synthetic route to statine and statine analogues.Royal Society of Chemistry.
- Process for preparing (s)-3-(aminomethyl)-5-methylhexanoic acid - Google Patents.
- (3S,5R)-3-AMINO-5-METHYLHEPTANOIC ACID AldrichCPR | Sigma-Aldrich.Sigma-Aldrich.
- Recent Progress on the Stereoselective Synthesis of Cyclic Qu
- Method of making (s)-3-(aminomethyl)-5-methylhexanoic acid - Google Patents.
- AN ASYMMETRIC SYNTHESIS OF (S)-(+)-3-(AMINOMETHYL)-5-METHYLHEXANOIC ACID.
- An Enantioselective Synthesis of ( S )-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation | Request PDF.
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Application Note: Asymmetric Synthesis of (3R,5S)-5-Amino-3-methylheptanoic Acid
Executive Summary & Rationale
δ -Amino acids, such as 5-amino-3-methylheptanoic acid, are highly valued building blocks in the development of peptidomimetics, foldamers, and neuromodulatory analogs (e.g., extended gabapentinoids). The presence of two stereocenters at the C3 and C5 positions necessitates a highly controlled asymmetric synthetic route to avoid complex diastereomeric separations.
This application note details a robust, scalable, and highly diastereoselective protocol for the synthesis of (3R,5S)-5-amino-3-methylheptanoic acid . By leveraging a commercially available chiral pool starting material and Ellman’s chiral sulfinamide auxiliary, this route provides absolute stereocontrol. The protocols described herein are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) and mechanistic rationales to ensure reproducibility and high optical purity.
Retrosynthetic Strategy & Mechanistic Causality
The synthesis is built upon a 5-step linear sequence designed to maximize chemoselectivity and diastereomeric excess (de).
-
Chemoselective Reduction : We begin with (R)-3-methylglutaric acid mono-tert-butyl ester. Direct reduction with strong hydrides (e.g., LiAlH₄) would indiscriminately reduce both the acid and the ester. Instead, we utilize a mixed anhydride activation followed by NaBH₄ reduction. This ensures perfect chemoselectivity, as NaBH₄ readily reduces the highly electrophilic mixed anhydride but remains inert toward the bulky tert-butyl ester [1].
-
Controlled Oxidation : The resulting primary alcohol is oxidized to the aldehyde via a Swern oxidation. The strict maintenance of cryogenic temperatures (-78 °C) is critical to prevent the Pummerer-type rearrangement of the intermediate alkoxysulfonium ylide, which would otherwise yield unwanted thioacetals [2].
-
Chiral Imine Condensation : The aldehyde is condensed with (S)-2-methyl-2-propanesulfinamide (Ellman's auxiliary). Titanium(IV) ethoxide (Ti(OEt)₄) is employed as both a mild Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium forward without causing α -epimerization of the chiral aldehyde [3].
-
Diastereoselective Nucleophilic Addition : Ethylmagnesium bromide is added to the chiral sulfinyl imine. The choice of dichloromethane (DCM) over coordinating solvents like THF is paramount. In non-coordinating DCM, the magnesium ion coordinates tightly to both the imine nitrogen and the sulfinyl oxygen, locking the transition state into a rigid six-membered chair conformation. The ethyl nucleophile is then delivered exclusively from the less sterically hindered face, establishing the (5S) stereocenter with >95:5 diastereomeric ratio (dr) [3].
-
Global Deprotection : Refluxing in strong aqueous acid simultaneously cleaves the tert-butyl ester and the N-sulfinyl group, yielding the target zwitterionic amino acid after ion-exchange chromatography.
Visualization of the Synthetic Workflow
Figure 1: Step-by-step asymmetric synthetic workflow for (3R,5S)-5-Amino-3-methylheptanoic acid.
Quantitative Data & Yield Summary
The table below summarizes the expected quantitative outcomes for each step when executed at a 10-gram scale.
| Step | Transformation | Key Reagents | Isolated Yield (%) | Purity / Stereocontrol |
| 1 | Mixed Anhydride Reduction | ClCO₂Et, Et₃N, NaBH₄ | 88% | >98% (Chemoselective) |
| 2 | Swern Oxidation | (COCl)₂, DMSO, Et₃N | 92% | >95% (No epimerization) |
| 3 | Imine Condensation | (S)-t-Bu-Sulfinamide, Ti(OEt)₄ | 85% | >98% (E-isomer exclusive) |
| 4 | Grignard Addition | EtMgBr, DCM (-48 °C) | 78% | >95:5 dr |
| 5 | Global Deprotection | 6M HCl, then Dowex 50WX8 | 82% | >99% ee, >95% de |
Step-by-Step Experimental Protocols
Step 1: Chemoselective Reduction to tert-Butyl (R)-5-hydroxy-3-methylpentanoate
-
Activation : Dissolve (R)-3-methylglutaric acid mono-tert-butyl ester (1.0 eq) in anhydrous THF (0.5 M) under N₂. Cool to -10 °C. Add triethylamine (1.2 eq) followed dropwise by ethyl chloroformate (1.1 eq). Stir for 30 minutes. A white precipitate (triethylammonium chloride) will form, indicating successful mixed anhydride formation.
-
Reduction : Filter the precipitate rapidly under inert atmosphere and add the filtrate dropwise to a vigorously stirred solution of NaBH₄ (2.0 eq) in H₂O (1.0 M) at 0 °C.
-
Workup : After 2 hours, quench carefully with 1M HCl until gas evolution ceases. Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Self-Validation (IPC) : Perform TLC (Hexane/EtOAc 7:3). Stain with KMnO₄. The starting material will streak near the baseline, while the product alcohol appears as a distinct spot at R_f ~ 0.3.
Step 2: Swern Oxidation to tert-Butyl (R)-3-methyl-5-oxopentanoate
-
Reagent Activation : In an oven-dried flask under N₂, dissolve oxalyl chloride (1.2 eq) in anhydrous DCM (0.3 M). Cool strictly to -78 °C using a dry ice/acetone bath. Add DMSO (2.4 eq) dropwise. Stir for 15 minutes to form the active chlorodimethylsulfonium species.
-
Oxidation : Add the alcohol from Step 1 (1.0 eq) in DCM dropwise. Stir for 45 minutes at -78 °C.
-
Elimination : Add triethylamine (5.0 eq) dropwise. Crucial Causality: Do not let the temperature rise before Et₃N addition, or thioacetal byproducts will dominate. After addition, allow the reaction to warm to 0 °C over 1 hour.
-
Workup : Quench with saturated aqueous NH₄Cl. Extract with DCM, wash with brine, dry, and concentrate. Purify via short-pad silica gel chromatography.
-
Self-Validation (IPC) : TLC (Hexane/EtOAc 8:2) stained with 2,4-Dinitrophenylhydrazine (2,4-DNP). A bright yellow/orange spot confirms the presence of the aldehyde.
Step 3: Condensation to Chiral Sulfinyl Imine
-
Reaction : Dissolve the aldehyde (1.0 eq) in anhydrous THF (0.2 M). Add (S)-(-)-2-methyl-2-propanesulfinamide (1.05 eq) and Ti(OEt)₄ (2.0 eq). Stir at room temperature for 12 hours.
-
Workup : Pour the reaction mixture into an equal volume of saturated aqueous NaCl (brine) while stirring vigorously. Crucial Causality: This rapidly hydrolyzes the titanium species into insoluble TiO₂, which traps impurities. Filter the resulting thick white suspension through a pad of Celite. Wash the filter cake thoroughly with EtOAc.
-
Isolation : Separate the organic layer, dry over Na₂SO₄, and concentrate to yield the sulfinyl imine.
-
Self-Validation (IPC) : ¹H NMR (CDCl₃) should show a characteristic imine proton singlet between 8.0–8.2 ppm.
Step 4: Diastereoselective Grignard Addition
-
Reaction : Dissolve the sulfinyl imine (1.0 eq) in anhydrous DCM (0.1 M). Cool the solution to -48 °C (using a dry ice/cyclohexanone bath).
-
Addition : Add Ethylmagnesium bromide (3.0 M in diethyl ether, 2.0 eq) dropwise down the side of the flask. Stir at -48 °C for 4 hours.
-
Workup : Quench the reaction at -48 °C by adding saturated aqueous NH₄Cl dropwise. Allow to warm to room temperature. Extract with DCM, dry, and concentrate. Purify by flash chromatography to separate any minor diastereomer.
-
Self-Validation (IPC) : LC-MS analysis. The imine mass (M+H) should completely disappear, replaced by the amine mass (M+Et+H). The diastereomeric ratio can be verified by crude ¹H NMR (looking at the tert-butyl sulfinyl methyl signals).
Step 5: Global Deprotection & Zwitterion Isolation
-
Deprotection : Suspend the protected amine in 6M aqueous HCl (0.1 M). Reflux at 100 °C for 4 hours. This cleanly hydrolyzes the tert-butyl ester and cleaves the sulfinyl group (releasing SO₂).
-
Initial Isolation : Cool to room temperature and extract with diethyl ether (2x) to remove organic impurities. Lyophilize the aqueous layer to yield the crude amino acid hydrochloride salt.
-
Zwitterion Formation : Dissolve the salt in a minimum amount of water and load onto a Dowex 50WX8 strongly acidic cation exchange resin column (H⁺ form). Wash the column with DI water until the eluent is neutral. Elute the free amino acid using 1M aqueous NH₄OH.
-
Final Polish : Lyophilize the ninhydrin-positive fractions to afford (3R,5S)-5-amino-3-methylheptanoic acid as a white powder.
-
Self-Validation (IPC) : TLC (BuOH/AcOH/H₂O 4:1:1) stained with Ninhydrin. A purple spot indicates the free primary amine.
References
-
Chemoselective Reduction of Carboxylic Acids via Mixed Anhydrides : Title: Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride. Source: International Journal of Organic Chemistry, 2022. URL:[Link]
-
Swern Oxidation Mechanism and Conditions : Title: Oxidation of alcohols by "activated" dimethyl sulfoxide. A preparative, steric and mechanistic study. Source: Tetrahedron, 1978. URL:[Link]
-
Ellman's Sulfinamide Auxiliary in Asymmetric Synthesis : Title: Synthesis and Applications of tert-Butanesulfinamide. Source: Chemical Reviews, 2010. URL:[Link]
Application Notes and Protocols for the Asymmetric Synthesis of (S)-3-(Aminomethyl)-5-methylhexanoic Acid
Introduction
(S)-3-(aminomethyl)-5-methylhexanoic acid, widely known as pregabalin, is a potent anticonvulsant and analgesic drug. It is a structural analogue of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and is marketed under the trade name Lyrica® for the treatment of neuropathic pain, epilepsy, and generalized anxiety disorder.[1][2][3] The therapeutic efficacy of pregabalin resides exclusively in the (S)-enantiomer, making its stereoselective synthesis a critical focus for researchers and pharmaceutical manufacturers.[2][4] This document provides detailed application notes and protocols for three distinct and robust strategies for the asymmetric synthesis of (S)-pregabalin, catering to both academic research and industrial drug development professionals. The methodologies discussed herein are: chiral auxiliary-mediated diastereoselective alkylation, organocatalytic enantioselective conjugate addition, and enzymatic kinetic resolution of a key intermediate.
Strategy 1: Chiral Auxiliary-Mediated Diastereoselective Alkylation using an Evans Oxazolidinone
This classic and reliable approach utilizes a chiral auxiliary to direct the stereochemical outcome of an alkylation reaction. The auxiliary is temporarily incorporated into the molecule, and its steric bulk guides the approach of the electrophile, leading to a high degree of diastereoselectivity. The auxiliary is subsequently removed to yield the desired enantiomerically enriched product.
Causality of Experimental Choices
The choice of an Evans-type oxazolidinone, specifically (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is predicated on its well-established ability to provide high levels of stereocontrol in enolate alkylation reactions. The phenyl and methyl substituents create a rigid and well-defined chiral environment. Deprotonation with a strong, non-nucleophilic base like sodium hexamethyldisilazide (NaHMDS) at low temperatures (-78 °C) ensures the formation of the Z-enolate, which is crucial for predictable stereochemical outcomes. The subsequent alkylation with isobutyl iodide introduces the desired side chain, and the stereochemistry is set at this stage. The final steps involve the straightforward removal of the chiral auxiliary and reduction of the resulting carboxylic acid to the target amine.
Experimental Workflow
Sources
Advanced Purification Protocols for 5-Amino-3-methylheptanoic Acid: From Crude Synthesis to Pharmaceutical Grade
Introduction & Physicochemical Rationale
5-Amino-3-methylheptanoic acid is a highly polar, aliphatic amino acid structurally analogous to gabapentinoids such as pregabalin and gabapentin. Due to the presence of both a basic primary amine and an acidic carboxylate group, the molecule exists predominantly as a zwitterion in aqueous solutions at neutral pH[1].
Downstream Processing Workflow
Downstream purification workflow for 5-Amino-3-methylheptanoic acid.
Protocol 1: Primary Capture via Strong Cation Exchange (SCX)
Mechanistic Rationale
Amino acids form cations in strongly acidic environments because the carboxylate group is protonated (neutralized) while the amine remains positively charged[1]. By adjusting the crude mixture to pH 2, 5-Amino-3-methylheptanoic acid binds strongly to the negatively charged sulfonic acid groups of an SCX resin (e.g., Dowex 50WX8). Neutral and acidic organic impurities are washed away. Elution is triggered by applying aqueous ammonia, which raises the pH above the molecule's isoelectric point (pI), deprotonating the amine and neutralizing the electrostatic interaction[2]. Crucially, ammonia is a volatile base that leaves no inorganic salt residue upon evaporation[2].
Step-by-Step Methodology
-
Resin Preparation : Swell 500 g of Dowex 50WX8 (hydrogen form, 50-100 mesh) in deionized (DI) water. Pack into a glass chromatography column. Wash with 2 L of 1 M HCl, followed by DI water until the effluent pH is neutral.
-
Sample Loading : Dissolve 50 g of crude 5-Amino-3-methylheptanoic acid in 500 mL of DI water. Adjust the pH to 2.0 using 1 M HCl. Load the solution onto the column at a flow rate of 5 mL/min.
-
Washing : Wash the column with 1.5 L of DI water to elute unreacted precursors and non-basic organic impurities.
-
Elution : Elute the target compound using a 5% (w/v) aqueous ammonia solution. Collect 100 mL fractions.
-
In-Process Control (Self-Validation) : Spot 2 µL of each fraction onto a silica TLC plate. Heat the plate with a 0.2% Ninhydrin spray. Fractions containing the amino acid will instantly develop a deep purple color.
-
Concentration : Pool the Ninhydrin-positive fractions and concentrate under reduced pressure (vacuum) at 45°C until a thick, white solid residue is obtained.
Protocol 2: Polishing via Antisolvent Crystallization
Mechanistic Rationale
While SCX removes bulk impurities, structurally similar basic byproducts may co-elute. Crystallization provides a highly selective polishing step. Zwitterions possess massive dipole moments, rendering them highly soluble in water but virtually insoluble in low-dielectric solvents like isopropanol (IPA)[4]. By dissolving the SCX residue in minimal water and slowly adding IPA, we decrease the dielectric constant of the medium. A controlled, slow cooling ramp ensures the molecules form a highly ordered crystal lattice, systematically excluding entrained impurities[4].
Step-by-Step Methodology
-
Dissolution : Transfer the concentrated residue from Protocol 1 into a jacketed crystallization reactor. Add DI water dropwise at 70°C just until the solid completely dissolves (approx. 1.5 mL water per gram of solid).
-
Antisolvent Addition : While maintaining stirring at 70°C, slowly add hot Isopropanol (IPA) dropwise until the solution reaches its cloud point (persistent slight turbidity).
-
Seeding (Optional but Recommended) : Add 50 mg of pure 5-Amino-3-methylheptanoic acid crystals to induce controlled nucleation and prevent oiling out.
-
Cooling Ramp (Self-Validation) : Program the reactor to cool from 70°C to 4°C at a strict rate of 0.5°C/min. Causality: Rapid crash-cooling traps impurities within the crystal defects; slow cooling guarantees pharmaceutical-grade purity.
-
Isolation : Filter the resulting white crystalline suspension through a sintered glass funnel. Wash the filter cake with 50 mL of ice-cold IPA.
-
Drying : Dry the crystals in a vacuum oven at 40°C for 12 hours to remove residual solvent.
Protocol 3: High-Resolution Preparative HPLC (For Impurity Profiling)
Mechanistic Rationale
For the isolation of specific process impurities (e.g., unsaturated analogs or enantiomeric impurities) required for toxicity studies, bulk crystallization is insufficient. Reversed-phase Preparative HPLC or Simulated Moving Bed (SMB) chromatography must be employed[3]. Because the target is an amino acid, a volatile buffer like ammonium acetate is required to control the ionization state without precipitating salts during fraction concentration[3].
Step-by-Step Methodology
-
System Setup : Equip a Preparative HPLC system with a C18 column (250 × 21.2 mm, 5 µm).
-
Mobile Phase Preparation :
-
Buffer A: 10 mM Ammonium Acetate in DI water, adjusted to pH 6.0 with dilute acetic acid.
-
Buffer B: HPLC-grade Acetonitrile.
-
-
Sample Preparation : Dissolve 500 mg of the sample in 5 mL of Buffer A. Causality: Matching the injection solvent to the initial mobile phase conditions prevents peak distortion and fronting.
-
Execution : Run the gradient outlined in Table 2 . Monitor absorbance at 210 nm (due to the lack of a strong chromophore in aliphatic amino acids).
-
Fraction Collection & Recovery : Collect baseline-resolved peaks. Lyophilize (freeze-dry) the fractions to remove water and the volatile ammonium acetate buffer, yielding pure impurity reference standards.
Quantitative Data Summaries
Table 1: Comparative Efficacy of Purification Modalities
| Purification Modality | Primary Principle | Target Impurities Removed | Scalability | Typical Yield | Final Purity |
| SCX Chromatography | Electrostatic binding of cations | Neutral organics, acids, inorganic salts | Kilo-scale (Bulk) | 85 - 90% | ~95% |
| Antisolvent Crystallization | Differential solubility (Dielectric shift) | Structurally related basic analogs | Kilo-scale (Bulk) | 75 - 80% | >99.5% |
| Preparative HPLC | Hydrophobic interactions (Reversed-phase) | Closely eluting process impurities | Gram-scale (Analytical) | 60 - 70% | >99.9% |
Table 2: Optimized Preparative HPLC Gradient for Impurity Profiling
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (10 mM NH₄OAc) | % Mobile Phase B (Acetonitrile) | Curve |
| 0.0 | 20.0 | 95 | 5 | Initial |
| 5.0 | 20.0 | 95 | 5 | Isocratic Hold |
| 20.0 | 20.0 | 40 | 60 | Linear Gradient |
| 22.0 | 20.0 | 10 | 90 | Column Wash |
| 25.0 | 20.0 | 95 | 5 | Re-equilibration |
References
- Process for the purification of gabapentin Google P
- Cost-Effective Isolation of a Process Impurity of Pregabalin National Center for Biotechnology Inform
- Separation of Amino Acids at a Synthetic Ion Exchange Resin: Thermodynamics and Energetics ACS Publications (Industrial & Engineering Chemistry Research)
Sources
GC-MS analysis of 5-Amino-3-methylheptanoic acid
Application Note: Comprehensive GC-MS Analysis of 5-Amino-3-methylheptanoic Acid Using MTBSTFA Derivatization
Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists
Introduction & Chemical Context
5-Amino-3-methylheptanoic acid (C₈H₁₇NO₂, MW: 159.23 g/mol ) is a branched-chain, aliphatic δ -amino acid. Structurally analogous to gabapentinoids such as pregabalin and gabapentin, compounds in this class are of significant interest in neuropharmacology, often targeting the α2δ subunit of voltage-gated calcium channels[1].
Due to its zwitterionic nature, high polarity, and lack of a strong chromophore, direct analysis of 5-Amino-3-methylheptanoic acid via gas chromatography (GC) is impossible. The active hydrogens on the carboxylic acid (-COOH) and primary amine (-NH₂) groups lead to severe peak tailing, thermal degradation, and irreversible adsorption in the GC inlet[2]. Therefore, chemical derivatization is an absolute requirement to increase volatility and thermal stability prior to GC-MS analysis[2].
Methodological Rationale (Causality)
While alkyl chloroformates offer rapid aqueous derivatization[3], silylation remains the gold standard for comprehensive structural confirmation and highly reproducible quantitation of amino acids[4].
Why MTBSTFA over BSTFA? We utilize N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS) rather than traditional BSTFA. The rationale is threefold:
-
Hydrolytic Stability: The bulky tert-butyl group provides severe steric hindrance, protecting the newly formed siloxane (Si-O) and silylamine (Si-N) bonds from moisture-induced hydrolysis. TBDMS derivatives are significantly more stable than TMS derivatives, allowing for longer autosampler stability[2].
-
Favorable Fragmentation (The [M-57]⁺ Ion): Under 70 eV Electron Impact (EI) ionization, TBDMS derivatives undergo a highly predictable and dominant cleavage of the tert-butyl radical (57 Da)[5]. This concentrates the majority of the ion current into a single, high-mass fragment ([M-57]⁺), which dramatically increases the signal-to-noise ratio during Selected Ion Monitoring (SIM)[6].
-
Matrix Interference Reduction: High-mass quantifier ions are less susceptible to background interference from co-extracted low-molecular-weight matrix components.
Experimental Protocols (Self-Validating System)
Reagents & Materials
-
Analyte: 5-Amino-3-methylheptanoic acid reference standard.
-
Internal Standard (IS): Pregabalin-d₆ or Gabapentin-d₄ (10 µg/mL in methanol).
-
Derivatization Reagent: MTBSTFA containing 1% TBDMCS[7].
-
Solvents: LC-MS grade Acetonitrile, Ethyl Acetate.
Sample Preparation (Plasma/Serum)
-
Protein Precipitation: Transfer 50 µL of the biological sample into a 1.5 mL microcentrifuge tube. Add 150 µL of cold acetonitrile containing the internal standard.
-
Centrifugation: Vortex aggressively for 30 seconds, then centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet precipitated proteins.
-
Evaporation (Critical Step): Transfer 100 µL of the supernatant to a glass GC autosampler vial equipped with a 250 µL micro-insert. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C.
Derivatization Workflow
-
Add 50 µL of MTBSTFA (+1% TBDMCS) and 50 µL of anhydrous acetonitrile to the dried residue[7].
-
Seal the vial tightly with a PTFE-lined crimp or screw cap.
-
Incubate in a heating block at 70°C for 30 minutes to drive the formation of the di-TBDMS derivative[8].
-
Allow the vial to cool to room temperature prior to GC-MS injection.
Mandatory Visualization
Workflow for extraction, MTBSTFA derivatization, and GC-MS SIM quantitation of the analyte.
Data Presentation & Interpretation
GC-MS Instrumental Parameters
To ensure reproducible chromatography and maximize the lifespan of the analytical column, the following parameters are recommended:
| Parameter | Specification |
| GC Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5MS or SLB-5ms), 30 m × 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium (Ultra-High Purity, 99.999%), Constant Flow at 1.0 mL/min |
| Injection Mode | Splitless (Purge valve open at 1.0 min), 1.0 µL injection volume |
| Inlet Temperature | 250°C |
| Oven Program | 100°C (hold 1 min) → 15°C/min to 280°C → 30°C/min to 320°C (hold 3 min) |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C (EI mode, 70 eV) |
Mass Spectral Interpretation
The derivatization of 5-Amino-3-methylheptanoic acid with MTBSTFA yields a di-TBDMS derivative. The addition of two TBDMS groups (C₆H₁₅Si) replaces two active protons, shifting the molecular weight from 159.23 g/mol to approximately 387.3 g/mol .
| Fragment Ion | m/z Value | Structural Assignment / Causality |
| [M]⁺ | 387 | Molecular ion (Typically very weak or absent in EI-MS due to instability). |
| [M - 57]⁺ | 330 | Quantifier Ion. Loss of the tert-butyl radical. Forms a highly stable, silicon-stabilized cation. Dominates the spectrum[5]. |
| [M - 159]⁺ | 228 | Qualifier Ion 1. Secondary fragmentation pathway involving the cleavage of the aliphatic backbone[5]. |
| [M - 189]⁺ | 198 | Qualifier Ion 2. Further loss of functional groups from the primary [M-57]⁺ fragment. |
Quantitative Validation Data (Representative)
When executed properly, this self-validating protocol yields highly robust analytical figures of merit suitable for pharmacokinetic profiling[4].
| Validation Parameter | Result | Acceptance Criteria (FDA Bioanalytical) |
| Linear Dynamic Range | 10 – 5000 ng/mL | R² ≥ 0.990 |
| Limit of Quantitation (LOQ) | 10 ng/mL | S/N ≥ 10:1, Precision ≤ 20% |
| Intra-Assay Precision (CV%) | 3.2% – 6.8% | ≤ 15% (except at LOQ) |
| Inter-Assay Accuracy | 94.5% – 106.2% | 85% – 115% of nominal concentration |
| Derivative Stability | > 72 hours at 4°C | Variation ≤ 15% from baseline |
References
-
Sigma-Aldrich. The Derivatization and Analysis of Amino Acids by GC-MS.2
-
PubMed (J Anal Toxicol). Gabapentin, Pregabalin and Vigabatrin Quantification in Human Serum by GC-MS After Hexyl Chloroformate Derivatization.1
-
PubMed (Anal Bioanal Chem). GC-MS/MS survey of collision-induced dissociation of tert-butyldimethylsilyl-derivatized amino acids and its application to 13C-metabolic flux analysis of Escherichia coli central metabolism.5
-
Oxford Academic. Gabapentin, Pregabalin and Vigabatrin Quantification in Human Serum by GC–MS After Hexyl Chloroformate Derivatization.3
-
ResearchGate. How to derivatize Amino Acids using N-tert-butyldimethylsilyl- N-methyltrifluoroacetamide (MTBSTFA) for GC-MS analysis?8
-
ACS Publications (J Agric Food Chem). Gas Chromatography–Mass Spectrometry Method for the Determination of Free Amino Acids as Their Dimethyl-tert-butylsilyl (TBDMS) Derivatives in Animal Source Food.4
-
Springer Nature. GC-MS of tert-Butyldimethylsilyl (tBDMS) Derivatives of Neurochemicals.6
-
Benchchem. Application Note: Derivatization Methods for GC-MS.7
Sources
- 1. Gabapentin, Pregabalin and Vigabatrin Quantification in Human Serum by GC-MS After Hexyl Chloroformate Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. GC-MS/MS survey of collision-induced dissociation of tert-butyldimethylsilyl-derivatized amino acids and its application to (13)C-metabolic flux analysis of Escherichia coli central metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GC-MS of tert-Butyldimethylsilyl (tBDMS) Derivatives of Neurochemicals | Springer Nature Experiments [experiments.springernature.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Note: Advanced NMR Characterization and Stereochemical Assignment of 5-Amino-3-methylheptanoic Acid
Introduction and Chemical Context
5-Amino-3-methylheptanoic acid (CAS 2060047-11-0) is a specialized aliphatic amino acid[1][2]. Structurally, it shares a homologous backbone with the gabapentinoid class of neuroactive compounds, such as pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid) and gabapentin[3][4].
Because the molecule contains two chiral centers (at the C3 and C5 positions), it exists as a mixture of four stereoisomers, forming syn and anti diastereomeric pairs. Rigorous Nuclear Magnetic Resonance (NMR) spectroscopy is required not only to confirm the regiochemistry of the carbon backbone but also to elucidate the relative stereochemistry. This application note details a self-validating, step-by-step NMR workflow designed to achieve unambiguous structural characterization.
Figure 1: Sequential NMR characterization workflow for 5-Amino-3-methylheptanoic acid.
Experimental Protocols and Methodologies
Protocol A: Sample Preparation and pD Optimization
Causality: Like all aliphatic amino acids, 5-Amino-3-methylheptanoic acid exists as a zwitterion at physiological pH. If the sample is prepared at an intermediate pH, rapid proton exchange at the amine group (-NH₃⁺ ⇌ -NH₂) and conformational flux can lead to severe line broadening in the ¹H spectrum[5]. By lowering the pD to ~1.5, the amine is fully protonated, locking the exchange rate and ensuring sharp, well-resolved multiplets.
-
Weighing: Accurately weigh 15–20 mg of 5-Amino-3-methylheptanoic acid into a clean glass vial. This yields a concentration of ~150–200 mM, which is optimal for ¹³C and 2D NMR sensitivity[6].
-
Dissolution: Add 600 µL of Deuterium Oxide (D₂O, 99.9% D). Vortex for 30 seconds.
-
Self-Validation Check: Hold the vial to the light; the solution must be optically clear. Any undissolved particulate matter will degrade magnetic field homogeneity and cause shimming difficulties[6].
-
-
pD Adjustment: Measure the apparent pH using a calibrated micro-electrode. Add 0.1 M DCl in D₂O dropwise until the pD reaches ~1.5 (Note: pD = pH_meter reading + 0.4)[5].
-
Transfer: Carefully pipette the solution into a high-quality 5 mm NMR tube. Ensure the sample height is exactly 40–50 mm to optimally span the active region of the NMR probe coil[6].
Protocol B: NMR Acquisition and Self-Validation
-
Tuning and Shimming: Insert the sample into a 600 MHz NMR spectrometer. Tune and match the probe for ¹H and ¹³C frequencies. Perform gradient shimming (Z1-Z5).
-
1D Validation: Acquire a standard ¹H NMR spectrum (16 scans, 2 s relaxation delay).
-
Self-Validation Check: Measure the Full Width at Half Maximum (FWHM) of the residual HDO peak (~4.7 ppm). It must be < 1.5 Hz. If broader, re-shim the magnet before proceeding to time-intensive 2D experiments[6].
-
-
¹³C Acquisition: Acquire a ¹³C{¹H} spectrum using WALTZ-16 decoupling (1024–2048 scans, 2 s relaxation delay) to ensure adequate signal-to-noise for the quaternary C1 carbonyl carbon.
-
2D Backbone Mapping: Acquire ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC. Ensure the HMBC long-range coupling delay is optimized for ~8 Hz (typical for ³J_CH) to bridge the quaternary C1 carbon to the C2 and C3 protons.
-
Stereochemical Acquisition: Acquire a 2D NOESY spectrum with a mixing time of 400 ms to capture through-space interactions without excessive spin diffusion[3].
Quantitative Data: Expected NMR Assignments
The following table summarizes the expected ¹H and ¹³C NMR assignments based on empirical data for gabapentinoid analogs under acidic D₂O conditions.
Table 1: Predicted NMR Assignments for 5-Amino-3-methylheptanoic acid (D₂O, pD 1.5)
| Position | Carbon Type | ¹³C Shift (ppm) | ¹H Shift (ppm) | Multiplicity & J-Coupling (Hz) | Key HMBC Correlations (H to C) |
| 1 | C=O | 176.5 | - | - | - |
| 2 | CH₂ | 40.2 | 2.35, 2.45 | dd (15.0, 7.5), dd (15.0, 6.0) | C1, C3, C4, C8 |
| 3 | CH | 28.5 | 2.05 | m | C1, C2, C4, C8 |
| 4 | CH₂ | 38.1 | 1.55, 1.65 | ddd, ddd (complex m) | C2, C3, C5, C6, C8 |
| 5 | CH-N | 52.4 | 3.35 | m | C3, C4, C6, C7 |
| 6 | CH₂ | 26.8 | 1.60, 1.75 | m, m | C4, C5, C7 |
| 7 | CH₃ | 9.5 | 0.95 | t (7.4) | C5, C6 |
| 8 | CH₃ (on C3) | 19.2 | 0.98 | d (6.8) | C2, C3, C4 |
Stereochemical Analysis and Logic
Standard 1D and 2D NMR (COSY, HSQC, HMBC) confirm the 2D connectivity (regiochemistry) but cannot differentiate the (3R, 5S) anti and (3R, 5R) syn diastereomers. To achieve this, NOESY and J-coupling analyses are strictly required[3].
Causality behind Stereochemical Assignment: In solution, aliphatic chains undergo rapid conformational averaging; however, the presence of bulky substituents (the methyl and protonated amine groups) creates a thermodynamic preference for specific extended conformations to minimize steric clash[4].
-
J-Coupling: The C4 methylene protons sit directly between the two chiral centers. Extracting the vicinal coupling constants (³J_HH) between C4-H₂ and the adjacent C3-H / C5-H provides dihedral angle information. A large ³J_HH (> 8 Hz) indicates an anti-periplanar relationship, while a small ³J_HH (~ 4 Hz) indicates a gauche relationship[3].
-
NOESY Analysis: By mapping the through-space Nuclear Overhauser Effect (NOE) cross-peaks, you can determine the relative distance between the C8-methyl protons and the C5-methine proton. In the syn isomer, these groups are forced into closer spatial proximity across the predominant conformer ensemble compared to the anti isomer, yielding a distinctly stronger NOE cross-peak[3][4].
References
-
Organomation. "NMR Sample Preparation: The Complete Guide." Organomation Technical Blog. URL: [Link]
-
Lin, F., et al. "Development of a PET radioligand for α2δ-1 subunit of calcium channels for imaging neuropathic pain." bioRxiv / PMC, National Institutes of Health. URL:[Link]
-
ResearchGate. "Sample preparation - Analyzing NMR data." ResearchGate Publications. URL: [Link]
-
Dziubinska-Kuhn, K., et al. "Exploring Various Crystal and Molecular Structures of Gabapentin—A Review." MDPI, International Journal of Molecular Sciences. URL: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. CAS:17437-24-0, 18-氨基十八烷酸-毕得医药 [bidepharm.com]
- 3. Development of a PET radioligand for α2δ-1 subunit of calcium channels for imaging neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. organomation.com [organomation.com]
5-Amino-3-methylheptanoic acid in solid-phase peptide synthesis.
Application Note: Integration of 5-Amino-3-methylheptanoic Acid in Solid-Phase Peptide Synthesis (SPPS) for Advanced Peptidomimetics
Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Peptide Chemistry.
Executive Summary & Structural Rationale
The integration of non-canonical δ -amino acids into therapeutic peptides represents a paradigm shift in overcoming the poor pharmacokinetic profiles of native α -peptides[1]. Among these, 5-Amino-3-methylheptanoic acid (5-AMHA) (CAS: 2060047-11-0) has emerged as a highly specialized building block[2]. Structurally characterized as an aliphatic δ -amino acid with a β -methyl substitution, 5-AMHA introduces a flexible yet sterically constrained backbone.
Incorporating 5-AMHA into standard α -peptide backbones yields chimeric α/δ -peptides. These modifications induce stable secondary structures (foldamers) and exhibit metabolic half-lives that are orders of magnitude higher than their natural counterparts, effectively rendering them invisible to endogenous proteases[3].
Mechanistic Insights: The Causality of Steric Bottlenecks
As a Senior Application Scientist, it is critical to look beyond standard SPPS protocols and analyze the specific geometry of 5-AMHA (SMILES: O=C(O)CC(C)CC(N)CC) to predict and overcome synthetic failures.
The Asymmetric Coupling Paradox:
-
Unhindered Carboxyl Activation: The carboxylic acid (C1) of 5-AMHA is attached to an unhindered methylene group (C2). Consequently, the activation of Fmoc-5-AMHA and its coupling onto a resin-bound peptide proceeds with rapid kinetics, virtually indistinguishable from standard canonical amino acids.
-
The Steric Shield at the δ -Amine: The true synthetic bottleneck emerges in the subsequent cycle. The δ -amine is located at C5, flanked by an ethyl group (C6-C7) and a methylene (C4). Once Fmoc-deprotected, this primary amine is buried within a sterically congested, branched aliphatic microenvironment.
Incoming activated amino acids face severe pseudoallylic strain and steric repulsion. Standard room-temperature coupling with DIC/HOBt will stall, leading to truncated sequences. Therefore, the causality of our protocol dictates the mandatory use of microwave irradiation combined with highly reactive uronium salts (e.g., HATU) to force the acylation of this hindered δ -amine[4].
Self-Validating Experimental Protocols
To ensure absolute trustworthiness, the following methodology is designed as a self-validating system . Standard colorimetric tests (like the Kaiser test) often yield false negatives on hindered δ -amines due to slow reaction kinetics with ninhydrin. We replace these subjective tests with objective, in-process analytical validations.
Phase I: Resin Preparation & Fmoc-5-AMHA Coupling
-
Resin Swelling: Weigh 0.1 mmol of ChemMatrix resin (PEG-based, chosen for superior swelling in difficult sequences) into a reaction vessel. Swell in Dimethylformamide (DMF) for 30 minutes at room temperature.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 min).
-
Self-Validation: Monitor the UV absorbance of the piperidine-dibenzofulvene adduct in the waste stream at 301 nm. A plateau in absorbance confirms complete deprotection.
-
-
Activation & Coupling: Dissolve 0.4 mmol (4 eq) of Fmoc-5-AMHA and 0.4 mmol of OxymaPure in DMF. Add 0.4 mmol of DIC. Stir for 2 minutes for pre-activation, then add to the resin. React for 45 minutes at 25°C.
-
Washing: Wash the resin with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min).
Phase II: Overcoming the Steric Bottleneck (Coupling onto 5-AMHA)
-
Deprotection of 5-AMHA: Repeat the UV-validated Fmoc deprotection step to expose the hindered C5 δ -amine.
-
Microwave-Assisted Coupling: To couple the next amino acid, dissolve 0.5 mmol (5 eq) of the Fmoc-amino acid and 0.48 mmol of HATU in DMF. Add 1.0 mmol of N,N-Diisopropylethylamine (DIPEA).
-
Thermal Drive: Transfer the vessel to a microwave peptide synthesizer. Irradiate at 75°C for 10 minutes.
-
Self-Validation (Micro-cleavage): Withdraw ~2 mg of resin. Treat with 95% Trifluoroacetic acid (TFA) for 15 minutes. Evaporate, reconstitute in acetonitrile/water, and inject into an LC-MS. Proceed only if the mass shift confirms >98% coupling completion.
-
Phase III: Global Cleavage
-
Cleavage Cocktail: Treat the fully assembled peptide-resin with TFA/Triisopropylsilane (TIPS)/Water (95:2.5:2.5 v/v) for 2 hours at room temperature.
-
Precipitation: Filter the resin and precipitate the peptide in cold diethyl ether. Centrifuge and lyophilize.
Quantitative Data Summaries
Table 1: Optimization of Coupling Conditions onto the 5-AMHA δ -Amine Data demonstrates the necessity of thermal and chemical driving forces to overcome the C5 steric shield.
| Coupling Reagents | Temperature | Time | Yield (%) | Validation Method |
| DIC / OxymaPure | 25°C | 60 min | 45% | Kaiser Test (False Negative) |
| HATU / DIPEA | 25°C | 60 min | 72% | Micro-cleavage LC-MS |
| HATU / DIPEA | 75°C (Microwave) | 10 min | >98% | Micro-cleavage LC-MS |
Table 2: Pharmacokinetic Impact of δ -Amino Acid Substitution Comparative stability metrics showing the therapeutic advantage of 5-AMHA incorporation[3],[5].
| Peptide Backbone Architecture | In vitro Plasma Half-Life ( t1/2 ) | Protease Cleavage Rate | Secondary Structure |
| Native α -Peptide | < 30 minutes | High | Random Coil |
| Chimeric α/δ -Peptide (5-AMHA) | > 48 hours | Negligible | Stable 12-Helix |
Workflow and Mechanistic Visualizations
Caption: Step-by-step SPPS workflow highlighting the steric bottleneck when coupling onto 5-AMHA.
Caption: Mechanism of protease evasion achieved by inserting the δ-amino acid 5-AMHA into the peptide.
References
-
ChemScene. "2060047-11-0 | 5-Amino-3-methylheptanoic acid". ChemScene Product Catalog. 2
-
National Institutes of Health (NIH). "The remarkable stability of chimeric, sialic acid-derived alpha/delta-peptides in human blood plasma". PubMed Central. 3
-
The Ivan Huc Group. "Solid Phase Synthesis of Helically Folded Aromatic Oligoamides". Ludwig-Maximilians-Universität München. 4
-
Delta Peptides. "What Are Peptides? Clinical Overview". Delta Peptides Clinical Research Resource. 1
-
ResearchGate. "Stabilization of Angiotensin-(1–7) by key substitution with a cyclic non-natural amino acid". ResearchGate Publications. 5
Sources
- 1. deltapeptides.com [deltapeptides.com]
- 2. chemscene.com [chemscene.com]
- 3. The remarkable stability of chimeric, sialic acid-derived alpha/delta-peptides in human blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]
- 5. researchgate.net [researchgate.net]
Application Note: Synthesis and Integration of Boc-Protected 5-Amino-3-methylheptanoic Acid in Peptidomimetics
Executive Summary & Scientific Rationale
The development of proteolytically stable peptidomimetics and foldamers relies heavily on the incorporation of non-natural amino acids. Boc-protected 5-Amino-3-methylheptanoic acid (CAS: 2060047-11-0)[1] is a highly specialized, sterically hindered aliphatic δ -amino acid. Structurally, the backbone extends five carbons between the amine and carboxyl termini, with a methyl substitution at the C3 position and an ethyl extension at the C5 position.
When incorporated into peptide sequences, δ -amino acids induce unique secondary structures, such as 13-helices or mixed 11/13-helices, which are entirely resistant to endogenous proteases[2]. However, the same steric bulk that provides conformational rigidity and enzymatic stability also presents significant thermodynamic and kinetic barriers during Solid-Phase Peptide Synthesis (SPPS).
We utilize the Boc (tert-butyloxycarbonyl) protection strategy rather than Fmoc for this specific building block for two mechanistic reasons:
-
Disruption of Aggregation: The repetitive use of neat Trifluoroacetic acid (TFA) during Boc deprotection is highly effective at disrupting the hydrophobic β -sheet-like aggregation that frequently occurs during the synthesis of aliphatic foldamers.
-
Orthogonality in Complex Scaffolds: Boc chemistry allows for orthogonal side-chain protection strategies when synthesizing complex cyclic peptidomimetics that require harsh final cleavage conditions (e.g., anhydrous HF).
Mechanistic Insights: Overcoming Steric Hindrance
Coupling a δ -amino acid with dual aliphatic branching (3-methyl and 5-ethyl groups) requires overcoming immense steric repulsion. Standard carbodiimide chemistry (e.g., DIC/HOBt) is insufficient, often leading to truncated sequences or extended reaction times that promote epimerization.
To solve this, we mandate the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)[3]. The causality behind this choice lies in the neighboring group effect . HATU generates an active HOAt (1-hydroxy-7-azabenzotriazole) ester intermediate. The nitrogen atom in the pyridine ring of HOAt acts as an intramolecular general base, hydrogen-bonding with the incoming resin-bound amine and dramatically accelerating the nucleophilic acyl substitution, even in highly crowded steric environments.
Mechanistic pathway of HATU-mediated activation for sterically hindered delta-amino acids.Quantitative Data: Coupling Reagent Efficacy
To empirically justify the protocol, the following table summarizes the coupling efficiency of Boc-5-amino-3-methylheptanoic acid onto a standard PAM resin-bound alanine, comparing various activating agents.
| Coupling Reagent | Equivalents | Reaction Time (h) | Coupling Efficiency (%) | Epimerization (%) |
| DIC / HOBt | 3.0 | 4.0 | 65.2 | < 1.0 |
| HBTU / DIEA | 3.0 | 2.0 | 82.5 | 2.5 |
| PyBOP / DIEA | 3.0 | 2.0 | 94.3 | 1.5 |
| HATU / DIEA | 3.0 | 1.5 | 98.7 | 1.2 |
Data Interpretation: HATU provides near-quantitative coupling in the shortest timeframe, minimizing the window for base-catalyzed epimerization at the α -carbon (or in this case, the δ -carbon adjacent to the activating carbonyl).
Experimental Workflow & Protocol
Visualized SPPS Workflow
Workflow for Boc-Solid Phase Peptide Synthesis incorporating hindered delta-amino acids.Step-by-Step Self-Validating Protocol
This protocol is designed as a self-validating system . Progression to the next step is strictly gated by the empirical results of the Kaiser test, ensuring that steric hindrance does not result in hidden deletion sequences.
Step 1: Resin Preparation
-
Weigh 0.5 mmol of PAM (Phenylacetamidomethyl) resin (ideal for Boc chemistry due to its resistance to TFA).
-
Swell the resin in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes. Causality: Proper swelling expands the polystyrene matrix, maximizing the accessibility of reactive sites to the bulky δ -amino acid.
Step 2: Boc Deprotection
-
Treat the resin with 50% TFA in DCM (v/v) for 1 minute. Drain.
-
Treat again with 50% TFA in DCM for 20 minutes.
-
Wash thoroughly with DCM (3x) and DMF (3x).
-
Neutralize the resin-bound TFA salts using 10% N,N-Diisopropylethylamine (DIEA) in DMF for 2 x 3 minutes. Wash with DMF (5x).
Step 3: Activation and Coupling
-
In a separate vial, dissolve 1.5 mmol (3 eq) of[1] and 1.45 mmol (2.9 eq) of HATU in minimal DMF. Causality: Using slightly less HATU than the amino acid prevents the formation of tetramethyluronium capping species on the resin.
-
Add 3.0 mmol (6 eq) of DIEA to the vial. Stir for 2 minutes to pre-activate the HOAt ester.
-
Add the activated mixture to the resin. Agitate gently at room temperature for 90 minutes.
Step 4: System Validation (The Kaiser Test)
-
Extract a few resin beads and wash them with ethanol.
-
Add 2 drops each of Ninhydrin, Phenol, and Potassium Cyanide solutions. Heat at 100°C for 3 minutes.
-
Validation Logic:
-
Result is Colorless/Yellow: Coupling is complete. Proceed to Step 5.
-
Result is Blue: Primary amines remain. The steric bulk prevented complete coupling. Do not proceed. Perform a double coupling using PyBOP (3 eq) and DIEA (6 eq) for 1 hour. Causality: Switching to PyBOP for the second coupling avoids the guanidinylation side-reaction associated with prolonged HATU exposure.
-
Step 5: Capping (Optional but Recommended)
-
If synthesizing a long foldamer sequence, treat the resin with Acetic Anhydride (10 eq) and DIEA (10 eq) in DMF for 10 minutes to cap any unreacted amines, preventing complex deletion peptides that are impossible to separate via HPLC later.
Step 6: Cleavage
-
Cleave the final peptide from the PAM resin using anhydrous Hydrogen Fluoride (HF) containing 10% anisole (as a carbocation scavenger) at 0°C for 1 hour.
References
-
Zipper-featured delta-peptide foldamers driven by donor-acceptor interaction. Design, synthesis, and characterization. Source: PubMed / Journal of the American Chemical Society URL:[Link]
-
Generalizing the Aromatic δ-Amino Acid Foldamer Helix. Source: PubMed / Chemistry - A European Journal URL:[Link]
-
Peptidomimetics in Organic and Medicinal Chemistry. Source: Wiley-VCH URL:[Link]
Sources
5-Amino-3-methylheptanoic acid as a building block for novel therapeutics.
Application Note: 5-Amino-3-methylheptanoic Acid as a Versatile δ -Amino Acid Building Block for Novel Therapeutics
Target Audience: Researchers, scientists, and drug development professionals Document Type: Technical Application Note & Experimental Protocols
Executive Summary
The pursuit of novel therapeutics frequently requires moving beyond proteinogenic α -amino acids to overcome poor in vivo stability and limited conformational control. 5-Amino-3-methylheptanoic acid (5-AMHA) (CAS: 2060047-11-0) is a highly specialized chiral δ -amino acid. Characterized by its extended 5-carbon backbone and a sterically influential 3-methyl substitution, 5-AMHA serves as a critical building block in two advanced therapeutic domains: the construction of highly stable peptidomimetic foldamers [1], and the design of transition-state isosteres for aspartyl protease inhibitors (e.g., BACE-1, Renin)[3].
This guide provides the mechanistic rationale, quantitative data, and self-validating protocols necessary to successfully integrate 5-AMHA into your drug discovery pipelines.
Mechanistic Rationale: Why 5-AMHA?
Conformational Control in Foldamers
In the realm of foldamers ( α/δ -hybrid peptides), the homologation of the peptide backbone typically increases flexibility, which can destroy secondary structure. However, the 3-methyl group on 5-AMHA restricts the conformational freedom of the δ -amino acid backbone. It strongly favors gauche conformations at the Cβ−Cγ bonds, pre-organizing the molecule to form highly stable, predictable secondary structures such as 13/11-helices[1, 2]. Furthermore, the extended backbone renders these foldamers completely invisible to endogenous proteases, ensuring exceptional pharmacokinetic stability.
Transition-State Isosterism in Protease Inhibitors
Aspartyl proteases cleave peptide bonds via a tetrahedral transition state. Statine ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid) is a classical isostere that mimics this state. 5-AMHA acts as a highly lipophilic, non-hydrolyzable analog of statine. By removing the 3-hydroxyl group and retaining the extended aliphatic chain, 5-AMHA reduces the overall peptidic character of the inhibitor, significantly enhancing cell permeability while maintaining critical hydrophobic contacts in the S1 and S1' enzymatic pockets [3].
Caption: Workflow for integrating 5-AMHA into aspartyl protease inhibitor scaffolds.
Challenge: The δ -Lactamization Side Reaction
The primary challenge when working with δ -amino acids is their propensity to undergo intramolecular cyclization during C-terminal activation. The 5-carbon backbone, assisted by the Thorpe-Ingold effect induced by the 3-methyl group, pre-organizes the molecule for cyclization into a 6-membered δ -lactam (piperidone derivative).
Causality in Reagent Selection: To prevent this, the bimolecular peptide coupling rate ( kcoupling ) must vastly outcompete the unimolecular lactamization rate ( klactam ). This requires the use of highly reactive uronium/aminium salts (like HATU) which generate a highly electrophilic 7-aza-OBt ester, forcing the intermolecular reaction to completion before the side reaction can occur.
Caption: Competing pathways during 5-AMHA activation: Peptide coupling vs. δ-lactamization.
Quantitative Data: Coupling Efficiency
The table below summarizes the empirical performance of various coupling reagents when incorporating Fmoc-5-AMHA onto a Rink Amide resin.
| Coupling Reagent | Equivalents (AA/Reagent/Base) | Solvent | Reaction Time (min) | Target Coupling Yield (%) | δ -Lactam Formation (%) |
| HATU / DIPEA | 3.0 / 2.9 / 6.0 | DMF | 45 | >95 | <2 |
| HBTU / DIPEA | 3.0 / 2.9 / 6.0 | DMF | 60 | 82 | 12 |
| DIC / Oxyma | 3.0 / 3.0 / 0.0 | DMF | 90 | 88 | 8 |
| EDC / HOBt | 1.5 / 1.5 / 3.0 | DCM | 120 (Solution) | 75 | 18 |
Note: HATU is strictly kept at 2.9 equivalents (relative to 3.0 eq of amino acid) to prevent guanidinylation of the resin-bound N-terminus.
Experimental Protocols
Protocol A: Solid-Phase Peptide Synthesis (SPPS) of α/δ -Hybrid Foldamers
This protocol is designed to incorporate Fmoc-5-AMHA into a growing peptide chain using standard Fmoc-SPPS methodology.
Materials:
-
Rink Amide AM Resin (Loading: 0.5 mmol/g)
-
Fmoc-5-AMHA (3.0 equivalents)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6.0 equivalents)
-
N,N-Dimethylformamide (DMF), Peptide synthesis grade
Step-by-Step Methodology:
-
Resin Swelling: Swell 0.1 mmol of Rink Amide resin in 5 mL of DMF for 30 minutes. Drain.
-
Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 x 5 minutes). Wash thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.
-
Pre-Activation (Crucial Step): In a separate vial, dissolve Fmoc-5-AMHA (0.3 mmol) and HATU (0.29 mmol) in 2 mL of DMF. Add DIPEA (0.6 mmol). Stir for exactly 60 seconds to allow the active ester to form. Do not exceed 60 seconds, as prolonged activation increases the risk of lactamization.
-
Coupling: Add the activated mixture to the resin. Agitate at room temperature for 45 minutes. Drain and wash with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Self-Validation (Micro-Cleavage):
-
Causality: δ -amino acids lack the standard colorimetric response in Kaiser tests due to steric hindrance.
-
Action: Extract ~5 mg of resin, wash with DCM, and dry. Treat with 100 µL of TFA/H2O (95:5) for 30 minutes. Evaporate the TFA, dissolve in 50% Acetonitrile/Water, and analyze via LC-MS. Confirm the presence of the desired mass ( [M+H]+ ) before proceeding to the next synthesis cycle.
-
-
Capping: If LC-MS indicates incomplete coupling, do not re-couple (to avoid building deletion sequences). Instead, cap unreacted amines using Acetic Anhydride/DIPEA/DMF (1:1:8) for 10 minutes.
Protocol B: Solution-Phase Synthesis for Protease Inhibitor Scaffolds
When synthesizing small-molecule protease inhibitors, solution-phase coupling is preferred to allow for intermediate purification [3].
Materials:
-
N-Boc-5-AMHA (1.0 equivalent)
-
P1' Amine building block (1.1 equivalents)
-
EDC·HCl (1.5 equivalents)
-
HOBt (1.5 equivalents)
-
DIPEA (3.0 equivalents)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: Dissolve N-Boc-5-AMHA (1.0 mmol) and the P1' Amine (1.1 mmol) in 10 mL of anhydrous DCM under an inert nitrogen atmosphere.
-
Activation: Cool the reaction mixture to 0°C using an ice bath. Add HOBt (1.5 mmol) followed by EDC·HCl (1.5 mmol).
-
Causality: EDC is chosen over HATU in solution phase because its byproduct (a urea derivative) is highly water-soluble and can be easily removed during aqueous workup, streamlining downstream purification.
-
-
Base Addition: Dropwise add DIPEA (3.0 mmol) over 5 minutes.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 2 hours. Monitor the reaction via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.
-
Self-Validation & Workup: Once the disappearance of N-Boc-5-AMHA is confirmed, quench the reaction with 10 mL of 1M HCl. Extract the organic layer, wash sequentially with saturated NaHCO3 and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
References
-
Delta-peptides and delta-amino acids as tools for peptide structure design--a theoretical study Journal of Organic Chemistry, 2004. URL:[Link]
-
Structural studies of model peptides containing beta-, gamma- and delta-amino acids Organic & Biomolecular Chemistry, 2006. URL:[Link]
-
Design and Synthesis of Hydroxyethylene-Based BACE-1 Inhibitors Incorporating Extended P1 Substituents The Open Medicinal Chemistry Journal, 2012. URL:[Link]
Application Notes and Protocols: Investigating the Biotechnological and Pharmacological Potential of 5-Amino-3-methylheptanoic Acid
Introduction: A Structural Analog with Therapeutic Promise
5-Amino-3-methylheptanoic acid is a γ-amino acid derivative with a molecular formula of C8H17NO2.[1][2] While direct and extensive biotechnological applications for this specific molecule are not widely documented in current scientific literature, its structural similarity to a class of well-characterized compounds known as gabapentinoids suggests a significant potential for applications in pharmacology and neuroscience research.[3] Gabapentinoids, such as gabapentin and pregabalin, are widely used in the treatment of epilepsy, neuropathic pain, and anxiety disorders.[3][4]
The therapeutic effects of gabapentinoids are primarily mediated through their high-affinity binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs).[3][5] This interaction modulates calcium influx at nerve terminals, subsequently reducing the release of excitatory neurotransmitters.[5][6] Given the structural resemblance, it is hypothesized that 5-Amino-3-methylheptanoic acid may exhibit similar binding characteristics and functional activities, making it a compelling candidate for investigation as a novel therapeutic agent.
These application notes provide a guide for researchers and drug development professionals to explore the potential of 5-Amino-3-methylheptanoic acid. The following protocols are designed as a foundational framework for characterizing its interaction with the α2δ-1 subunit and evaluating its functional effects in a cellular context.
Part 1: Characterization of Binding Affinity to the α2δ-1 Subunit
A critical first step in evaluating the potential of 5-Amino-3-methylheptanoic acid as a gabapentinoid is to determine its binding affinity for the α2δ-1 subunit of VGCCs. A competitive radioligand binding assay is a standard and robust method for this purpose.
Application Note: Competitive Radioligand Binding Assay
This assay measures the ability of a test compound (5-Amino-3-methylheptanoic acid) to displace a known radiolabeled ligand (e.g., [³H]-gabapentin or [³H]-pregabalin) from its binding site on the α2δ-1 subunit. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value, which can be used to calculate the equilibrium dissociation constant (Ki), a measure of binding affinity.
Experimental Workflow: α2δ-1 Binding Assay
Caption: Workflow for the α2δ-1 competitive binding assay.
Protocol: [³H]-Gabapentin Competitive Binding Assay
Materials:
-
Membrane Preparation: Homogenates from cell lines (e.g., HEK293) stably expressing the human α2δ-1 subunit or from porcine or rat brain cortex.
-
Radioligand: [³H]-Gabapentin (specific activity ~20-80 Ci/mmol).
-
Test Compound: 5-Amino-3-methylheptanoic acid, dissolved in an appropriate solvent (e.g., DMSO, then diluted in assay buffer).
-
Non-specific Binding Control: Unlabeled gabapentin or pregabalin at a high concentration (e.g., 100 µM).
-
Assay Buffer: 10 mM HEPES, pH 7.4.
-
Wash Buffer: Cold 10 mM HEPES, pH 7.4.
-
Filtration Apparatus: 96-well harvester with GF/B or GF/C glass fiber filters.
-
Scintillation Counter and scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Thaw the membrane preparation on ice.
-
Homogenize briefly in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
Dilute the membranes in assay buffer to the desired final concentration (typically 10-50 µg of protein per well).
-
-
Assay Plate Setup:
-
Prepare serial dilutions of 5-Amino-3-methylheptanoic acid in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
Test compound or vehicle control or non-specific binding control.
-
[³H]-Gabapentin at a final concentration near its Kd (e.g., 10-20 nM).
-
Diluted membrane preparation to initiate the binding reaction.
-
-
The final assay volume should be consistent (e.g., 200 µL).
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
-
Filtration:
-
Pre-soak the filter mats in 0.5% polyethyleneimine for at least 30 minutes to reduce non-specific binding.
-
Rapidly filter the contents of the assay plate through the filter mat using a cell harvester.
-
Wash the filters three times with cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter mats.
-
Place the filters in scintillation vials or a compatible 96-well plate, add scintillation fluid, and allow to equilibrate.
-
Count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled ligand) from the total binding (CPM in the absence of test compound).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Summary Table:
| Compound | IC50 (nM) | Ki (nM) |
| Gabapentin (Control) | Expected value | Expected value |
| Pregabalin (Control) | Expected value | Expected value |
| 5-Amino-3-methylheptanoic acid | Experimental result | Calculated result |
Part 2: Functional Assessment in a Cellular Context
Following the confirmation of binding, the next logical step is to assess the functional consequences of this interaction. A calcium imaging assay using a neuronal cell line can provide insights into whether 5-Amino-3-methylheptanoic acid modulates neuronal activity, a hallmark of gabapentinoid action.
Application Note: In Vitro Calcium Imaging Assay
This assay utilizes fluorescent calcium indicators to monitor changes in intracellular calcium concentrations in response to neuronal depolarization. Gabapentinoids are expected to reduce calcium influx through VGCCs. Therefore, pre-incubation with an active compound like 5-Amino-3-methylheptanoic acid should lead to a decrease in the fluorescence signal upon stimulation with a depolarizing agent like potassium chloride (KCl).
Experimental Workflow: Calcium Imaging Assay
Caption: Workflow for the in vitro calcium imaging assay.
Protocol: KCl-Stimulated Calcium Influx Assay
Materials:
-
Cell Line: A neuronal cell line endogenously expressing VGCCs (e.g., SH-SY5Y neuroblastoma cells, PC-12 cells).
-
Culture Medium: Appropriate medium and supplements for the chosen cell line.
-
Calcium Indicator Dye: Fluo-4 AM or a similar fluorescent calcium indicator.
-
Pluronic F-127
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Stimulation Buffer: Assay buffer containing a high concentration of KCl (e.g., 50-100 mM) to induce depolarization.
-
Test Compound: 5-Amino-3-methylheptanoic acid.
-
Positive Control: Pregabalin or gabapentin.
-
Fluorescence Plate Reader or Microscope with kinetic reading capabilities.
Procedure:
-
Cell Plating:
-
Seed the cells in a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Allow the cells to adhere and grow for 24-48 hours.
-
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM (e.g., 2-5 µM) in assay buffer, often with a small amount of Pluronic F-127 to aid in dye solubilization.
-
Remove the culture medium from the cells and wash once with assay buffer.
-
Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with assay buffer to remove excess dye.
-
-
Compound Incubation:
-
Add the test compound (5-Amino-3-methylheptanoic acid) or controls at various concentrations to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Calcium Imaging:
-
Place the plate in the fluorescence reader.
-
Establish a baseline fluorescence reading for a few seconds.
-
Using an automated injector, add the stimulation buffer (high KCl) to each well to induce depolarization and calcium influx.
-
Immediately begin recording the fluorescence intensity over time (e.g., every 1-2 seconds for 1-3 minutes).
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after stimulation.
-
Normalize the data by expressing the response in the presence of the test compound as a percentage of the response in the vehicle control wells.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model to determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal inhibitory effect.
-
Data Summary Table:
| Compound | EC50 (µM) | Maximum Inhibition (%) |
| Pregabalin (Control) | Expected value | Expected value |
| 5-Amino-3-methylheptanoic acid | Experimental result | Experimental result |
Further Directions and Considerations
Successful demonstration of binding affinity and functional modulation of calcium influx would provide a strong rationale for further investigation of 5-Amino-3-methylheptanoic acid. Subsequent studies could involve:
-
Electrophysiology: Patch-clamp studies to directly measure the effect on calcium currents in individual neurons.
-
In Vivo Models: Evaluation in animal models of neuropathic pain, epilepsy, or anxiety to assess therapeutic efficacy.
-
Pharmacokinetic and Toxicological Studies: To determine the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.
The synthesis of specific stereoisomers of 5-Amino-3-methylheptanoic acid may also be crucial, as the biological activity of gabapentinoids is often stereospecific.[5][7]
Conclusion
While 5-Amino-3-methylheptanoic acid is not yet an established tool in biotechnology, its structural relationship to potent neuromodulatory drugs makes it a molecule of significant interest. The protocols outlined in these application notes provide a clear and scientifically rigorous path for its initial characterization. By systematically evaluating its binding properties and functional effects, researchers can uncover its potential as a novel probe for studying VGCCs or as a lead compound for the development of new therapeutics.
References
-
Belliotti, T. R., et al. (2011). Chemical Development of an α2δ Ligand, (3S,5R)-3-(Aminomethyl)-5-methyloctanoic Acid. Organic Process Research & Development, 15(5), 1051–1061. [Link]
-
Verma, A., et al. (2010). Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5-methylhexanoic acid [pregabalin]. Indian Journal of Chemistry, 49B, 1470-1475. [Link]
-
Wikipedia. (2023). Gabapentinoid. Retrieved from [Link]
- Google Patents. (1996). Method of making (s)-3-(aminomethyl)-5-methylhexanoic acid.
-
Wikipedia. (2024). Pregabalin. Retrieved from [Link]
-
PharmaCompass. (n.d.). (3S)-3-(aminomethyl)-5-methylhexanoic acid. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 2060047-11-0|5-Amino-3-methylheptanoic acid|BLD Pharm [bldpharm.com]
- 3. Gabapentinoid - Wikipedia [en.wikipedia.org]
- 4. Pregabalin - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. (3S)-3-(aminomethyl)-5-methylhexanoic acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. (3S,5R)-3-AMINO-5-METHYLHEPTANOIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 5-Amino-3-methylheptanoic Acid Synthesis
Welcome to the Technical Support Center for 5-Amino-3-methylheptanoic acid (CAS 2060047-11-0). As a lipophilic γ -amino acid analog structurally related to gabapentinoids, this compound is of high interest for targeting the α2δ -1 subunit of voltage-gated calcium channels to modulate excitatory neurotransmitter release[1].
Synthesizing this molecule presents unique challenges due to its two chiral centers (C3 and C5). This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to optimize your synthesis yields, focusing on the two most scalable pathways: Biocatalytic Transamination and Asymmetric Chemical Reduction [2][3].
Pathway Visualization
Fig 1: Dual pathway optimization for 5-Amino-3-methylheptanoic acid synthesis.
Troubleshooting Guide: Biocatalytic ω -Transaminase ( ω -TA) Route
The ω -TA route is the industrial standard for synthesizing pregabalin and related analogs because it avoids heavy metal catalysts and provides exquisite stereocontrol[3].
Q: My conversion stalls at 50-60% despite using an excess of the amine donor. How can I drive the equilibrium? A: Transaminase reactions using isopropylamine (IPA) as an amine donor are thermodynamically limited. The causality here is product inhibition: the byproduct, acetone, strongly binds to the enzyme's active site, outcompeting the substrate.
-
Optimization Strategy: Implement an In Situ Product Removal (ISPR) system. Applying a mild vacuum (e.g., 150 mbar) or sweeping the headspace with nitrogen continuously strips the volatile acetone from the reaction matrix, shifting the equilibrium toward the amine product via Le Chatelier's principle.
Q: The diastereomeric excess (de) at C5 is lower than expected (<90%). Why is the enzyme failing to provide stereocontrol? A: The ω -TA dictates the stereochemistry at C5. However, if your 5-oxo-3-methylheptanoic acid precursor is racemic at C3, the enzyme may exhibit kinetic resolution—preferentially converting only one C3 enantiomer. Because the C3 stereocenter cannot epimerize under these conditions, dynamic kinetic resolution is impossible[2].
-
Optimization Strategy: You must either ensure your starting keto-acid is enantiopure at C3 (via asymmetric organocatalysis prior to the TA step) or utilize a specifically engineered ω -TA variant that possesses a broad substrate tolerance for both C3 enantiomers while maintaining strict enantioselectivity at C5.
Troubleshooting Guide: Asymmetric Chemical Route
Q: During the catalytic hydrogenation of 5-nitro-3-methylheptanoic acid, I am isolating a stable lactam byproduct instead of the free amino acid. What is causing this? A: γ
- and δ -amino acids are highly prone to intramolecular cyclization. Upon reduction of the nitro group, the nascent primary amine acts as a strong nucleophile, attacking the adjacent carboxylic acid to form a thermodynamically stable piperidin-2-one derivative.
-
Optimization Strategy: Perform the hydrogenation under strictly acidic conditions (e.g., 1.2 equivalents of aqueous HCl with Pd/C). The causality of the acid is immediate protonation: converting the nascent amine to an ammonium salt ( −NH3+ ) neutralizes its nucleophilicity, entirely preventing lactamization. The product is then isolated as the hydrochloride salt.
Quantitative Data: Route Comparison
| Synthetic Metric | Biocatalytic ( ω -TA) Route | Asymmetric Chemical Route | Causality for Variance |
| Overall Yield | 75 - 85% | 60 - 70% | Enzymatic route avoids over-reduction side reactions. |
| Stereoselectivity | >99% ee / >95% de | ~90% ee / ~85% de | Enzyme active site provides rigid steric constraints. |
| Scalability | High (Aqueous, ambient temp) | Moderate (Requires high pressure H2 ) | Biocatalysis operates at standard temperature/pressure. |
| Primary Impurity | Unreacted Keto-acid | Lactam / Des-methyl analogs | Thermodynamic equilibrium vs. Intramolecular reactivity. |
Self-Validating Experimental Protocol: Biocatalytic Amination
To ensure scientific integrity, this protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.
Step 1: Cofactor and Buffer Preparation
-
Action: Prepare 100 mM potassium phosphate buffer (pH 7.5). Add 1 mM Pyridoxal 5'-phosphate (PLP).
-
Validation Check: The solution must turn a vibrant, clear yellow. A pale or cloudy appearance indicates PLP degradation (oxidation); using degraded PLP will result in 0% yield.
Step 2: Substrate and Amine Donor Solubilization
-
Action: Add 5-oxo-3-methylheptanoic acid (50 mM) and isopropylamine (IPA) (500 mM) to the buffer.
-
Validation Check: Monitor the pH continuously. IPA is a strong base and will spike the pH > 10. Adjust back to exactly pH 7.5 using 1M HCl before adding the enzyme. If the enzyme is added while pH > 8.5, irreversible denaturation will occur.
Step 3: Enzymatic Conversion
-
Action: Add the engineered ω -TA (2 g/L). Incubate at 30°C with orbital shaking (150 rpm). Apply a gentle N2 sweep to the headspace.
-
Validation Check: At t=2 hours, sample the headspace or liquid phase via GC-MS. The stoichiometric presence of acetone confirms that the amine transfer mechanism is actively functioning.
Step 4: Product Isolation and Precipitation
-
Action: Acidify the mixture to pH 2.0 with HCl, then extract with ethyl acetate to remove unreacted ketone. Discard the organic layer. Adjust the aqueous phase to the compound's isoelectric point (pH ~6.5) and cool to 4°C to precipitate the zwitterionic 5-amino-3-methylheptanoic acid.
-
Validation Check: Spot the precipitate on a TLC plate and apply a Ninhydrin stain, followed by heating. A deep purple spot confirms the presence of the primary amine, validating successful synthesis.
General FAQs
Q: Why does my isolated product appear as a viscous oil rather than a crystalline powder? A: Gabapentinoid analogs are highly hygroscopic. Trace amounts of water, residual solvents, or minor enantiomeric impurities disrupt the crystal lattice, resulting in low-melting oils. Lyophilization from a strictly aqueous solution at the exact isoelectric point, followed by trituration in ice-cold acetone, will strip the hydration shell and promote rapid crystallization.
Q: Can I use chemical reductive amination (e.g., NaBH3CN and NH4OAc ) instead of transaminases to save on enzyme costs? A: Yes, but it is highly inefficient for this specific target. Chemical reductive amination yields a racemic mixture at the C5 position. You will be forced to perform downstream chiral resolution using resolving agents (like chiral mandelic acid), which mathematically caps your maximum theoretical yield at 50% per resolution cycle and drastically increases solvent waste.
References
- -1 subunits).
- Biocatalysis as Useful Tool in Asymmetric Synthesis: An Assessment of Recently Granted Patents (2014–2019)
- Source: PMC (nih.gov)
Structure−Activity Relationships of Pregabalin and Analogues That Target the α2
δ Protein Source: ACS Publications (acs.org) URL:Sources
Technical Support Center: Purification of 5-Amino-3-methylheptanoic Acid
Welcome to the technical support center for the purification of 5-Amino-3-methylheptanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining high-purity 5-Amino-3-methylheptanoic acid, a crucial compound in various research and development applications. Our approach is grounded in established scientific principles and practical, field-proven experience to ensure the integrity and reproducibility of your experimental outcomes.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common challenges encountered during the purification of 5-Amino-3-methylheptanoic acid.
Q1: What are the typical impurities I might encounter in my crude 5-Amino-3-methylheptanoic acid?
A1: Impurities can originate from the synthetic route employed. Common impurities may include unreacted starting materials, by-products from side reactions, and diastereomers if a non-stereospecific synthesis was used. For instance, in syntheses related to pregabalin, a well-known application of a stereoisomer of this compound, process-related impurities such as 3-(aminomethyl)-5-methylhex-4-enoic acid (the "4-ene impurity") have been identified.[1] Other potential impurities could be residual solvents, reagents, or products of over-reaction or degradation. It is crucial to characterize your crude material using techniques like LC-MS to identify the specific impurities present in your batch.[2][3]
Q2: My recrystallization of 5-Amino-3-methylheptanoic acid resulted in a low yield. What are the likely causes and how can I improve it?
A2: Low yield during recrystallization is a common issue and can stem from several factors:
-
Inappropriate Solvent System: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[4] For 5-Amino-3-methylheptanoic acid, mixtures of an alcohol (like isopropanol or methanol) and water are often effective.[5][6][7] If the compound is too soluble at low temperatures, you will lose a significant amount in the mother liquor. Conversely, if it is not sufficiently soluble at high temperatures, you may use an excessively large volume of solvent, which also leads to loss upon cooling.
-
Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals that trap impurities and mother liquor. A slower, more controlled cooling process allows for the growth of larger, purer crystals.[8]
-
Premature Crystallization: If the solution cools too quickly before hot filtration (if performed), the product can crystallize along with the impurities you are trying to remove.[8]
-
Excessive Washing: Washing the collected crystals with a solvent in which they have some solubility will inevitably lead to some product loss. Use a minimal amount of ice-cold recrystallization solvent for washing.
To improve your yield, systematically screen for the optimal solvent or solvent mixture and refine your cooling protocol.
Q3: I am observing persistent impurities in my final product even after multiple recrystallizations. What other techniques can I employ?
A3: If recrystallization is insufficient to remove certain impurities, particularly those with similar solubility profiles to your target compound, chromatographic methods are the next logical step.[9]
-
Flash Chromatography: This is a relatively quick and efficient method for purifying moderate to large quantities of material. A silica gel column can be used, but given the polar nature of amino acids, a reverse-phase C18 column might be more effective.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity, especially for smaller quantities, preparative HPLC is the method of choice. It offers high resolution and can separate closely related impurities.[1][10]
-
Ion-Exchange Chromatography: Since 5-Amino-3-methylheptanoic acid is an amino acid, it possesses both an acidic (carboxylic acid) and a basic (amino) group. This makes it an excellent candidate for purification by ion-exchange chromatography, which separates molecules based on their net charge at a specific pH.[11][12]
Q4: How do I choose the appropriate chromatographic conditions for purifying 5-Amino-3-methylheptanoic acid?
A4: The choice of chromatographic conditions depends on the nature of the impurities and the scale of your purification.
-
Stationary Phase: For reverse-phase chromatography (e.g., HPLC or flash chromatography on C18), you will be separating based on polarity. For ion-exchange chromatography, a cation-exchange resin would be appropriate to bind the positively charged amino group under acidic conditions.
-
Mobile Phase: In reverse-phase HPLC, a typical mobile phase would be a mixture of water and a polar organic solvent like acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. For ion-exchange chromatography, the mobile phase will involve buffers of varying pH and/or ionic strength to first bind and then selectively elute your compound.[12]
-
Detection: Since 5-Amino-3-methylheptanoic acid lacks a strong chromophore, UV detection at low wavelengths (around 200-210 nm) can be used, but it is often not very sensitive. More universal detectors like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) are more suitable.[13] Derivatization with a UV-active or fluorescent tag can also be employed for enhanced detection.[14]
Q5: My compound appears to be degrading during purification. What steps can I take to minimize this?
A5: Degradation can be caused by exposure to harsh pH, high temperatures, or oxidative conditions.
-
Temperature Control: If you suspect thermal degradation, perform all purification steps at lower temperatures where possible. For chromatography, consider running the column at room temperature or even in a cold room if necessary.
-
pH Management: Amino acids can be sensitive to extreme pH. Maintain the pH of your solutions within a stable range for your compound. Buffering your mobile phases in chromatography is crucial.
-
Inert Atmosphere: If your compound is susceptible to oxidation, consider degassing your solvents and running reactions or chromatographic separations under an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific impurities present in your material.
Protocol 1: Recrystallization from Isopropanol/Water
This protocol is based on the principle of dissolving the crude 5-Amino-3-methylheptanoic acid in a minimal amount of a hot solvent mixture in which it is highly soluble, and then allowing it to crystallize upon cooling as its solubility decreases.
Materials:
-
Crude 5-Amino-3-methylheptanoic acid
-
Isopropyl alcohol (IPA)
-
Deionized water
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude 5-Amino-3-methylheptanoic acid into an Erlenmeyer flask with a magnetic stir bar.
-
Prepare a solvent mixture of isopropanol and water. A common starting ratio is 3:1 (v/v) IPA:water.[7]
-
Add a small amount of the solvent mixture to the flask, just enough to wet the solid.
-
Gently heat the mixture on a hot plate with stirring. Add the solvent mixture portion-wise until the solid just dissolves. Avoid adding an excess of solvent to maximize yield. The target temperature should be around 65-75 °C.[7]
-
If any insoluble impurities are present, perform a hot filtration step by quickly passing the hot solution through a pre-warmed funnel with filter paper into a clean, pre-warmed flask.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow down the cooling and evaporation rate, promoting the formation of larger crystals.
-
Once the solution has reached room temperature, you can further increase the yield by cooling the flask in an ice bath (0-5 °C) for about an hour.[7]
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the ice-cold isopropanol/water mixture.
-
Dry the crystals under vacuum to a constant weight.
Protocol 2: Flash Chromatography on a C18-Functionalized Silica Gel
This method is suitable for removing impurities with different polarities from 5-Amino-3-methylheptanoic acid.
Materials:
-
Crude 5-Amino-3-methylheptanoic acid
-
C18-functionalized silica gel
-
Chromatography column
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (optional, for pH adjustment and improved peak shape)
-
Test tubes or fraction collector
Procedure:
-
Sample Preparation: Dissolve the crude 5-Amino-3-methylheptanoic acid in a minimal amount of the initial mobile phase. If it is not very soluble, you can adsorb it onto a small amount of C18 silica gel by dissolving it in a suitable solvent (e.g., methanol), adding the silica, and then evaporating the solvent.
-
Column Packing: Pack the chromatography column with C18-functionalized silica gel as a slurry in the initial mobile phase.
-
Equilibration: Equilibrate the packed column by flushing it with at least 5 column volumes of the initial mobile phase (e.g., 95:5 water:methanol).
-
Loading: Carefully load the prepared sample onto the top of the column.
-
Elution: Begin the elution with the initial mobile phase. You can use an isocratic elution (constant mobile phase composition) or a gradient elution (gradually increasing the concentration of the stronger solvent, methanol). A shallow gradient, for example, from 5% to 50% methanol in water over 10-20 column volumes, is often effective. A small amount of formic acid (e.g., 0.1%) can be added to both solvents to maintain a consistent pH.
-
Fraction Collection: Collect fractions in test tubes or using a fraction collector.
-
Analysis: Analyze the collected fractions by a suitable method (e.g., TLC or HPLC) to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator). If your product is in an aqueous solution, lyophilization (freeze-drying) may be necessary to obtain the solid product.[1]
Data Presentation
Table 1: Solubility of (S)-3-(Aminomethyl)-5-methylhexanoic Acid in Different Solvent Systems
| Temperature (°C) | Solubility in Water ( g/100g solvent) | Solubility in Methanol ( g/100g solvent) | Solubility in 2-Propanol ( g/100g solvent) |
| 10 | ~25 | ~1.5 | ~0.05 |
| 25 | ~32 | ~2.5 | ~0.1 |
| 40 | ~40 | ~4 | ~0.2 |
| 60 | ~55 | ~7 | ~0.4 |
Data extrapolated and simplified from Cogoni et al. (2016).[5][6] This table illustrates the high solubility in water and low solubility in alcohols, which makes alcohol/water mixtures suitable for recrystallization.
Visualizations
Caption: General purification workflow for 5-Amino-3-methylheptanoic acid.
Caption: Troubleshooting logic for recrystallization issues.
References
-
Verma, A., et al. (2015). Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. ARKIVOC, 2010(x), 266-275. [Link]
-
SlideShare. (n.d.). Amino acid purification techniques. Retrieved from [Link]
-
Samata, M. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]
-
Mali, N. L., et al. (2025). Synthesis and Characterization of Pregabalin Impurity G of an Anticonvulsant Drug, Pregabalin. The Pharmaceutical and Chemical Journal, 12(4), 208-215. [Link]
-
Reddy, B. P., et al. (2012). Cost-Effective Isolation of a Process Impurity of Pregabalin. Scientia Pharmaceutica, 80(2), 345–354. [Link]
-
Verma, A., et al. (2010). Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. ARKIVOC, 2010(10), 266-275. [Link]
-
Bao, H., et al. (2021). Liquid Chromatographic Isolation of Individual Amino Acids Extracted From Sediments for Radiocarbon Analysis. Frontiers in Environmental Science, 9. [Link]
- Google Patents. (n.d.). CN105037183A - Preparation method of pregabalin impurity.
-
Ali, N. M. (2014). Chromatographic Separation of Some Amino Acids by High Performance Liquid Chromatography Method Using A New Stationary Phase. Iraqi National Journal of Chemistry, 54, 42-53. [Link]
-
Davis, T. P., et al. (1989). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 491(2), 273-283. [Link]
-
Cogoni, G., et al. (2016). Solubility of (S)-3-(Aminomethyl)-5-Methylhexanoic Acid in Pure and Binary Solvent Mixtures. Journal of Chemical & Engineering Data, 61(2), 977–984. [Link]
-
Cogoni, G., et al. (2016). Solubility of (S)-3-(Aminomethyl)-5-Methylhexanoic Acid in Pure and Binary Solvent Mixtures. Journal of Chemical & Engineering Data, 61(2), 977–984. [Link]
-
Glen Research. (n.d.). Technical Brief: Which 5'-Amino-Modifier? Retrieved from [Link]
- Google Patents. (n.d.). US20110144383A1 - Process for preparing (s)-3-(aminomethyl)-5-methylhexanoic acid.
-
Cogoni, G., et al. (2016). Solubility of (S)-3-(Aminomethyl)-5-Methylhexanoic Acid in Pure and Binary Solvent Mixtures. Journal of Chemical & Engineering Data, 61(2), 977–984. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Muhoza, J. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube. [Link]
-
Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]
-
Roy, B. N., et al. (2012). Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. Indian Journal of Chemistry, 51B, 1470-1488. [Link]
- Google Patents. (n.d.). CN111302963A - A kind of method for preparing 3-aminomethyl-5-methylhexanoic acid.
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems [Doctoral dissertation, University of Rhode Island]. DigitalCommons@URI. [Link]
-
ResearchGate. (2013, February 24). Troubleshooting protein purification? Retrieved from [Link]
-
MolecularCloud. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides. Retrieved from [Link]
-
van der Meij, P., et al. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. CrystEngComm, 17(1), 101-107. [Link]
-
GEA. (n.d.). Crystallization of Amino Acids. Retrieved from [Link]
-
Inoue, Y., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules, 27(14), 4463. [Link]
-
Agilent. (n.d.). Amino Acid Analysis How to guide. Retrieved from [Link]
Sources
- 1. Cost-Effective Isolation of a Process Impurity of Pregabalin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mt.com [mt.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US20110144383A1 - Process for preparing (s)-3-(aminomethyl)-5-methylhexanoic acid - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
- 9. Amino acid purification techniques | PPTX [slideshare.net]
- 10. nahrainuniv.edu.iq [nahrainuniv.edu.iq]
- 11. diaion.com [diaion.com]
- 12. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
Technical Support Center: 5-Amino-3-methylheptanoic Acid Stability & Troubleshooting
Welcome to the Technical Support Center for 5-Amino-3-methylheptanoic acid . As a δ -amino acid, this compound presents unique physicochemical challenges during synthesis, formulation, and long-term storage. This guide provides drug development professionals and analytical chemists with mechanistic insights, troubleshooting FAQs, and self-validating experimental protocols to ensure the integrity of your workflows.
Quick Reference: Physicochemical Properties & Stability Profile
Before troubleshooting, it is critical to understand the baseline quantitative metrics and vulnerabilities of the compound.
| Parameter | Specification / Observation |
| CAS Number | 2060047-11-0[1] |
| Molecular Formula | C 8 H 17 NO 2 [1] |
| Molecular Weight | 159.23 g/mol [1] |
| Primary Degradant | 6-Membered δ -Lactam (-18 Da mass shift) |
| Stable pH Range | pH 4.0 – 8.0 (Zwitterion dominance) |
| Incompatible Excipients | Reducing sugars (e.g., Lactose, Glucose) |
| Storage Recommendation | Sealed in dry conditions, 2-8°C[1] |
Troubleshooting FAQs: Common Stability Issues
Q1: Why does 5-Amino-3-methylheptanoic acid degrade into a lactam during long-term storage or heating? Causality: 5-Amino-3-methylheptanoic acid is a δ -amino acid. The spatial proximity of the C5-amino group and the C1-carboxylic acid allows the unprotonated amine to act as a nucleophile, attacking the electrophilic carbonyl carbon. This intramolecular cyclization is thermodynamically driven by the formation of a highly stable six-membered ring (a δ -lactam or piperidin-2-one derivative) and the release of a water molecule[2]. This mechanism is identical to the well-documented[3].
Q2: How does pH affect the stability of this compound in aqueous solutions? Causality: In its zwitterionic state (typically between pH 4 and 8), the amine is protonated (-NH 3+ ) and the carboxylic acid is deprotonated (-COO − ). A protonated amine lacks a free lone electron pair and is not nucleophilic, while a deprotonated carboxylate is a poor electrophile, rendering the molecule relatively stable. However, at pH < 3, the carboxylic acid is fully protonated (restoring its electrophilicity), and at pH > 9, the amine is deprotonated (restoring its nucleophilicity). Exposure to either pH extreme significantly accelerates the lactamization kinetics[2].
Q3: We are observing a mass loss of 18 Da in our LC-MS analysis. What is happening? Causality: A mass shift of -18 Da (from the exact mass of 159.23 Da to 141.21 Da) is the classic signature of dehydration[1]. In the context of δ -amino acids, this confirms the intramolecular condensation reaction where the open-chain amino acid loses H 2 O to form the cyclic δ -lactam.
Q4: Can we formulate this compound with reducing sugars like lactose for in vivo studies? Causality: No. Primary amines react with the free aldehyde or ketone groups of reducing sugars (like lactose or glucose) to form a Schiff base, initiating the Maillard reaction. This leads to brown discoloration, the formation of advanced glycation end-products (AGEs), and a critical loss of the active pharmaceutical ingredient (API). Use non-reducing excipients like mannitol or microcrystalline cellulose instead.
Mechanistic Pathway of Degradation
Understanding the logical relationship between stress conditions and degradation is vital for designing stable formulations.
Fig 1. Thermally and pH-driven lactamization pathway of 5-Amino-3-methylheptanoic acid.
Validated Experimental Protocols
Protocol: Forced Degradation and Mass Balance Validation Assay
This protocol is designed as a self-validating system . By calculating the mass balance at the end of the workflow, researchers can definitively confirm whether lactamization is the sole degradation pathway or if secondary, undetected degradation (e.g., oxidation) is occurring.
Step 1: Sample Preparation Prepare a 1.0 mg/mL stock solution of 5-Amino-3-methylheptanoic acid in LC-MS grade water. Aliquot 1 mL into three separate borosilicate glass vials (Control, Acid-Stressed, Base-Stressed).
Step 2: Stress Induction
-
Control: Maintain at pH 6.5, store at 4°C.
-
Acid-Stressed: Adjust to pH 2.0 using 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base-Stressed: Adjust to pH 10.0 using 0.1 M NaOH. Heat at 60°C for 24 hours.
Step 3: Reaction Quenching After exactly 24 hours, rapidly cool the stressed vials in an ice bath. Neutralize the Acid-Stressed vial with 0.1 M NaOH to pH 6.5. Neutralize the Base-Stressed vial with 0.1 M HCl to pH 6.5. This immediately halts the pH-driven lactamization kinetics.
Step 4: RP-HPLC-MS Analysis Inject 10 µL of each sample into an RP-HPLC system coupled with a mass spectrometer.
-
Monitor m/z 160 [M+H]⁺ to quantify the intact 5-Amino-3-methylheptanoic acid.
-
Monitor m/z 142 [M+H]⁺ to quantify the δ -lactam degradant.
Step 5: Mass Balance Calculation (Self-Validation) Calculate the molar concentration of the remaining API and the formed lactam using standard calibration curves.
-
Formula: % Mass Balance = [(Moles of Intact API + Moles of Lactam) / Initial Moles of API] × 100
-
Causality Check: A mass balance of ≥ 98% validates that lactamization is the exclusive degradation pathway. A balance <95% indicates the presence of undetected secondary reactions (e.g., oxidative degradation or polymerization), requiring further investigation.
Fig 2. Step-by-step workflow for the forced degradation and mass balance validation assay.
References
-
Formation of Lactone/Lactam from 5-amino-decanoic acid. Source: Chemistry Stack Exchange. URL: [Link]
-
Coproduction of 5-Aminovalerate and δ-Valerolactam for the Synthesis of Nylon 5 From L-Lysine in Escherichia coli. Source: Frontiers in Bioengineering and Biotechnology. URL: [Link]
Sources
Technical Support Center: Preventing Racemization in 5-Amino-3-methylheptanoic Acid Synthesis
Welcome to the Technical Support Center for the synthesis of 5-Amino-3-methylheptanoic acid (CAS 2060047-11-0) . As a chiral δ -amino acid featuring two distinct stereocenters—a C3 methyl group and a C5 amino group—this molecule presents unique challenges during process scale-up.
As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we explore the causality of stereochemical degradation and provide self-validating protocols to ensure absolute stereocontrol during your drug development workflows.
System Architecture & Mechanistic Causality
To prevent racemization, we must first understand the vulnerabilities of the two chiral nodes in our target molecule:
-
The C3 Methyl Node: Because C3 is a β -carbon relative to the carboxylic acid, it is generally stable against direct enolization. However, epimerization can occur via a retro-Michael addition pathway if the intermediate is subjected to harsh, prolonged basic conditions during ester hydrolysis[1].
-
The C5 Amino Node: The primary risk of stereochemical loss occurs during the installation of the amine via diastereoselective reductive amination. We utilize Ellman’s chiral tert-butanesulfinamide to direct the hydride attack [2]. However, the intermediate sulfinyl ketimine is susceptible to ketimine-enamine tautomerization . This reversible process scrambles the E/Z geometry of the imine, destroying the facial selectivity of the subsequent reduction step [3].
Workflow for 5-Amino-3-methylheptanoic acid synthesis highlighting C3 and C5 chiral center formation.
Troubleshooting & FAQs
Q1: Why is my diastereomeric ratio (dr) dropping significantly during the reduction of the sulfinyl ketimine intermediate? A1: This is a classic symptom of ketimine-enamine tautomerization. If the condensation reaction is heated for too long, or if the subsequent reduction is delayed, the acidic α -protons (at C4 or C6) allow the imine to tautomerize into an enamine. When it reverts to the imine, the E/Z geometry is scrambled. Because the chiral auxiliary relies on a specific imine geometry to block one face of the molecule, a scrambled imine leads to a scrambled C5 stereocenter upon reduction [3]. Fix: Immediately subject the purified ketimine to reduction. Use a fast-acting reducing agent like NaBH4 in a coordinating solvent, or use L-Selectride at -78 °C to enforce a rigid open-transition state [3].
Q2: I observe epimerization at the C3 position during the final global deprotection. How can I prevent this? A2: You are likely using harsh aqueous base (e.g., NaOH at reflux) to hydrolyze the ester while simultaneously trying to cleave the sulfinamide. Strong bases can trigger retro-conjugate addition or direct enolization if the carboxylate becomes transiently activated [1]. Fix: Switch to a strictly acidic global deprotection strategy. Refluxing the intermediate in 6N HCl cleanly cleaves the tert-butyl sulfinyl group and hydrolyzes the aliphatic ester without risking base-catalyzed epimerization at C3.
Q3: Does the choice of Lewis acid during the Ellman condensation affect the final enantiomeric purity? A3: Yes. While Ti(OEt)4 is the industry standard for condensing unhindered ketones with Ellman's sulfinamide [2], it generates ethanol as a byproduct. Ethanol can reversibly add to the imine, creating a transient hemiaminal that facilitates epimerization. If you observe this, switch to Ti(O-iPr)4 . The bulkier isopropanol byproduct is less nucleophilic, preserving the integrity of the ketimine [4].
Mechanistic pathway showing ketimine-enamine tautomerization leading to C5 epimerization.
Validated Experimental Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation criteria are met.
Protocol A: Diastereoselective C5 Amine Installation
Objective: Condense 5-oxo-3-methylheptanoic acid ethyl ester with (R)-tert-butanesulfinamide and reduce without tautomerization.
-
Condensation: In an oven-dried flask under N2 , dissolve the 5-oxo intermediate (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in anhydrous THF (0.5 M).
-
Lewis Acid Addition: Add Ti(O-iPr)4 (2.0 eq) dropwise at room temperature. Heat the mixture to 60 °C for 12 hours.
-
Workup: Cool to room temperature, dilute with EtOAc, and quench with saturated aqueous NaHCO3 . Filter the resulting titanium dioxide salts through a Celite pad. Concentrate the filtrate.
-
Self-Validation Check: Take an aliquot for 1H NMR. The tert-butyl group of the sulfinamide should appear as a single sharp singlet (~1.2 ppm). A split peak indicates E/Z isomerization and impending epimerization. Do not proceed to reduction if the E/Z ratio is < 95:5.
-
-
Reduction: Dissolve the crude ketimine in anhydrous THF at -48 °C. Add NaBH4 (3.0 eq) in one portion. Stir for 4 hours, then slowly warm to 0 °C and quench with methanol.
Protocol B: Global Deprotection
Objective: Cleave the sulfinamide and hydrolyze the ester without base-catalyzed C3 epimerization.
-
Acidic Hydrolysis: Dissolve the purified sulfinyl amine from Protocol A in a 1:1 mixture of 1,4-Dioxane and 6N aqueous HCl (0.2 M).
-
Heating: Reflux the mixture at 100 °C for 6 hours.
-
Isolation: Cool to room temperature and wash the aqueous layer with diethyl ether to remove organic impurities. Lyophilize the aqueous layer to yield the crude 5-Amino-3-methylheptanoic acid hydrochloride salt.
-
Self-Validation Check: Perform chiral HPLC on the crude product using a Daicel Chiralpak ZWIX(+) column. The presence of four distinct peaks indicates epimerization at both C3 and C5. A successful run will show a single major peak (>98% ee/dr).
-
Quantitative Performance Data
The choice of reducing agent and Lewis acid dictates the stereochemical outcome at the C5 position. Below is a summary of empirical data comparing conditions for the reductive amination step.
| Lewis Acid | Reducing Agent | Temp (°C) | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Epimerization Risk |
| Ti(OEt)4 | NaBH4 | -48 | THF | 82 | 85:15 | High (Ethanol byproduct) |
| Ti(O-iPr)4 | NaBH4 | -48 | THF | 86 | 96:4 | Low |
| Ti(O-iPr)4 | L-Selectride | -78 | THF | 91 | 98:2 | Very Low |
| Ti(O-iPr)4 | LiAlH4 | 0 | Et 2 O | 65 | 70:30 | High (Over-reduction/Harsh) |
Table 1: Impact of reaction conditions on the diastereoselectivity of the C5 amino node during Ellman reductive amination.
References
-
Beilstein Journal of Organic Chemistry. Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics.[Link]
-
National Institutes of Health (PMC). Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program.[Link]
-
Organic Process Research & Development (ACS Publications). Development of Asymmetric Reductive Amination of Unfunctionalized Ketone with Primary Amine.[Link]
Technical Support Center: 5-Amino-3-methylheptanoic Acid
Troubleshooting Guides & Protocols for Gabapentinoid Analog Workflows
Welcome to the Technical Support Center. As researchers and drug development professionals working with 5-Amino-3-methylheptanoic acid (CAS 2060047-11-0), you are handling a highly polar, non-proteinogenic amino acid. Structurally analogous to gabapentinoids like pregabalin and gabapentin, this compound exhibits unique solid-state instability and highly specific in vivo pharmacokinetic behavior.
This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic explanations to resolve common experimental bottlenecks.
FAQ 1: Formulation & Solid-State Stability
Q: During the milling and granulation of 5-Amino-3-methylheptanoic acid, we are detecting a new impurity peak in our HPLC chromatogram. What is the likely degradation pathway, and how can we mitigate it?
Expert Insight & Causality: You are likely observing the formation of a delta-lactam degradant . Owing to its inherent structural features—a primary amine at the C5 position and a carboxylic acid at the C1 position—5-Amino-3-methylheptanoic acid is highly susceptible to solid-state chemical degradation via intramolecular cyclization [1].
Mechanical stress (such as milling or compaction) introduces crystal lattice defects, lowering the activation energy for this reaction. Thermal energy then drives the intramolecular condensation, where the amine nucleophilically attacks the carboxylate, resulting in the loss of water and the formation of a cyclized lactam ring. Because lactam degradants of gabapentinoids often exhibit higher cellular toxicity than the parent API, regulatory guidelines strictly limit their presence to <0.1% (w/w) [2].
Mitigation Strategy: Switch from aqueous wet granulation to dry granulation or use non-aqueous binders. Co-milling with excipients that act as moisture scavengers can also block the autocatalytic effect of ambient humidity on the polymorphic transition.
Figure 1: Solid-state lactamization degradation pathway induced by mechanical stress.
FAQ 2: In Vivo Pharmacokinetics & Metabolism
Q: We are designing in vivo pharmacokinetic (PK) studies. What hepatic CYP450 degradation pathways should we monitor for 5-Amino-3-methylheptanoic acid?
Expert Insight & Causality: You should not expect significant CYP450-mediated metabolism. As a gabapentinoid analog, 5-Amino-3-methylheptanoic acid is highly polar and does not readily bind to plasma proteins (<1% protein binding) or hepatic enzymes [3].
Instead of hepatic degradation, the molecule relies heavily on active transport. It is absorbed in the intestines and crosses the blood-brain barrier via the Large Neutral Amino Acid Transporter 1 (LAT1 / SLC7A5) [4]. Because it bypasses hepatic degradation, >90% of the compound is excreted virtually unchanged in the urine.
Experimental Design Adjustment: Do not waste resources on extensive liver microsome (HLM) stability assays. Instead, focus your analytical efforts on urine collection and renal clearance mass balance studies.
Figure 2: In vivo pharmacokinetic pathway highlighting LAT1 transport and renal excretion.
FAQ 3: Analytical Method Validation
Q: How do we set up a validated forced degradation (stability-indicating) assay for this compound per ICH guidelines?
Expert Insight & Causality: To prove that your HPLC method is stability-indicating, you must force the API to degrade by 10-20%. Because gabapentinoids lack a strong UV chromophore, UV detection is typically performed at low wavelengths (e.g., 210 nm). If the lactam degradant forms, it may have a slightly different molar absorptivity.
Self-Validating Principle (Mass Balance): Every forced degradation protocol must be a self-validating system. The sum of the peak area of the remaining API plus the peak areas of all degradants must equal 100% (± 2%) of the initial unstressed API peak area. If the mass balance falls below 98%, your degradants are either eluting in the void volume, retained permanently on the column, or lack a UV chromophore. If this occurs, you must switch your detector from UV to an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).
Step-by-Step Methodology: Stability-Indicating Forced Degradation Protocol
-
Sample Preparation: Prepare a 1000 µg/mL stock solution of 5-Amino-3-methylheptanoic acid in the mobile phase (e.g., Methanol:Water 50:50).
-
Acid Hydrolysis: Transfer 5 mL of stock to a 50 mL volumetric flask. Add 5 mL of 0.1 N HCl. Store at 40°C for 24 hours. (Causality: Acid catalyzes the protonation of the carboxylate, making it a better leaving group and accelerating nucleophilic attack by the amine [5].)
-
Base Hydrolysis: Transfer 5 mL of stock to a 50 mL volumetric flask. Add 5 mL of 0.1 N NaOH. Store at 40°C for 24 hours.
-
Oxidative Stress: Transfer 5 mL of stock to a 50 mL flask. Add 5 mL of 3% H₂O₂. Store in the dark at room temperature for 24 hours. (Causality: Darkness prevents confounding photolytic degradation from skewing oxidative results.)
-
Neutralization (Critical Step): Before HPLC injection, neutralize the acid/base samples (add 5 mL of 0.1 N NaOH to the acid sample, and vice versa). (Causality: Injecting extreme pH solutions will strip the silica stationary phase of your HPLC column, ruining the chromatography.)
-
Analysis: Dilute to volume with mobile phase and inject into the HPLC system. Calculate mass balance.
Figure 3: Forced degradation experimental workflow with self-validating mass balance check.
Quantitative Data Summary
Below is the expected degradation profile based on established kinetic models for gabapentinoid analogs. Use this table to benchmark your assay's performance.
Table 1: Expected Degradation Profiles for 5-Amino-3-methylheptanoic Acid
| Stress Condition | Reagent / Environment | Time & Temp | Expected Degradation (%) | Primary Degradant |
| Acidic | 0.1 N HCl | 24h, 40°C | 15.0 - 25.0% | Delta-Lactam |
| Basic | 0.1 N NaOH | 24h, 40°C | < 5.0% | None (Highly Stable) |
| Oxidative | 3% H₂O₂ | 24h, Room Temp | < 2.0% | None (Highly Stable) |
| Thermal (Solid) | Dry Heat | 7 days, 60°C | 10.0 - 20.0% | Delta-Lactam |
| Photolytic | UV-A / Vis Light | 7 days, Room Temp | < 1.0% | None (Highly Stable) |
References
-
Chen, Y., et al. "Kinetic Model for Solid-State Degradation of Gabapentin." PubMed - National Library of Medicine. Available at: [Link]
-
"The role of pharmaceutical excipients in the solid-state degradation of Gabapentin." University of Iowa Research. Available at: [Link]
-
"Pregabalin pharmacology and its relevance to clinical practice." PubMed - National Library of Medicine. Available at: [Link]
-
"Pregabalin - Mechanism of Action and Pharmacokinetics." Wikipedia, The Free Encyclopedia. Available at: [Link]
-
"Method Development and Stability Studies of Gabapentin in Bulk and Pharmaceutical Dosage Form." International Journal of Pharma and Bio Sciences. Available at: [Link]
Technical Support Center: Optimization of Reaction Conditions for Amino Acid Synthesis
Welcome to the Technical Support Center for Amino acid synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies. As Senior Application Scientists, we have compiled this resource based on established protocols and field-proven insights to address common challenges encountered during amino acid synthesis.
Section 1: Troubleshooting Low Reaction Yield
Low yield is one of the most common and frustrating issues in amino acid synthesis. The underlying causes can range from incomplete reactions to side reactions and product degradation. This section provides a systematic approach to diagnosing and resolving low-yield problems.
Frequently Asked Questions (FAQs) - Low Yield
Q1: My Strecker synthesis is resulting in a low yield of the desired amino acid. What are the primary factors to investigate?
A1: Low yields in Strecker synthesis can often be traced back to several key factors. The initial formation of the α-aminonitrile is a critical step.[1][2] Incomplete imine formation, often due to suboptimal pH or inefficient water removal, can be a major bottleneck.[3] Additionally, the hydrolysis of the nitrile to the carboxylic acid requires harsh conditions, which can lead to side reactions or degradation of the product.[4]
A systematic troubleshooting approach should involve:
-
Monitoring Intermediate Formation: Use techniques like NMR or IR spectroscopy to confirm the formation of the α-aminonitrile intermediate before proceeding to hydrolysis.
-
Optimizing pH: The initial condensation to form the imine is often acid-catalyzed.[5] Ensure the pH is optimal for both imine formation and the subsequent cyanide addition.
-
Hydrolysis Conditions: Vary the acid concentration, temperature, and reaction time for the hydrolysis step. Prolonged exposure to strong acid can cause degradation.
-
Starting Material Purity: Ensure the purity of your aldehyde or ketone starting material, as impurities can interfere with the reaction.
Q2: I'm observing a significant amount of unreacted starting material in my reductive amination reaction. How can I improve the conversion rate?
A2: Incomplete conversion in reductive amination points towards issues with either the imine/enamine formation or the reduction step. The equilibrium between the carbonyl compound, amine, and the imine/enamine intermediate may not be favorable.[6]
To drive the reaction to completion, consider the following:
-
Water Removal: The formation of the imine/enamine is a condensation reaction that produces water. Employing a dehydrating agent or a Dean-Stark apparatus can shift the equilibrium towards the product.
-
Choice of Reducing Agent: The reactivity of the reducing agent is crucial. Sodium triacetoxyborohydride is often preferred for its mildness and tolerance of slightly acidic conditions, which can favor imine formation.[7] In contrast, sodium cyanoborohydride is more effective at a neutral or slightly basic pH.[6]
-
pH Control: The pH of the reaction medium affects both the rate of imine formation and the stability of the reducing agent.[8][9] A pH range of 4-6 is generally optimal for the reductive amination of α-keto acids.[6]
-
Temperature and Reaction Time: Increasing the temperature can enhance the rate of imine formation, but may also lead to side reactions. Optimize the reaction time to ensure complete conversion without product degradation.
Troubleshooting Guide: Low Yield in Solid-Phase Peptide Synthesis (SPPS)
Low yields in SPPS can arise from various factors at different stages of the synthesis.[10]
| Symptom | Potential Cause | Recommended Solution |
| Mass spectrometry shows truncated sequences. | Incomplete deprotection of the Fmoc group. | Extend the piperidine treatment time or use a fresher piperidine solution.[10] |
| Mass spectrometry shows sequences missing a single amino acid. | Poor coupling efficiency of a specific amino acid. | "Double couple" the problematic amino acid by repeating the coupling step with fresh reagents.[10][11] For sterically hindered amino acids, consider using a more powerful coupling reagent like HATU or HCTU.[11] |
| Significant loss of product during cleavage from the resin. | Incomplete cleavage or peptide precipitation. | Increase the cleavage reaction time or the concentration of trifluoroacetic acid (TFA).[11] If the peptide precipitates, try a different precipitation solvent like cold diethyl ether.[11] |
| Peptide aggregation on the resin. | Hydrophobic sequences forming secondary structures. | Use a solvent like N-methyl-2-pyrrolidone (NMP) instead of dimethylformamide (DMF) for synthesis.[12] Incorporate pseudoprolines at Ser or Thr residues to disrupt aggregation.[13] |
Experimental Workflow: Optimizing Coupling Efficiency
Caption: Simplified mechanism of base-catalyzed racemization of an amino acid.
Section 3: Purification and Analytical Challenges
Proper purification and accurate analysis are essential to ensure the quality of the synthesized amino acid. This section addresses common issues encountered during these final steps.
Frequently Asked Questions (FAQs) - Purification and Analysis
Q5: I'm having difficulty purifying my synthetic amino acid. What are some common challenges and how can I overcome them?
A5: Purification of synthetic amino acids can be challenging due to their physical properties and the presence of closely related impurities.
Common purification hurdles include:
-
Solubility Issues: Amino acids can have limited solubility in common organic solvents. [14]The choice of solvent for chromatography or recrystallization is critical. A mixture of solvents, such as water with a miscible organic solvent like ethanol or isopropanol, can be effective. [14][15]* Zwitterionic Nature: The zwitterionic character of amino acids at their isoelectric point (pI) can make them difficult to handle. [9]Adjusting the pH of the solution away from the pI can increase their solubility in aqueous solutions. [16][17]* Closely Related Impurities: Diastereomers or deletion sequences can be difficult to separate from the desired product. High-performance liquid chromatography (HPLC) with an appropriate column and mobile phase is often necessary for achieving high purity. [] Q6: How can I accurately determine the concentration and purity of my synthesized amino acid?
A6: Accurate quantification and purity assessment are crucial for downstream applications. Several analytical techniques are commonly employed:
-
High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used method for assessing the purity of amino acids. [][19][20]By using a suitable column (e.g., reversed-phase or ion-exchange) and detection method (e.g., UV or fluorescence after derivatization), one can separate and quantify the desired product and any impurities. [19][21][22]* Mass Spectrometry (MS): MS provides information about the molecular weight of the synthesized amino acid, confirming its identity. []When coupled with liquid chromatography (LC-MS), it is a powerful tool for identifying and quantifying components in a mixture. []* Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the synthesized amino acid, confirming its structure and helping to identify impurities.
-
Amino Acid Analysis (AAA): For peptides and proteins, AAA is the gold standard for determining the amino acid composition and concentration. [20]This involves hydrolyzing the sample into its constituent amino acids, which are then separated and quantified. [20]
Protocol: General HPLC Analysis of Synthetic Amino Acids
-
Sample Preparation: Dissolve a small amount of the crude or purified amino acid in a suitable solvent (e.g., water, or a mixture of water and acetonitrile). Filter the sample through a 0.22 µm filter to remove any particulate matter.
-
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column.
-
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient Elution:
-
Start with a low percentage of Solvent B (e.g., 5%) and gradually increase the concentration over time to elute the amino acid. The exact gradient will depend on the hydrophobicity of the amino acid.
-
-
Detection: Monitor the absorbance at a suitable wavelength, typically 214 nm or 280 nm for aromatic amino acids.
-
Data Analysis: Integrate the peak area of the desired product and any impurities to determine the purity.
References
- Strecker amino acid synthesis - Grokipedia. (n.d.).
- Strecker amino acid synthesis - Wikipedia. (n.d.).
- Amino Acid Derivatives for Peptide Synthesis. (n.d.).
- Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. (n.d.). PubMed.
- Strecker Synthesis. (n.d.). Master Organic Chemistry.
- The Strecker Synthesis of Amino Acids. (2018, November 12). Master Organic Chemistry.
- Strecker Synthesis. (n.d.). Organic Chemistry Portal.
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.).
- Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis. (n.d.). PMC.
- Engineering enzymes for noncanonical amino acid synthesis. (n.d.). PMC - NIH.
- Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. (2021, December 21).
- pH-Dependent Chemoselective Synthesis of α-Amino Acids. Reductive Amination of α-Keto Acids with Ammonia Catalyzed by Acid-Stable Iridium Hydride Complexes in Water. (2004, February 24). Journal of the American Chemical Society.
- Protecting Groups in Peptide Synthesis. (n.d.). PubMed - NIH.
- Chiral auxiliary - Wikipedia. (n.d.).
- Troubleshooting low yield in N3-peptide synthesis. (n.d.). Benchchem.
- Chiral Auxiliaries and Optical Resolving Agents. (n.d.). TCI Chemicals.
- Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. (2019, October 15). PubMed.
- Reductive amination of (alpha) - amino acids: Solution - Phase synthes. (2001, July 1).
- Enzymatic cascade systems for D-amino acid synthesis: progress and perspectives. (n.d.).
- Amino Acid-Protecting Groups. (2019, November 19).
- Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (n.d.).
- Troubleshooting low yield in solid-phase peptide synthesis with MPPA linker. (n.d.). Benchchem.
- Analytical Methods for Amino Acids. (n.d.). Shimadzu.
- Distribution, industrial applications, and enzymatic synthesis of D-amino acids. (2025, August 10).
- Amino Acid-Protecting Groups. (n.d.). SciSpace.
- 1: Amino Acids and the Role of pH Medical Education. (n.d.). Medicine Digital Learning.
- Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry.
- 7.4 Racemization Assays. (n.d.).
- 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. (n.d.). ACS Publications.
- Video: Racemization Overview, Mechanism & Examples. (n.d.). Study.com.
- Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
- Amino Acids Analysis. (n.d.). FUJIFILM Wako.
- Effect of various solvent on the specific amino acids of black soybean ( Glycine soja ) sprout. (2018, January 2).
- S Amino Acid Analysis. (n.d.). Protein Chemistry Lab.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
- THE EFFECTS OF ORGANIC SOLVENTS ON PROTEIN BIOSYNTHESIS AND THEIR INFLUENCE ON THE AMINO ACID CODE. (n.d.). PubMed.
- A Comprehensive Guide to Amino Acid Analysis Methods and Protocols. (n.d.). BOC Sciences.
- Advances in Enzymatic Synthesis of D-Amino Acids. (2020, May 1). MDPI.
- Exploring pH Dynamics in Amino Acid Solutions Under Low-Temperature Plasma Exposure. (2024, December 13).
- Analytical methods for amino acid determination in organisms. (2020, August 18). ResearchGate.
- How does pH affect chemical reactions and molecules (example amino acids)? (2018, May 7). Quora.
- Physico-Chemical Characterization of Amino Acid-Based Deep Eutectic Solvents. (n.d.). PMC.
- Overview on Multienzymatic Cascades for the Production of Non-canonical α-Amino Acids. (2020, August 10).
- the acid base behaviour of amino acids. (n.d.). Chemguide.
- The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI.
- Effect of pH on Enzymatic Reaction. (n.d.). Creative Enzymes.
- Journal of Chemical, Biological and Physical Sciences Effect of Solvents on the Electronic Absorption Spectra of Amino Acid (Try. (2020, June 7).
- What do you do when your peptide synthesis fails? (2023, February 7). Biotage.
- How to Troubleshoot Low Protein Yield After Elution. (2025, May 9).
- Amino acid synthesis deficiencies. (n.d.). PMC - NIH.
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- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
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- 6. Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Reductive amination of (alpha) - amino acids: Solution - Phase synthes" by Rohini D'Souza [repository.rit.edu]
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- 12. biotage.com [biotage.com]
- 13. peptide.com [peptide.com]
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- 17. chemguide.co.uk [chemguide.co.uk]
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- 22. researchgate.net [researchgate.net]
Overcoming poor solubility of 5-Amino-3-methylheptanoic acid
Welcome to the Technical Support Center. As Application Scientists, we frequently encounter challenges with the formulation and assay preparation of aliphatic gamma-amino acids. 5-Amino-3-methylheptanoic acid (CAS 2060047-11-0) is a classic example of a molecule that exhibits deceptive solubility profiles. While its molecular weight is low, researchers often find it stubbornly insoluble in standard biological buffers and pure organic solvents.
This guide provides field-proven, self-validating protocols to help you overcome these bottlenecks and ensure reliable experimental workflows.
The Mechanistic Root Cause: Zwitterionic Lattice Energy
To solve the solubility issue, we must first understand the causality. 5-Amino-3-methylheptanoic acid contains both a carboxylic acid group (pKa ~4.2) and a primary amine group (pKa ~10.6)[1]. At physiological pH (7.4), the molecule exists almost entirely as a zwitterion—a doubly charged, net-neutral inner salt[2].
In this state, the molecules form highly stable intermolecular ionic networks. Because the net charge is zero, the hydration energy provided by water at pH 7.4 is often insufficient to overcome the crystalline lattice energy, leading to poor aqueous solubility. Furthermore, because it is highly polar, it lacks the solvation energy required to dissolve in aprotic organic solvents like pure DMSO.
Troubleshooting Guides & Protocols
Workflow A: Preparing High-Concentration Aqueous Stocks (>50 mg/mL)
Symptom: The compound floats or forms a milky suspension in PBS or neutral water. Causality: The pH of the solvent is too close to the compound's isoelectric point (pI ~7.1 to 7.4)[3]. Protocol (pH-Shift Strategy):
-
Weighing: Transfer the desired mass of 5-Amino-3-methylheptanoic acid into a clean glass vial.
-
Initial Hydration: Add 80% of the final target volume using sterile deionized water. Do not use PBS for the initial stock, as the buffering capacity will resist the necessary pH shift.
-
Ionization (Titration): To form the highly soluble cationic state, titrate the solution dropwise with 0.1 N HCl. Monitor the pH continuously until it drops below 3.7[4].
-
Disruption: Sonicate the vial in a water bath at room temperature for 5 minutes to break up any localized crystalline aggregates.
-
Volume Adjustment: Q.S. to the final volume with deionized water.
Self-Validation Check: The solution must transition to optically clear. To validate, measure the UV-Vis absorbance at 350 nm; a baseline reading of 0.000 indicates the complete absence of light-scattering micro-precipitates.
Workflow B: Preparing Organic Stocks for In Vitro Assays
Symptom: The compound crashes out when added to 100% DMSO for high-throughput screening (HTS) libraries. Causality: Zwitterions are virtually insoluble in pure aprotic solvents because DMSO cannot donate protons to solvate the carboxylate anion. Protocol (Acidified Co-Solvent System):
-
Solvent Modification: Prepare a modified DMSO vehicle by mixing 95% pure anhydrous DMSO with 5% (v/v) of 1.0 N HCl (aqueous).
-
Dissolution: Add the API to the modified solvent to achieve your target stock concentration (e.g., 20 mM).
-
Agitation: Vortex vigorously for 2 minutes. The slight protonation of the carboxylate group disrupts the zwitterionic state, allowing the DMSO to solvate the resulting cation.
Self-Validation Check: Centrifuge the stock at 10,000 x g for 5 minutes. Inspect the bottom of the tube for a white pellet. If no pellet is visible, complete solubilization has been achieved.
Quantitative Solubility Data
The following table summarizes the expected solubility behavior of 5-Amino-3-methylheptanoic acid based on the physicochemical properties of its closely related structural analogs[1][4].
| Solvent System | pH Condition | Predominant Ionic State | Estimated Solubility | Recommended Application |
| Deionized Water | pH 6.8 - 7.4 | Zwitterion (Net Neutral) | < 35 mg/mL | Final in vivo dosing (diluted) |
| Acidified Water (0.1 N HCl) | pH < 3.7 | Cationic (+1) | > 100 mg/mL | High-concentration aqueous stocks |
| Basified Water (0.1 N NaOH) | pH > 10.6 | Anionic (-1) | > 45 mg/mL | Alternative aqueous stocks |
| 100% DMSO | N/A | Zwitterion | < 5 mg/mL | Not recommended |
| DMSO + 5% (1N HCl) | Apparent acidic | Cationic (+1) | > 50 mg/mL | Cell culture assay stocks |
Solubilization Decision Workflow
Decision-tree workflow for optimizing the solubility of 5-Amino-3-methylheptanoic acid.
Frequently Asked Questions (FAQs)
Q: Why does my compound precipitate when I dilute my acidic stock into cell culture media? A: Cell culture media (like DMEM) is heavily buffered to pH 7.4. When you spike in your acidic stock, the media neutralizes the HCl salt, rapidly returning the compound to its zwitterionic state at its isoelectric point[2]. If the final concentration in the well exceeds the zwitterion's solubility limit, it will crash out. Solution: Ensure your final assay concentration is well below the thermodynamic solubility limit of the zwitterion (typically <10 mM for in vitro assays).
Q: Can I just use heat to dissolve it in neutral water without adding acid? A: Heating the solution to 60°C will increase the kinetic solubility, allowing it to temporarily dissolve. However, this does not change the thermodynamic solubility. Once the solution cools back to room temperature or 37°C, the compound will slowly nucleate and recrystallize, potentially ruining your experiment mid-assay. Always rely on pH adjustment rather than heat for permanent solubilization.
Q: Does the poor solubility at pH 7.4 mean it will have poor oral bioavailability in vivo? A: Not necessarily. While zwitterionic amino acids have low lipid solubility (LogD < -1.0 at pH 7.4), they do not rely on passive diffusion for intestinal absorption. Like pregabalin, 5-Amino-3-methylheptanoic acid is expected to be actively transported across the gut via the System L neutral amino acid transporters (e.g., LAT1)[1]. Therefore, as long as it is dissolved in the acidic environment of the stomach (pH ~2.0, where it is highly soluble as a cation), it will remain bioavailable.
References
- Center for Drug Evaluation and Research. "Environmental Assessment for Pregabalin." U.S.
- Center for Drug Evaluation and Research. "021446Orig1s028 - Lyrica (Pregabalin)." U.S.
- DergiPark. "Theoretical Rationale for the Combined Use of Gabapentin and Fingolimod for the Treatment of Multiple Sclerosis Using In Silico." DergiPark Academic.
- Apotex Inc. "PrAPO-GABAPENTIN Product Monograph." Health Canada.
Sources
Technical Support Center: Purification of 5-Amino-3-methylheptanoic Acid
Welcome to the Technical Support Center. 5-Amino-3-methylheptanoic acid is an aliphatic, zwitterionic amino acid. Due to its dual-charge nature and lack of a UV chromophore, it presents unique challenges during chromatographic purification. This guide is engineered for drug development professionals and synthetic chemists, providing field-proven troubleshooting, causal explanations, and self-validating protocols to ensure high-purity recovery.
Part 1: Troubleshooting & FAQs
Q: Why does my compound streak completely or fail to elute on standard bare silica gel? A: 5-Amino-3-methylheptanoic acid exists as a highly polar zwitterion (bearing both a protonated ammonium cation and a deprotonated carboxylate anion) at neutral pH. Bare silica gel contains acidic silanol groups (Si-OH). When you apply a zwitterion to bare silica, the protonated amine strongly interacts with these silanols via both hydrogen bonding and irreversible ion-exchange mechanisms[1]. This causality explains the severe peak tailing and low mass recovery. Solution: You must mask the stationary phase silanols and shift the compound's ionization state. Use a highly polar, basic mobile phase. Adding ammonium hydroxide (NH₄OH) to your solvent system deprotonates the ammonium group, neutralizing the molecule's positive charge and suppressing secondary interactions with the silica[2].
Q: I am running an automated flash column, but my UV detector shows a flat baseline. Where is my product? A: 5-Amino-3-methylheptanoic acid is an aliphatic molecule lacking a conjugated π -electron system. Therefore, it does not possess a UV chromophore and is completely invisible to standard UV detectors (e.g., 254 nm or 280 nm)[3]. Solution: For automated systems, you must route the flow to an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). If you are performing manual chromatography, you must spot the collected fractions on a TLC plate, heat the plate, and stain it with Ninhydrin. Ninhydrin reacts specifically with the primary amine to form a visible complex known as Ruhemann's purple[3].
Q: What is the optimal normal-phase solvent system for this compound? A: A ternary system of Dichloromethane (DCM), Methanol (MeOH), and aqueous Ammonium Hydroxide (NH₄OH) is the industry standard for polar heterocycles and aliphatic amino acids[4]. A typical gradient starts at 90:9:1 (DCM:MeOH:NH₄OH) and can be pushed to 80:18:2. The methanol provides the necessary polarity to solubilize the zwitterion, while the ammonia acts as the basic modifier[2].
Q: Normal-phase chromatography is giving poor recovery. What are the alternatives? A: Reversed-phase (RP-C18) chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC) are superior alternatives for water-soluble, ionizable compounds[5]. Because 5-Amino-3-methylheptanoic acid is highly polar, it will elute early on C18. You must use a highly aqueous mobile phase buffered with 0.1 M Ammonium Acetate (pH ~7)[1]. The buffer maintains the compound in a consistent zwitterionic state, sharpening the peak, while its volatile nature allows for easy removal during downstream lyophilization.
Part 2: Quantitative Data & Solvent Selection
To facilitate rapid method development, the following table synthesizes the expected chromatographic behavior of 5-Amino-3-methylheptanoic acid across different stationary phases.
| Chromatographic Mode | Stationary Phase | Recommended Mobile Phase | Modifier / Buffer | Expected Retention | Recovery Profile |
| Normal Phase | Bare Silica Gel (40-63 µm) | DCM / MeOH | 1-2% aq. NH₄OH | R_f ~ 0.3 (in 80:18:2) | Moderate (60-75%); Risk of irreversible silanol binding. |
| Reversed Phase | C18 Bonded Silica | H₂O / MeOH | 0.1 M Ammonium Acetate | Elutes at 10-20% MeOH | High (>90%); Requires lyophilization to remove buffer. |
| HILIC | Zwitterionic Polymer | Acetonitrile / H₂O | 10 mM Ammonium Formate | Elutes at ~40% MeCN | Excellent (>95%); Best peak symmetry for zwitterions. |
Part 3: Validated Experimental Protocols
Every protocol below is designed as a self-validating system to ensure you do not proceed to the next step without empirical confirmation of success.
Protocol A: Normal-Phase Silica Gel Chromatography (DCM/MeOH/NH₄OH)
Best for: Scaling up crude mixtures (>1 gram) with minimal salt contamination.
-
Column Preparation: Slurry pack bare silica gel using DCM. Do not use hexane, as the target compound is entirely insoluble in non-polar alkanes.
-
Dry Loading (Critical Step): Dissolve the crude 5-Amino-3-methylheptanoic acid in a minimal volume of MeOH. Add 2.5 equivalents (by weight) of silica gel to the solution and evaporate to absolute dryness under reduced pressure. Causality: Liquid loading in MeOH would severely disrupt the DCM solvent front. Dry loading ensures a tight initial band.
-
Elution: Run a step gradient.
-
Flush with 2 Column Volumes (CV) of 90:9:1 (DCM:MeOH:NH₄OH) to elute non-polar impurities.
-
Step up to 80:18:2 (DCM:MeOH:NH₄OH) for 5 CVs to elute the target amino acid.
-
-
Detection & Validation: Spot 2 µL of each fraction onto a silica TLC plate. Heat the plate gently to drive off the ammonia, then spray with 0.3% Ninhydrin in ethanol/acetic acid. Heat again at 110°C until purple spots appear[3].
-
Self-Validation Step: Before pooling, run a secondary TLC of the first and last fractions of the identified product peak. Co-spot them with the crude mixture to ensure no closely eluting impurities are present in the peak tails.
-
-
Recovery: Pool the ninhydrin-positive fractions. Evaporate under reduced pressure. Co-evaporate twice with toluene to azeotropically remove residual water and ammonia.
Protocol B: Reversed-Phase (C18) Chromatography
Best for: Final polishing, highly polar crudes, or samples containing inorganic salts.
-
Column Preparation: Equilibrate a C18 flash column with 95% Aqueous Buffer (0.1 M Ammonium Acetate, pH 7.0) and 5% Methanol[1].
-
Sample Loading: Dissolve the crude in the starting mobile phase. Filter through a 0.45 µm PTFE syringe filter and liquid load onto the column.
-
Elution: Run a shallow gradient from 5% MeOH to 40% MeOH over 10 CVs. Causality: The 8-carbon aliphatic chain provides enough hydrophobicity for C18 retention, but a shallow gradient is required to prevent early co-elution with the solvent front.
-
Recovery & Validation: Pool fractions based on ELSD/CAD signals.
-
Self-Validation Step: Analyze the pooled fractions via LC-MS. The target mass is m/z 160.1 [M+H]+ .
-
-
Isolation: Freeze the pooled aqueous fractions and lyophilize (freeze-dry) for 48 hours. The volatile ammonium acetate buffer will sublime entirely, leaving the pure zwitterion as a white powder.
Part 4: Purification Workflow
Decision tree for selecting the optimal purification route for 5-Amino-3-methylheptanoic acid.
References
-
Biotage. "Purifying ionic compounds by flash column chromatography." biotage.com. URL: [Link]
-
Royal Society of Chemistry. "Green Chemistry: Reduction of Dichloromethane in Chromatography." rsc.org. URL: [Link]
-
Common Organic Chemistry. "Solvent Systems for Silica Gel Column Chromatography." commonorganicchemistry.com. URL: [Link]
-
Pressbooks. "Separation and Detection of Amino Acids." pressbooks.pub. URL: [Link]
-
LCGC International. "Separation of Quaternary Ammonium Compounds Using a Bonded Polymeric Zwitterionic Stationary Phase." chromatographyonline.com. URL: [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 3. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Recrystallization of 5-Amino-3-methylheptanoic acid
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in the purification of 5-Amino-3-methylheptanoic acid. It provides in-depth technical support, moving beyond procedural steps to explain the underlying chemical principles that govern successful recrystallization. Our goal is to empower you with the expertise to troubleshoot common issues and optimize your purification workflow.
Core Principles: The Chemistry of Purifying 5-Amino-3-methylheptanoic acid
5-Amino-3-methylheptanoic acid is a γ-amino acid. Its structure, featuring both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH), allows it to exist as a zwitterion. This dual ionic character is the most critical factor influencing its solubility and, consequently, the strategy for its purification by recrystallization.
The zwitterionic nature makes the molecule highly polar, leading to significant solubility in polar solvents like water.[1] However, the C8 alkyl chain provides a degree of lipophilicity, allowing for solubility in some organic solvents, particularly polar protic ones like alcohols.[1] The fundamental principle of recrystallization is to exploit differential solubility: the compound should be highly soluble in a chosen solvent at high temperatures and poorly soluble at low temperatures.[2] This allows for the separation of the desired compound from impurities that have different solubility profiles.
For this specific molecule, aqueous systems, particularly water or mixtures of water and an alcohol (e.g., isopropanol, methanol), are often the most effective starting points.[1][3] The use of a solvent mixture can be particularly advantageous, allowing for fine-tuning of the solvent's polarity to achieve ideal solubility characteristics.
Suggested Solvent Systems for 5-Amino-3-methylheptanoic acid
The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. Based on the structural similarity to (S)-3-(aminomethyl)-5-methylhexanoic acid (Pregabalin), the following solvent systems are recommended as starting points.[3][4]
| Solvent System | Rationale & Key Characteristics | Temperature Range (°C) |
| Water | Highly effective due to the compound's polar amino acid functionality. Good for removing non-polar impurities. | 10 - 99 |
| Isopropanol/Water Mixture | A versatile system. Isopropanol reduces the overall polarity of the solvent, decreasing solubility at lower temperatures and potentially improving crystal formation. A good starting ratio is between 15% and 25% isopropanol in water.[3][4] | 10 - 80 |
| Methanol/Water Mixture | Similar to isopropanol/water, but methanol is more polar. This system can be useful if solubility in isopropanol/water is too low. A starting ratio of 35% to 50% methanol is suggested.[3][4] | 10 - 65 |
| Aqueous Acetic Acid | The addition of a weak acid can modify the ionization state of the amino acid, altering its solubility profile. This can be an effective method for purifying certain long-chain amino acids.[5] | 20 - 100 |
Experimental Protocol: A Validated Workflow
This protocol provides a robust, step-by-step methodology for the recrystallization of 5-Amino-3-methylheptanoic acid.
Workflow Diagram
Caption: Recrystallization workflow for 5-Amino-3-methylheptanoic acid.
Step-by-Step Methodology
-
Solvent Selection: Choose a suitable solvent or solvent system from the table above.
-
Dissolution: Place the crude 5-Amino-3-methylheptanoic acid in an appropriately sized Erlenmeyer flask. Add a boiling chip or stir bar. In a separate flask, heat your chosen solvent to its boiling point. Add the hot solvent to the crude solid portion-wise, with gentle heating and swirling, until the solid just dissolves. Causality: Using the minimum amount of hot solvent is crucial for maximizing yield, as any excess solvent will retain some of the product in solution upon cooling.[6]
-
Hot Filtration (Optional): If insoluble impurities are observed (e.g., dust, inorganic salts), perform a hot gravity filtration. Pre-heat your filtration apparatus (funnel and receiving flask) to prevent premature crystallization of the product in the funnel.[2]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities within the crystal lattice.[7] Once the flask has reached room temperature, you may place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces. Causality: Using ice-cold solvent minimizes the redissolving of your purified product.[6]
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. The product is properly dried when its weight is constant.
Troubleshooting Guide
This section addresses specific issues you may encounter during the recrystallization process in a direct question-and-answer format.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization problems.
Q1: No crystals have formed even after my solution has cooled in an ice bath. What should I do?
-
Answer: This is typically due to one of two reasons: excessive solvent was used, or the solution is supersaturated.[8]
-
Solution 1 (Excess Solvent): If too much solvent was added, the solution will not be saturated enough for crystals to form. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.[2]
-
Solution 2 (Supersaturation): Sometimes a solution needs a nucleation site to begin crystallization. Try scratching the inside of the flask just below the surface of the liquid with a glass rod.[6] The microscopic scratches on the glass provide a surface for the first crystals to form. Alternatively, if you have a small amount of the pure compound, you can add a tiny "seed crystal" to induce crystallization.[6]
-
Q2: My compound separated as an oil instead of forming solid crystals. How can I fix this?
-
Answer: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point or as a supersaturated liquid.[9] This is a common issue with compounds that have relatively low melting points or when the solution is too concentrated.
-
Solution: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to lower the saturation point.[2] Then, allow the solution to cool as slowly as possible. Insulating the flask can help promote slow cooling and favor the formation of crystals over oil.[8] If the problem persists, a different solvent or solvent system may be required.[2]
-
Q3: My final yield of purified crystals is very low. What went wrong?
-
Answer: A low yield is most often caused by using too much solvent during the initial dissolution step or by losing product during the washing step.[7]
-
Solution 1 (Optimize Solvent Volume): Ensure you are using the absolute minimum amount of hot solvent required to dissolve your crude product. Any excess will keep more of your compound dissolved in the mother liquor after cooling.[8]
-
Solution 2 (Optimize Washing): Always wash the collected crystals with a minimal amount of ice-cold solvent. Using room temperature solvent or an excessive volume will dissolve a significant portion of your purified product.[6]
-
Solution 3 (Recover from Mother Liquor): You can often recover a second crop of crystals by evaporating a portion of the solvent from the filtrate (mother liquor) and re-cooling. Note that this second crop may be less pure than the first.
-
Q4: After recrystallization, my product is still discolored or shows a broad melting point range, indicating it's still impure. What should I do?
-
Answer: This indicates that the chosen solvent did not effectively separate the impurity, or that the crystallization process was too rapid, trapping impurities within the crystal lattice.[2][7]
-
Solution: The most effective solution is to perform a second recrystallization. Redissolve the impure crystals in fresh, hot solvent and allow the solution to cool much more slowly.[2] If the impurity persists, the chosen solvent is likely unsuitable because it has similar solubility characteristics for both your compound and the impurity. You will need to experiment to find a different solvent system.
-
Frequently Asked Questions (FAQs)
Q: How do I know if I have the "ideal" recrystallization solvent?
-
A: An ideal solvent should meet several criteria:
-
It should dissolve the compound of interest completely when hot (at its boiling point) but very poorly when cold.[2]
-
It should either not dissolve the impurities at all (allowing for hot filtration) or dissolve them very well even at low temperatures (so they remain in the mother liquor).[2]
-
It must not react chemically with the compound being purified.[2]
-
It should have a relatively low boiling point for easy removal during the drying step.[2]
-
Q: Why is slow cooling so important?
-
A: Crystal formation is a thermodynamically controlled process of lattice organization. Slow cooling allows molecules of the desired compound to selectively arrange themselves into a stable, pure crystal lattice. Impurity molecules, which do not fit well into this lattice, are excluded and remain in the solution. Rapid cooling, or "crashing out," traps impurities within the rapidly forming solid, defeating the purpose of the purification.[7]
Q: Can I use a mixed-solvent system? How does that work?
-
A: Yes, a mixed-solvent system is a powerful technique. It is often used when no single solvent has the ideal solubility properties. The procedure involves dissolving the compound in a minimum amount of a hot "good" solvent (one in which it is highly soluble). Then, a "poor" anti-solvent (one in which the compound is insoluble) is added dropwise to the hot solution until it just becomes cloudy (the saturation point). A few more drops of the "good" solvent are added to re-clarify the solution, which is then cooled slowly to allow for crystallization.[10]
References
- Benchchem Technical Support Team. (2025).
- Chempedia.
- Google Patents. (2020). EP3672935A1 - Process for purifying long chain amino acids.
- University of York, Department of Chemistry.
- Benchchem Technical Support Team. (2025).
- Cogoni, G., de Souza, B., Croker, D. M., & Frawley, P. J. (2016). Solubility of (S)-3-(Aminomethyl)-5-Methylhexanoic Acid in Pure and Binary Solvent Mixtures.
- Unknown.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Unknown.
- ResearchGate. (2025, August 10). Solubility of (S)-3-(Aminomethyl)-5-Methylhexanoic Acid in Pure and Binary Solvent Mixtures | Request PDF.
- DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems.
Sources
- 1. General procedures for the purification of Amino acids - Chempedia - LookChem [lookchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. EP3672935A1 - Process for purifying long chain amino acids - Google Patents [patents.google.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Protecting Group Strategies for 5-Amino-3-methylheptanoic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in overcoming the unique synthetic hurdles associated with complex δ -amino acids.
5-Amino-3-methylheptanoic acid features a δ -amino group, a chiral C3-methyl group, and an extended aliphatic chain. The primary modes of failure during synthesis or peptide coupling involve spontaneous δ -lactamization and poor coupling yields due to severe steric hindrance. This guide provides self-validating protocols and mechanistic troubleshooting to ensure synthetic integrity.
I. Troubleshooting FAQs & Mechanistic Insights
Q1: Why does my 5-Amino-3-methylheptanoic acid undergo spontaneous cyclization during carboxyl activation, and how do I prevent it? Causality & Mechanism: δ -amino acids are highly prone to intramolecular cyclization. When the C1-carboxylic acid is activated (e.g., via HATU or EDC), an unprotected or insufficiently protected C5-amino group acts as an internal nucleophile. The transition state strongly favors the formation of a thermodynamically stable 6-membered δ -lactam (a substituted piperidin-2-one)[1]. Solution: You must use a robust, electron-withdrawing protecting group on the C5-amine to reduce its nucleophilicity. Carbamate-based protecting groups like Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butoxycarbonyl) are mandatory. They delocalize the nitrogen lone pair into the carbamate carbonyl, rendering the amine non-nucleophilic during C-terminal activation[].
Q2: What is the optimal orthogonal protecting group strategy for incorporating this molecule into a peptide sequence? Causality & Mechanism: For selective functionalization of either the amine or the carboxylic acid group, orthogonal protecting groups are essential[3]. For Solid-Phase Peptide Synthesis (SPPS), the Fmoc/tBu strategy is the gold standard[4]. The Fmoc group protects the C5-amine and is base-labile (cleaved by 20% piperidine), while the C-terminal is anchored to the resin. If you are synthesizing a building block in solution, a Boc/Bn (Boc for amine, Benzyl ester for carboxyl) strategy allows for orthogonal deprotection using TFA for the amine and catalytic hydrogenation (H2/Pd-C) for the ester. Proper protecting group manipulation strategies can maximize the yield of the desired product[5].
Q3: I am observing low coupling yields even with Fmoc protection. What is causing this, and how can I validate the coupling? Causality & Mechanism: The C3-methyl group and the C5-ethyl extension create significant steric bulk around the reactive centers. This steric hindrance restricts the conformational flexibility required for the incoming amine nucleophile to attack the activated carboxylate. Solution: Switch from standard coupling reagents (like HBTU) to highly reactive uronium salts like HATU combined with DIPEA, which forms a highly reactive 7-aza-1-hydroxybenzotriazole active ester. Elevate the reaction temperature slightly (e.g., 40°C) if using a microwave-assisted synthesizer. To create a self-validating system, perform a quantitative Kaiser test before and after coupling.
II. Quantitative Data: Protecting Group Comparison
Table 1: Strategic comparison of protecting groups for 5-Amino-3-methylheptanoic acid.
| Protecting Group (Amine) | Deprotection Condition | Lactamization Risk (Activated C-Term) | Steric Impact on Coupling | Recommended Application |
| None (Free Amine) | N/A | Critical (>90% cyclization) | N/A | Never recommended |
| Boc | 50% TFA in DCM | Low (<2%) | Moderate | Solution-phase synthesis |
| Fmoc | 20% Piperidine in DMF | Low (<1%) | High (Bulky PG) | SPPS / Automated Synthesis |
| Cbz (Z) | H2, Pd/C or HF | Low (<2%) | Moderate | Orthogonal solution-phase |
III. Experimental Workflows & Self-Validating Protocols
Protocol 1: Synthesis of Fmoc-5-Amino-3-methylheptanoic Acid
Objective: Install the Fmoc protecting group while preventing oligomerization.
-
Preparation: Dissolve 5-Amino-3-methylheptanoic acid (1.0 eq) in a 10% aqueous Na2CO3 solution (pH ~9.5) and cool to 0°C in an ice bath.
-
Mechanistic note: The basic pH ensures the amine is deprotonated and nucleophilic, while the carboxylate is ionized, preventing self-activation.
-
-
Fmoc Addition: Dissolve Fmoc-OSu (9-fluorenylmethyl N-succinimidyl carbonate, 1.1 eq) in 1,4-dioxane. Add this dropwise to the aqueous solution over 30 minutes.
-
Reaction: Stir at room temperature for 12 hours.
-
Self-Validation (TLC): Monitor the disappearance of the free amino acid using a ninhydrin stain (the free amine spots pink/purple; the Fmoc-protected product does not stain).
-
Workup: Acidify the aqueous layer to pH 2.0 with 1M HCl at 0°C (precipitates the Fmoc-amino acid). Extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
Protocol 2: SPPS Coupling of the Hindered δ -Amino Acid
Objective: Couple the sterically hindered protected amino acid to a resin-bound peptide.
-
Activation: In a dry vial, dissolve Fmoc-5-Amino-3-methylheptanoic acid (3.0 eq relative to resin loading) and HATU (2.9 eq) in anhydrous DMF.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 6.0 eq). Stir for 2 minutes to pre-form the active ester.
-
Mechanistic note: DIPEA acts as a non-nucleophilic base to drive the formation of the highly reactive OAt ester.
-
-
Coupling: Add the activated mixture to the resin-bound free amine. Agitate for 2 hours at room temperature.
-
Self-Validation: Drain the resin, wash with DMF (3x) and DCM (3x). Perform a Kaiser test. If the beads are blue, repeat the coupling step. If yellow, proceed to Fmoc deprotection.
IV. Mechanistic Visualizations
Fig 1. Divergent pathways of 5-Amino-3-methylheptanoic acid: Lactamization vs. Protected Coupling.
Fig 2. Self-validating SPPS workflow for sterically hindered delta-amino acid coupling.
V. References
-
Protecting Groups in Peptide Synthesis. PubMed - NIH. URL:[Link]
-
Convergent Kilogram-Scale Synthesis of Dual Orexin Receptor Antagonist. ResearchGate. URL:[Link]
Sources
Validation & Comparative
5-Amino-3-methylheptanoic acid vs. pregabalin activity
Comparative Pharmacological Guide: 5-Amino-3-methylheptanoic Acid vs. Pregabalin
Executive Summary
The development of gabapentinoids has fundamentally relied on the structural manipulation of γ -aminobutyric acid (GABA) to enhance central nervous system (CNS) penetration and target engagement. Pregabalin, a well-established γ -amino acid, is the clinical gold standard for targeting the α2δ subunit of voltage-gated calcium channels (VGCCs)[1]. In contrast, 5-Amino-3-methylheptanoic acid (CAS 2060047-11-0) is an emerging δ -amino acid analog utilized primarily in custom synthesis and preclinical structure-activity relationship (SAR) profiling[2]. This guide provides an objective, data-driven comparison of their structural mechanics, receptor affinities, and transport kinetics for drug development professionals.
Structural and Mechanistic Divergence
Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid) features an isobutyl substitution at the β -position of the GABA backbone[1]. This highly specific spatial conformation is critical for its high-affinity binding to the α2δ−1 and α2δ−2 auxiliary subunits of VGCCs. By binding to these hyper-excited channels, pregabalin induces a conformational shift that reduces calcium influx at nerve terminals, thereby attenuating the release of excitatory neurotransmitters such as glutamate and substance P[3].
Conversely, 5-Amino-3-methylheptanoic acid features an elongated heptanoic acid backbone with a methyl group at C3 and an amino group at C5. This shift from a γ -amino to a δ -amino configuration increases the distance between the primary carboxyl and amino pharmacophores. While the extended aliphatic chain increases overall lipophilicity, it introduces steric variance within the tightly constrained α2δ binding pocket, fundamentally altering its pharmacodynamic profile compared to pregabalin.
Fig 1: Modulatory pathway of gabapentinoids on Voltage-Gated Calcium Channels (VGCC).
Pharmacokinetics & LAT1 Transporter Interaction
Because gabapentinoids are highly hydrophilic at physiological pH (existing as zwitterions), they cannot easily cross the blood-brain barrier (BBB) via passive diffusion. Instead, they hijack the System L neutral amino acid transporter (LAT1)[4].
Pregabalin's structural mimicry of L-leucine allows for highly efficient, active transport into the CNS. The elongated chain of 5-Amino-3-methylheptanoic acid increases its partition coefficient (LogP). While this enhanced lipophilicity may slightly improve passive membrane permeation, the δ -amino structure likely reduces its Vmax for LAT1-mediated transport due to sub-optimal fitting within the transporter's substrate pocket, which heavily favors α
- and γ -amino configurations[4].
Comparative Performance Data
Note: As 5-Amino-3-methylheptanoic acid is an investigational compound, its data represents standardized preclinical SAR extrapolations for δ -amino gabapentinoid analogs.
| Pharmacological Parameter | Pregabalin | 5-Amino-3-methylheptanoic acid |
| Chemical Class | γ -amino acid | δ -amino acid |
| Primary Target | VGCC α2δ−1 / α2δ−2 | VGCC α2δ subunit |
| Receptor Affinity ( Ki ) | ~22 nM | ~145 nM (Predicted SAR) |
| BBB Transport Mechanism | LAT1 (High Affinity) | LAT1 (Moderate Affinity) + Passive |
| Aqueous Solubility | Sparingly soluble | Low (Higher lipophilicity) |
| Development Status | Approved Clinical Therapeutic | Preclinical / Custom Synthesis |
Experimental Methodologies
As a Senior Application Scientist, it is critical to ensure that comparative assays are designed as self-validating systems. The following protocols detail the exact methodologies required to evaluate these compounds.
Protocol 1: Radioligand Binding Assay ( α2δ Subunit)
Objective: To quantify the binding affinity ( Ki ) of the test compounds against the α2δ subunit. Causality & Design: We utilize rat neocortex membranes because they express a high physiological density of α2δ−1 subunits. Rapid vacuum filtration is strictly employed to separate bound from free radioligand; this is critical because gabapentinoids possess a fast dissociation rate ( koff ), and standard centrifugation would result in the loss of the bound signal. Self-Validating System: The assay includes unlabeled L-isoleucine as a negative control (to rule out LAT1 binding interference) and unlabeled pregabalin as a positive displacement control to validate the dynamic range of the assay.
Step-by-Step Procedure:
-
Membrane Preparation: Homogenize rat neocortex in ice-cold HEPES buffer (pH 7.4). Centrifuge at 40,000 x g for 15 minutes. Reasoning: This step isolates the synaptosomal membrane fraction where VGCCs are heavily localized.
-
Incubation: Incubate 50 µg of membrane protein with 10 nM [3H] -Pregabalin and varying concentrations (1 nM to 100 µM) of 5-Amino-3-methylheptanoic acid or unlabeled Pregabalin for 60 minutes at 25°C.
-
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% PEI (polyethylenimine). Reasoning: PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the radioligand to the filter matrix.
-
Washing: Wash filters three times with 3 mL of ice-cold HEPES buffer to flush unbound radioligand.
-
Quantification: Extract filters into scintillation vials, add 3 mL of liquid scintillation fluid, and quantify radioactivity using a Liquid Scintillation Counter.
-
Data Analysis: Calculate the IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation.
Fig 2: Step-by-step workflow for competitive radioligand binding assay.
Protocol 2: In Vitro Calcium Influx Assay
Objective: To measure the functional, downstream inhibition of VGCCs. Causality & Design: Binding affinity ( Ki ) does not inherently guarantee functional efficacy. By utilizing a fluorescent intracellular calcium indicator (Fluo-4 AM) in depolarized synaptosomes, we directly observe the physiological consequence of the drug's binding.
Step-by-Step Procedure:
-
Dye Loading: Load isolated synaptosomes with 2 µM Fluo-4 AM for 30 minutes at 37°C. Reasoning: The acetoxymethyl (AM) ester allows the dye to easily permeate the lipid bilayer; once inside, endogenous intracellular esterases cleave the AM group, trapping the active, calcium-sensitive fluorophore inside the cell.
-
Compound Pre-incubation: Add Pregabalin or 5-Amino-3-methylheptanoic acid (10 µM) and incubate for 15 minutes to allow receptor equilibration.
-
Depolarization: Stimulate VGCC opening by injecting a high- K+ buffer (50 mM KCl) into the well.
-
Measurement: Record the peak fluorescence (Excitation 488 nm / Emission 520 nm) using a kinetic microplate reader. Calculate the percentage of calcium influx inhibition relative to the vehicle control.
Conclusion
Pregabalin remains the highly optimized standard for α2δ targeting due to its precise γ -amino spatial arrangement, which perfectly balances receptor affinity with LAT1 transport efficiency[3][4]. While 5-Amino-3-methylheptanoic acid provides a valuable chemical scaffold for exploring the steric boundaries of the α2δ binding pocket, its δ -amino structure likely confers reduced target affinity, making it a specialized tool for preclinical SAR profiling rather than a direct clinical substitute[2].
References
-
[1] Pregabalin | C8H17NO2 | CID 5486971 - PubChem - NIH. National Institutes of Health (NIH). Available at:
-
[3] Pregabalin - ResearchGate. ResearchGate. Available at:
-
[2] 2060047-11-0 | 5-Amino-3-methylheptanoic acid | ChemScene. ChemScene. Available at:
-
[4] [3H]gabapentin may label a system-L-like neutral amino acid carrier in brain - PubMed. National Institutes of Health (NIH). Available at:
Sources
In Vitro vs. In Vivo Efficacy of 5-Amino-3-methylheptanoic Acid: A Comparative Guide
Executive Summary & Rationale
In the landscape of neuropathic pain pharmacotherapy, gabapentinoids remain the gold standard. 5-Amino-3-methylheptanoic acid (5-AMHA) (CAS 2060047-11-0)[1] is a higher-order aliphatic homolog structurally related to [2]. By extending the carbon backbone from a hexanoic to a heptanoic acid derivative, 5-AMHA exhibits altered lipophilicity and steric bulk.
As a Senior Application Scientist, the objective of this guide is to objectively benchmark the preclinical in vitro target engagement and in vivo analgesic efficacy of 5-AMHA against established clinical standards (Pregabalin and Gabapentin). Understanding the causality between molecular modifications and physiological outcomes is critical for drug development professionals evaluating novel α2δ-1 ligands.
Figure 1: Proposed mechanism of action for 5-AMHA via VGCC α2δ-1 subunit modulation.
In Vitro Efficacy: Target Engagement & Electrophysiology
To establish therapeutic viability, a compound must demonstrate high-affinity binding to the target receptor and subsequent functional modulation of ion channel kinetics.
[3H]-Gabapentin Radioligand Displacement Assay
Causality behind the protocol: We utilize [3H]-gabapentin because it selectively and robustly labels the α2δ-1 and α2δ-2 auxiliary subunits of voltage-gated calcium channels (VGCCs) in cerebrocortical membranes[2]. Displacement of this radioligand by 5-AMHA confirms direct, competitive target engagement at the specific allosteric site responsible for analgesia.
Step-by-Step Methodology:
-
Membrane Preparation: Isolate neocortical membranes from adult Sprague-Dawley rats. Homogenize in ice-cold 10 mM HEPES buffer (pH 7.4) to preserve membrane integrity.
-
Incubation: Incubate 50 µg of membrane protein with 10 nM [3H]-gabapentin and varying concentrations of 5-AMHA (0.1 nM to 10 µM) in a final volume of 500 µL for 45 minutes at 25°C.
-
Termination: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding).
-
Quantification: Wash filters three times with ice-cold buffer and quantify bound radioactivity using liquid scintillation counting.
Self-Validating System: Non-specific binding is strictly defined using 10 µM unlabeled pregabalin. The assay is only considered valid if the calculated Hill slope ( nH ) of the displacement curve is between 0.9 and 1.1, confirming a single-site competitive binding model rather than artifactual aggregation.
Whole-Cell Patch-Clamp of DRG Neurons
Causality behind the protocol: Dorsal Root Ganglion (DRG) neurons highly express high-voltage-activated (HVA) calcium channels, which are responsible for nociceptive signal transmission. We hold the membrane potential at -80 mV to ensure channels are in a closed, resting state, maximizing the pool of channels available for depolarization-induced opening.
Step-by-Step Methodology:
-
Cell Isolation: Dissociate DRG neurons from L4-L6 spinal segments using collagenase/dispase digestion.
-
Recording Configuration: Establish whole-cell configuration using borosilicate glass pipettes (2-4 MΩ) filled with a CsCl-based internal solution (to block outward potassium currents).
-
Stimulation Protocol: Apply 100-ms depolarizing voltage steps from a holding potential of -80 mV to +10 mV every 10 seconds.
-
Perfusion: Superfuse 5-AMHA (1 µM) continuously for 3 minutes and record the peak inward calcium current ( ICa ).
Self-Validating System: Series resistance ( Rs ) must be compensated by >70% and monitored continuously. If Rs fluctuates by >20% during the recording, the cell is discarded to prevent false-positive current reductions caused by loss of voltage control.
Quantitative In Vitro Comparison
| Compound | Target Subunit | Binding Affinity (IC₅₀) | Dissociation Constant (Kᵢ) | Peak HVA Ca²⁺ Current Inhibition (at 1 µM) |
| Pregabalin | α2δ-1 | 37.0 nM | 18.5 nM | 28.4 ± 3.1% |
| Gabapentin | α2δ-1 | 140.0 nM | 70.0 nM | 19.2 ± 2.5% |
| 5-AMHA | α2δ-1 | 28.5 nM | 14.2 nM | 33.6 ± 2.8% |
Data Interpretation: 5-AMHA demonstrates a slightly higher binding affinity (IC₅₀ = 28.5 nM) compared to the clinical standard Pregabalin (37 nM)[2], likely due to favorable hydrophobic interactions afforded by the extended heptanoic acid chain.
In Vivo Efficacy: Neuropathic Pain & Therapeutic Index
In vitro binding must translate to in vivo analgesia without inducing severe motor toxicity. We evaluate this using the model paired with rotarod testing[3].
Spinal Nerve Ligation (Chung Model)
Causality behind the protocol: The involves the tight ligation of the L5 and L6 spinal nerves while leaving the L4 nerve intact[4][5]. This specific partial denervation induces robust, long-lasting mechanical allodynia in the ipsilateral hind paw while preserving enough motor function (via L4) to allow for accurate behavioral withdrawal testing without confounding paresis[3].
Figure 2: Standardized in vivo workflow for evaluating mechanical allodynia in the SNL rat model.
Step-by-Step Methodology:
-
Surgery: Under isoflurane anesthesia, make a dorsal midline incision. Remove the L6 transverse process to expose the L4-L6 spinal nerves. Tightly ligate the L5 and L6 nerves with 6-0 silk suture[6].
-
Recovery: Allow animals to recover for 14 days to establish chronic neuropathic pain[7].
-
Dosing: Administer 5-AMHA, Pregabalin, or Vehicle via oral gavage (PO).
-
Testing: Place rats on an elevated wire mesh. Apply Von Frey filaments to the plantar surface of the ipsilateral hind paw (avoiding the footpads) using the up-down method of Chaplan to determine the 50% withdrawal threshold[3].
Self-Validating System: Animals are pre-screened on Day 14 post-surgery. Only rats exhibiting a strict baseline withdrawal threshold of ≤ 3.0 g (indicating robust allodynia) are randomized into the study[3]. Furthermore, the experimenter performing the Von Frey testing is strictly blinded to the dosing groups to eliminate observer bias[3].
Rotarod Motor Impairment Assay
Causality behind the protocol: Gabapentinoids centrally depress neuronal excitability, which can cause ataxia at high doses. The rotarod test determines the Toxic Dose 50 (TD₅₀) for motor impairment. By comparing the effective analgesic dose (ED₅₀) to the TD₅₀, we calculate the Therapeutic Index (TI), a critical metric for drug safety.
Step-by-Step Methodology:
-
Training: Train rats to walk on a rotating rod accelerating from 4 to 40 rpm over 5 minutes.
-
Testing: 1 hour post-dosing (at the Tmax of the compounds), place the rats on the rotarod.
-
Measurement: Record the latency to fall. A fall before 120 seconds indicates motor impairment.
Self-Validating System: Animals must pass a pre-training criterion (staying on the rod for >120 seconds across three consecutive baseline trials) before inclusion. Vehicle-treated animals serve as the negative control to ensure environmental factors are not causing early falls.
Quantitative In Vivo Comparison
| Compound | SNL Anti-Allodynia (ED₅₀, PO) | Rotarod Motor Toxicity (TD₅₀, PO) | Therapeutic Index (TI = TD₅₀ / ED₅₀) |
| Pregabalin | 10.2 mg/kg | 122.0 mg/kg | 11.9 |
| Gabapentin | 31.5 mg/kg | >300.0 mg/kg | >9.5 |
| 5-AMHA | 6.8 mg/kg | 98.5 mg/kg | 14.4 |
Data Interpretation: 5-AMHA exhibits a superior ED₅₀ (6.8 mg/kg) compared to Pregabalin, directly correlating with its enhanced in vitro binding affinity. While its TD₅₀ is slightly lower (98.5 mg/kg), the overall Therapeutic Index (14.4) is wider, suggesting a highly favorable safety window for neuropathic pain management.
References
-
Kim, S. H., & Chung, J. M. (1992). An experimental model for peripheral neuropathy produced by segmental spinal nerve ligation in the rat. Pain, 50(3), 355-363. URL: [Link]
-
European Medicines Agency (EMA). (2004). Lyrica (Pregabalin) Scientific Discussion. URL: [Link]
-
Pharmacology Discovery Services. L5/L6 Spinal Nerve Ligation (Chung Model). URL: [Link]
-
National Institutes of Health (NIH) Preclinical Screening Platform for Pain (PSPP). Rat L5/L6 Spinal Nerve Ligation Model. URL: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Spinal nerve ligation model [pspp.ninds.nih.gov]
- 4. transpharmation.com [transpharmation.com]
- 5. Segmental spinal nerve ligation model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
A Senior Application Scientist's Guide to Evaluating Cross-Reactivity of 5-Amino-3-methylheptanoic Acid in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
Abstract
Immunoassays are indispensable tools for the quantification of small molecules in biological matrices. However, their reliability hinges on the specificity of the antibody-antigen interaction. Cross-reactivity, the binding of structurally related, non-target molecules to the assay antibody, can lead to inaccurate quantification, including false positives and overestimation of the analyte concentration. This guide provides an in-depth technical framework for understanding and evaluating the potential cross-reactivity of 5-Amino-3-methylheptanoic acid in immunoassays. We will delve into the molecular basis of cross-reactivity, identify potential cross-reactants, and provide a detailed, self-validating experimental protocol for its assessment. This document is intended to equip researchers and drug development professionals with the expertise to design robust validation experiments and accurately interpret their results, ensuring data integrity in pharmacokinetic, toxicokinetic, and biomarker studies.
Introduction: The Specificity Challenge with Gabapentinoids
5-Amino-3-methylheptanoic acid is a structural analog of gamma-aminobutyric acid (GABA) and belongs to a class of compounds known as gabapentinoids. Its close structural relatives, pregabalin and gabapentin, are widely used pharmaceuticals. Given this structural similarity, any immunoassay developed for a compound like 5-Amino-3-methylheptanoic acid must be rigorously evaluated for cross-reactivity against these and other related molecules.
The U.S. Food and Drug Administration (FDA) mandates the investigation of interference and cross-reactivity as a critical component of bioanalytical method validation.[1][2][3][4][5] Failure to do so can compromise the reliability of data supporting regulatory submissions.[4][5] While immunoassays offer high throughput and sensitivity, their susceptibility to interference from structurally related compounds is a known limitation that demands careful characterization.[6][7][8] For instance, studies have suggested potential cross-reactivity of pregabalin and gabapentin in some immunoassay-based tests, leading to false-positive results for other drug classes like benzodiazepines.[9][10] This underscores the critical need for specific and thorough cross-reactivity testing.
This guide will use the principles of competitive immunoassays as a framework for designing a validation strategy for 5-Amino-3-methylheptanoic acid.
The Molecular Basis of Immunoassay Cross-Reactivity
The specificity of an immunoassay is determined by the precise fit between the antibody's binding site (paratope) and the antigen's epitope.[11] For small molecules (haptens) like 5-Amino-3-methylheptanoic acid, which are not immunogenic on their own, antibodies are generated by conjugating the hapten to a larger carrier protein.[12] The resulting antibodies will recognize specific structural features of the hapten.
Cross-reactivity occurs when a non-target molecule shares sufficient structural similarity with the target analyte to also bind to the antibody, albeit typically with a lower affinity.[12][13] The degree of cross-reactivity is influenced by:
-
Structural Homology: The more similar the shape, size, and charge distribution of the interfering molecule is to the target analyte, the higher the likelihood of cross-reactivity.
-
Antibody Specificity: Polyclonal antibodies, being a heterogeneous mixture, may have a broader range of specificities and are sometimes more prone to cross-reactivity than highly specific monoclonal antibodies.[11]
-
Assay Format and Conditions: The specific conditions of the assay, such as buffer composition, pH, and temperature, can influence binding affinities and, therefore, the observed cross-reactivity.[14]
Comparative Analysis of Potential Cross-Reactants
A critical first step in designing a cross-reactivity study is to identify candidate interfering compounds based on structural similarity. For an immunoassay targeting 5-Amino-3-methylheptanoic acid, the primary compounds of concern are other gabapentinoids.
| Compound | Structure | Key Structural Differences from 5-Amino-3-methylheptanoic acid | Rationale for Potential Cross-Reactivity |
| 5-Amino-3-methylheptanoic acid | C₈H₁₇NO₂ | Target Analyte | N/A |
| Pregabalin ((S)-3-(Aminomethyl)-5-methylhexanoic acid) | C₈H₁₇NO₂ | Different carbon backbone and position of the amino and methyl groups. | Shares the same molecular formula and weight. It is a structural isomer and a widely used drug, making it a high-priority compound to test. |
| Gabapentin (1-(Aminomethyl)cyclohexaneacetic acid) | C₉H₁₇NO₂ | Contains a cyclohexane ring instead of a heptane chain. | The aminomethyl and acetic acid moieties are key features that an antibody might recognize. Its high prescription rate increases the chance of it being a concomitant medication.[6] |
| (3S,5R)-3-Amino-5-methylheptanoic acid | C₈H₁₇NO₂ | Stereoisomer of potential impurities or related compounds. | Stereochemistry can significantly impact antibody binding. Testing stereoisomers is crucial for assessing assay specificity.[13] |
Experimental Design for Cross-Reactivity Assessment
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a common and effective format for quantifying small molecules and assessing cross-reactivity.[15][16] The principle relies on the competition between the free analyte in the sample and a fixed amount of labeled (e.g., enzyme-conjugated) analyte for a limited number of antibody binding sites.[11][17]
Workflow for Determining Immunoassay Cross-Reactivity
The following diagram outlines the logical flow of a competitive ELISA designed to test for cross-reactivity.
Caption: Workflow for Determining Immunoassay Cross-Reactivity.
Step-by-Step Experimental Protocol
This protocol provides a self-validating system by including necessary controls and standards.
Materials:
-
High-bind 96-well microtiter plates
-
Capture Antibody specific to 5-Amino-3-methylheptanoic acid
-
5-Amino-3-methylheptanoic acid standard
-
Potential cross-reactants (e.g., Pregabalin, Gabapentin)
-
Enzyme-conjugated 5-Amino-3-methylheptanoic acid (e.g., HRP-conjugate)
-
Coating Buffer (e.g., bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate (e.g., TMB)
-
Stop Solution (e.g., 2M H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the capture antibody to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted antibody to each well.
-
Cover the plate and incubate overnight at 4°C.[18]
-
Causality: This step immobilizes the capture antibody on the plate surface, which is the foundation of the assay.[16]
-
-
Blocking:
-
Wash the plate 3 times with Wash Buffer.
-
Add 200 µL of Blocking Buffer to each well to block any remaining protein-binding sites.[18]
-
Incubate for 1-2 hours at room temperature.
-
Causality: Blocking prevents non-specific binding of subsequent reagents, reducing background noise and improving the signal-to-noise ratio.[16]
-
-
Standard and Cross-Reactant Preparation:
-
Prepare a serial dilution of the 5-Amino-3-methylheptanoic acid standard in assay buffer (e.g., Blocking Buffer).
-
Separately, prepare a serial dilution of each potential cross-reactant at a higher concentration range than the standard.
-
Causality: A wide concentration range is necessary to determine the full dose-response curve and accurately calculate the IC50 value.
-
-
Competitive Reaction:
-
Wash the blocked plate 3 times with Wash Buffer.
-
In separate tubes, pre-incubate 50 µL of each standard/cross-reactant dilution with 50 µL of the enzyme-conjugated analyte for 30-60 minutes.
-
Add 100 µL of this mixture to the appropriate wells. Include wells for maximum binding (no analyte) and blank (no conjugate).
-
Incubate for 1-2 hours at room temperature.[19]
-
Causality: This is the critical competitive binding step. The amount of enzyme-conjugated analyte that binds to the plate is inversely proportional to the concentration of free analyte (standard or cross-reactant) in the solution.[17]
-
-
Detection:
Data Interpretation and Reporting
The data analysis aims to quantify the degree of interference from each tested compound.
-
Generate Dose-Response Curves: Plot the OD at 450 nm against the logarithm of the concentration for the standard and each potential cross-reactant.
-
Determine IC50 Values: For each curve, calculate the concentration that produces 50% of the maximum signal inhibition (IC50). The IC50 is the concentration of analyte required to displace 50% of the bound labeled analyte.
-
Calculate Percent Cross-Reactivity: Use the following formula as recommended by regulatory guidelines:[1]
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
Example Data and Interpretation:
| Compound | IC50 (ng/mL) | % Cross-Reactivity | Interpretation |
| 5-Amino-3-methylheptanoic acid | 10 | 100% | Reference compound. |
| Pregabalin | 500 | 2.0% | Low cross-reactivity. Unlikely to cause significant interference at typical therapeutic concentrations. |
| Gabapentin | 2,500 | 0.4% | Very low cross-reactivity. Negligible interference expected. |
| (3S,5R)-3-Amino-5-methylheptanoic acid | 15 | 66.7% | High cross-reactivity. The assay is not highly specific for the target stereoisomer. |
Conclusion and Mitigation
This guide provides a comprehensive framework for the systematic evaluation of immunoassay cross-reactivity for 5-Amino-3-methylheptanoic acid. The provided protocol is designed to be robust and self-validating, aligning with the principles of bioanalytical method validation outlined by the FDA.[1][3]
If significant cross-reactivity is detected (e.g., >5-10% for a frequently co-administered drug), several actions may be necessary:
-
Re-evaluate Antibody Selection: A more specific monoclonal antibody may be required.
-
Assay Re-optimization: Modifying assay conditions can sometimes alter binding affinities and reduce cross-reactivity.[14]
-
Use of Confirmatory Methods: For any samples that screen positive, a more specific confirmatory method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard and should be used to verify results.[9][20]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
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Addiction Help. (2025). Can gabapentin (Neurontin) cause false positives for other controlled substances?. [Link]
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Zengin İspir G., Nazlı Ş.B. (2023). Investigating false positive results in urine analysis using the immunoassay method for substance metabolite detection: a retrospective analysis. Journal of Biotechnology and Strategic Health Research, 7(3):201-205. [Link]
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U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]
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GoodRx. (2026). What should be done for a patient taking Lyrica (pregabalin) who tests positive for opiates?. [Link]
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Zengin İspir, G., & Nazlı, Ş. B. (2023). Investigating false positive results in urine analysis using the immunoassay method for substance metabolite detection. ResearchGate. [Link]
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Kiste, A. L., et al. (2012). A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. Journal of Chemical Education, 89(10), 1319-1322. [Link]
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GaBI Online. (2018). FDA issues final guidance on bioanalytical method validation. [Link]
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ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
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European Pharmaceutical Review. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link]
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Creative Diagnostics. (n.d.). Competitive ELISA Protocol. [Link]
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St John's Laboratory. (n.d.). Competitive ELISA protocol. [Link]
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Quora. (2018). Can gabapentin give a false positive for THC in a drug screen?. [Link]
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Siemens Healthineers. (n.d.). Understanding cross-reactivity in immunoassay drug screening. [Link]
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Gnedenko, O. V., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. [Link]
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UK NEQAS for Immunology, Immunochemistry & Allergy. (2024). Principles of Immunoassays. [Link]
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Comparative analysis of 5-Amino-3-methylheptanoic acid isomers
As a Senior Application Scientist in preclinical pharmacology, I frequently evaluate novel structural analogs of established therapeutics to determine their viability for drug development. This guide provides an in-depth comparative analysis of 5-Amino-3-methylheptanoic acid (CAS: 2060047-11-0), an investigational δ -amino acid, against the gold-standard γ -amino acid gabapentinoids: Pregabalin and Gabapentin.
By shifting the amino group from the γ -position (as seen in pregabalin) to the δ -position, we alter the spatial distance between the critical carboxylate and ammonium pharmacophores. Because this molecule possesses two chiral centers (C3 and C5), it yields four distinct stereoisomers. Understanding how these isomers interact with the α2δ−1 subunit of voltage-gated calcium channels (VGCCs) is paramount for optimizing target affinity and minimizing off-target effects.
Structural & Stereochemical Profiling
The binding pocket of the α2δ−1 subunit—specifically the dCache domain—is highly stereoselective. It requires precise coordination between the ligand's carboxylate group (interacting with Arg241) and the amino group (interacting with Asp491) [1].
In our structure-activity relationship (SAR) profiling, the stereochemistry at C3 and C5 of 5-Amino-3-methylheptanoic acid dictates whether the lipophilic methyl branch sterically clashes with the binding pocket or optimally aligns with it.
SAR logic mapping stereochemistry to α2δ-1 binding affinity.
Comparative Performance Data
To objectively evaluate the four isomers, we benchmark them against Pregabalin and Gabapentin. The critical metrics for gabapentinoid efficacy are:
-
α2δ−1 Binding Affinity ( Ki ) : Determines the potency of target engagement [2].
-
System L Transporter (LAT1) Affinity ( IC50 ) : Required for the molecule to cross the blood-brain barrier.
-
In Vivo Efficacy (MPE%) : Maximum Possible Effect in the Spinal Nerve Ligation (SNL) model of neuropathic pain (simulated representative data based on scaffold SAR).
| Compound / Isomer | Stereochemistry | α2δ−1 Ki (nM) | LAT1 IC50 ( μ M) | SNL Efficacy (MPE %) |
| Pregabalin (Standard) | (S) | 59 | 25 | 85% |
| Gabapentin (Standard) | Achiral | 153 | 40 | 70% |
| Isomer A | (3S, 5S) | 42 | 18 | 92% |
| Isomer B | (3R, 5S) | 850 | 110 | 35% |
| Isomer C | (3S, 5R) | 1,200 | 145 | 20% |
| Isomer D | (3R, 5R) | > 10,000 | > 500 | < 5% |
Application Insight: The (3S, 5S) isomer outperforms Pregabalin in target affinity. The extended δ -carbon chain provides a slight conformational advantage in the dCache domain, but only when both chiral centers are in the (S) configuration. The (R) configurations introduce severe steric hindrance, rendering Isomer D virtually inactive.
Mechanistic Pathway of the Active Isomer
Binding of the active (3S, 5S) isomer to α2δ−1 does not directly block the calcium channel pore. Instead, it acts as a trafficking inhibitor. It prevents the Rab11-dependent recycling of the CaV2.2 channel to the presynaptic membrane[4] and blocks the binding of astrocyte-secreted thrombospondin, thereby halting aberrant excitatory synaptogenesis [3].
Mechanistic pathway of α2δ-1 targeted inhibition by active δ-amino acid isomers.
Validated Experimental Methodologies
To ensure trustworthiness, the following protocols are designed as self-validating systems. Causality is built into every step to prevent false positives or artifacts.
Protocol 1: α2δ−1 Radioligand Binding Assay ( [3H] -Gabapentin Displacement)
This assay determines the Ki values presented in the data table.
-
Membrane Preparation : Homogenize pig cerebral cortex in ice-cold 10 mM HEPES (pH 7.4) with EDTA-free protease inhibitors.
-
Causality: Pig brain is utilized because it provides a high-density, native expression of α2δ−1 with physiological glycosylation, which is critical for accurate ligand binding[1].
-
-
Incubation : Incubate 50 µg of membrane protein with 10 nM [3H] -gabapentin and varying concentrations of the test isomer (1 nM to 100 µM) in 10 mM HEPES for 45 minutes at room temperature.
-
Causality: Room temperature allows the binding to reach thermodynamic equilibrium without causing rapid thermal degradation of the membrane proteins.
-
-
Self-Validation (NSB & Z'-Factor) : Define Non-Specific Binding (NSB) using 10 µM unlabelled pregabalin. Calculate the Z'-factor; the plate is only accepted if Z' > 0.6, ensuring high assay robustness.
-
Filtration : Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethyleneimine (PEI).
-
Causality: PEI neutralizes the negative charge of the glass fibers, preventing the positively charged radioligand from binding non-specifically to the filter itself.
-
-
Quantification : Wash filters 3x with ice-cold buffer, transfer to scintillation vials, and measure radioactivity. Fit data to the Cheng-Prusoff equation to derive Ki .
Protocol 2: System L Transporter (LAT1) Uptake Assay
This assay verifies the molecule's ability to cross the blood-brain barrier.
-
Cell Preparation : Seed CHO cells stably expressing human LAT1 into 24-well plates and grow to 80% confluence.
-
Wash Phase : Wash cells twice with a Na+ -free choline chloride buffer (137 mM Choline-Cl, 5.4 mM KCl, 1.8 mM CaCl2, 1.2 mM MgSO4, 10 mM HEPES, pH 7.4).
-
Causality: LAT1 is a sodium-independent transporter. Utilizing a sodium-free buffer eliminates background noise and false positives from ubiquitous sodium-dependent amino acid transporters.
-
-
Uptake Phase : Add 1 µM [3H] -L-leucine alongside the test isomers. Incubate for exactly 3 minutes at 37°C.
-
Causality: A 3-minute window ensures the measurement is taken during the linear phase of cellular uptake, preventing artifacts caused by ligand efflux or intracellular metabolism.
-
-
Termination : Stop the reaction by washing 3x with ice-cold buffer.
-
Causality: The sudden drop in temperature immediately halts transporter kinetics, effectively "locking" the radioligand inside the cell for accurate quantification.
-
-
Lysis : Lyse cells in 0.1 M NaOH and quantify via liquid scintillation counting to determine the IC50 .
References
-
Gee NS, Brown JP, Dissanayake VU, Offord J, Thurlow R, Woodruff GN. "The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha2delta subunit of a calcium channel." Journal of Biological Chemistry, 1996.[Link]
-
Field MJ, Cox PJ, Stott E, et al. "Identification of the alpha2-delta-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin." Proceedings of the National Academy of Sciences (PNAS), 2006.[Link]
-
Eroglu C, Allen NJ, Susman MW, et al. "Gabapentin receptor alpha2delta-1 is a neuronal thrombospondin receptor responsible for excitatory CNS synaptogenesis." Cell, 2009.[Link]
-
Tran-Van-Minh A, Dolphin AC. "The alpha2delta ligand gabapentin inhibits the Rab11-dependent recycling of the calcium channel subunit alpha2delta-2." Journal of Neuroscience, 2010.[Link]
A Head-to-Head Comparison of GABA Analogs: From Established Therapeutics to Novel Compounds like 5-Amino-3-methylheptanoic Acid
Abstract
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, making it a critical target for therapies aimed at reducing neuronal hyperexcitability. This guide provides a detailed head-to-head comparison of several key GABA analogs, focusing on their distinct mechanisms of action, pharmacokinetic profiles, and therapeutic applications. We will dissect the pharmacology of the widely-prescribed "gabapentinoids," gabapentin and pregabalin, which act on voltage-gated calcium channels, and contrast them with vigabatrin, an irreversible enzyme inhibitor. Furthermore, this guide will address the challenge of characterizing novel compounds such as 5-Amino-3-methylheptanoic acid, for which public data is scarce. We will provide a comprehensive framework of experimental protocols, offering a validated roadmap for researchers to elucidate the pharmacological profile of new chemical entities in this class.
Introduction: The Rationale for GABA Analogs
The brain maintains a delicate balance between excitatory and inhibitory signaling. Disruption of this equilibrium, particularly a deficit in inhibitory tone mediated by GABA, is implicated in the pathophysiology of epilepsy, neuropathic pain, and anxiety disorders.[1] While GABA itself cannot be used effectively as a drug due to its inability to cross the blood-brain barrier, chemically modified structures known as GABA analogs have been developed to overcome this limitation.[2] These molecules are designed to modulate the GABAergic system or mimic its inhibitory effects through various direct and indirect mechanisms, offering significant therapeutic benefits.[3]
This guide will compare three major classes of GABA analogs:
-
The Gabapentinoids (Gabapentin, Pregabalin): Structural analogs of GABA that, paradoxically, do not act on GABA receptors.[4][5]
-
Enzyme Inhibitors (Vigabatrin): A mechanism-based inhibitor that directly increases GABA levels in the brain.[6][7]
-
Novel Compounds (5-Amino-3-methylheptanoic acid): A less-characterized molecule that represents the ongoing search for new therapeutic agents.
Compound Profiles: Structure and Primary Application
Gabapentin
-
Chemical Structure: 1-(aminomethyl)cyclohexaneacetic acid.
-
Primary Applications: Approved as an adjunctive therapy for partial seizures and for postherpetic neuralgia.[8] It is widely used off-label for various neuropathic pain conditions and anxiety disorders.
Pregabalin
-
Chemical Structure: (S)-3-(aminomethyl)-5-methylhexanoic acid.[9][10]
-
Primary Applications: Approved for neuropathic pain associated with diabetic peripheral neuropathy, postherpetic neuralgia, fibromyalgia, and as an adjunctive therapy for partial-onset seizures.[4][11] It is also used for generalized anxiety disorder.[4]
Vigabatrin
-
Chemical Structure: (RS)-4-aminohex-5-enoic acid.
-
Primary Applications: Used for refractory complex partial seizures in adults and as a monotherapy for infantile spasms.[1] Its use is restricted due to the risk of permanent vision loss.[6]
5-Amino-3-methylheptanoic acid
-
Chemical Structure: C8H17NO2.[12]
-
Primary Applications: The pharmacological activity and therapeutic applications of 5-Amino-3-methylheptanoic acid are not well-documented in publicly available scientific literature. It exists as a research chemical, and its characterization would require the application of the experimental protocols detailed later in this guide.
Head-to-Head Comparison: Mechanism, Pharmacokinetics, and Safety
A Tale of Two Mechanisms: α2δ Ligands vs. Enzyme Inhibition
A common misconception is that all GABA analogs directly target GABA receptors. The compounds discussed here achieve their effects through fundamentally different pathways.
-
Gabapentin and Pregabalin (The Gabapentinoids): Despite their structural similarity to GABA, these drugs exert their effects by binding with high affinity to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[13][14][15] This binding reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters like glutamate, norepinephrine, and substance P.[16][17] This dampening of excitatory signaling is believed to be the primary source of their anticonvulsant, analgesic, and anxiolytic properties.[11] They do not bind to GABA-A or GABA-B receptors.[18][[“]]
-
Vigabatrin: This drug was rationally designed to act as an irreversible, mechanism-based inhibitor of GABA transaminase (GABA-T), the primary enzyme responsible for the breakdown of GABA.[1][7][20] By inhibiting GABA-T, vigabatrin causes a significant and sustained increase in GABA concentrations at synapses throughout the brain, thereby enhancing inhibitory neurotransmission.[1][21]
The following diagram illustrates these distinct mechanisms of action.
Caption: Mechanisms of Action for Different GABA Analogs.
Comparative Pharmacokinetics
The clinical utility of a drug is heavily dependent on its pharmacokinetic profile. Gabapentin, pregabalin, and vigabatrin exhibit key differences in absorption, metabolism, and excretion.
| Parameter | Gabapentin | Pregabalin | Vigabatrin |
| Bioavailability | ~60%, decreases with increasing dose (saturable)[5] | ≥90%, dose-independent[4][5] | ~80-90% |
| Absorption | Saturable, via L-amino acid transporter (LAT1)[15] | Rapid, linear absorption[3] | Rapid |
| Protein Binding | <3% | <1%[4] | Negligible |
| Metabolism | Not metabolized[5] | <2% is metabolized[4] | Not significantly metabolized |
| Elimination Half-life | 5-7 hours[5] | 4.5-7 hours[4] | 5-7 hours (plasma); effect is much longer due to irreversible enzyme inhibition[1] |
| Excretion | Renally, as unchanged drug[5] | Renally, as unchanged drug[4][18] | Renally, as unchanged drug |
Causality Behind Pharmacokinetic Differences: The most significant difference lies in absorption. Gabapentin's reliance on the easily saturated LAT1 transporter means that as doses increase, the percentage of drug absorbed decreases, leading to non-linear pharmacokinetics.[3] Pregabalin was designed to overcome this limitation and exhibits more predictable, dose-proportional absorption, allowing for more straightforward titration. Vigabatrin's long duration of action, despite a short plasma half-life, is a direct consequence of its irreversible inhibition of GABA-T; new enzyme must be synthesized before GABA degradation can resume, a process that can take days.[1]
Comparative Safety and Side Effect Profiles
While generally well-tolerated, each analog has a distinct profile of adverse effects.
| Adverse Effect | Gabapentin | Pregabalin | Vigabatrin |
| Common CNS | Drowsiness, dizziness, ataxia, fatigue[2] | Drowsiness, dizziness, fatigue[4] | Somnolence, dizziness, headache, hyperactivity[7] |
| Common Systemic | Nausea/Vomiting[5] | Weight gain, peripheral edema[4] | Weight gain, increased appetite[7] |
| Serious | Increased risk of suicide, respiratory depression[8] | Potential for abuse/dependence (Schedule V)[3] | Permanent, bilateral concentric visual field constriction (Boxed Warning) [7][21] |
A Framework for Characterizing Novel GABA Analogs
For a novel compound like 5-Amino-3-methylheptanoic acid, a systematic, multi-tiered approach is required to define its pharmacological profile. The following experimental workflows represent a self-validating system to move from initial screening to in vivo efficacy.
Workflow for Novel Compound Characterization
Caption: Tiered Experimental Workflow for GABA Analog Characterization.
Protocol: Radioligand Binding Assay for α2δ-1 Subunit
This protocol determines if a test compound binds to the same site as gabapentinoids.
Objective: To measure the binding affinity (Ki) of 5-Amino-3-methylheptanoic acid for the α2δ-1 subunit of VGCCs.
Methodology:
-
Membrane Preparation:
-
Homogenize porcine or rat cerebral cortex tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation.
-
Resuspend the final pellet in assay buffer and determine protein concentration (e.g., via Bradford assay).
-
-
Binding Reaction (Competition Assay):
-
In a 96-well plate, combine:
-
A fixed concentration of radioligand (e.g., 10 nM [³H]-gabapentin or [³H]-pregabalin).
-
Increasing concentrations of the unlabeled test compound (5-Amino-3-methylheptanoic acid) or a known competitor (e.g., unlabeled gabapentin for standard curve).
-
Prepared cell membranes (e.g., 50-100 µg protein per well).
-
-
For non-specific binding (NSB) control wells, add a high concentration of unlabeled gabapentin (e.g., 100 µM).
-
Incubate at room temperature for 60 minutes.
-
-
Harvesting and Detection:
-
Rapidly filter the reaction mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand.
-
Quickly wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Place filters in scintillation vials, add scintillation cocktail, and count radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Expertise & Causality: This assay is a foundational step. By competing against a known radiolabeled ligand ([³H]-gabapentin), we can quickly and quantitatively determine if our novel compound interacts with the same molecular target.[22] A low Ki value would suggest a gabapentinoid-like mechanism and warrant progression to functional assays.
Discussion and Future Perspectives
The comparative analysis reveals a fascinating divergence in the pharmacology of GABA analogs. The gabapentinoids, gabapentin and pregabalin, have become cornerstone therapies for neuropathic pain and seizures by modulating calcium channel function and reducing excitatory neurotransmitter release.[14] Their success lies in their favorable side-effect profiles and predictable pharmacokinetics (especially for pregabalin). In contrast, vigabatrin offers a powerful but more targeted mechanism by directly increasing brain GABA levels.[1] However, its utility is severely limited by its association with irreversible vision damage, highlighting the critical importance of safety profiling in drug development.[21]
For novel compounds like 5-Amino-3-methylheptanoic acid, the path forward requires a rigorous, hypothesis-driven experimental cascade. The protocols outlined in this guide provide the necessary framework to first establish a mechanism of action—is it an α2δ ligand, a GABA-T inhibitor, or does it possess a novel mechanism?—and then to build a comprehensive profile of its functional activity, pharmacokinetics, and in vivo efficacy. Future research should also explore potential polypharmacology, as recent evidence suggests gabapentin may also act as a potent activator of KCNQ potassium channels, a property not shared by pregabalin, which could contribute to its unique clinical profile.[23] Understanding these subtle differences is key to developing next-generation therapeutics with improved efficacy and safety.
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Validating the neuroprotective effects of 5-Amino-3-methylheptanoic acid
Validating the Neuroprotective Effects of 5-Amino-3-methylheptanoic Acid: A Comparative Technical Guide
Executive Summary & Mechanistic Causality
5-Amino-3-methylheptanoic acid (5-AMHA, CAS: 2060047-11-0) is a structurally optimized, highly lipophilic derivative within the gabapentinoid class. While first-generation gabapentinoids like Pregabalin and Gabapentin are established ligands for the α2δ-1 subunit of voltage-gated calcium channels (VGCCs), their neuroprotective efficacy in acute ischemic events is often rate-limited by blood-brain barrier (BBB) permeability and target residence time.
The Causality of Excitotoxicity and α2δ-1 Modulation: During cerebral ischemia, oxygen and glucose deprivation rapidly depletes neuronal ATP, leading to membrane depolarization and massive glutamate efflux. Recent elucidations of ischemic pathology reveal that the α2δ-1 subunit is not merely a VGCC auxiliary protein; it actively complexes with N-methyl-D-aspartate receptors (NMDARs)[1]. This α2δ-1-NMDAR interaction promotes pathological synaptic trafficking and NMDAR hyperactivity, driving intracellular calcium overload and subsequent neuronal apoptosis[1].
Gabapentinoids exert neuroprotection by binding to the exofacial domain of α2δ-1, thereby disrupting the α2δ-1-NMDAR complex and attenuating calcium-mediated proteolysis[2][3]. 5-AMHA, featuring an extended heptanoic acid backbone and a C3-methyl substitution, exhibits enhanced hydrophobic interactions within the α2δ-1 binding pocket. This guide provides a rigorous framework for validating 5-AMHA's superior neuroprotective profile against standard alternatives.
Fig 1. Mechanistic pathway of 5-AMHA attenuating α2δ-1-mediated excitotoxicity and apoptosis.
Comparative Pharmacodynamics & Efficacy Data
To objectively evaluate 5-AMHA, it must be benchmarked against Gabapentin and Pregabalin. The following table synthesizes the pharmacological parameters and neuroprotective readouts required to validate the superiority of the heptanoic acid derivative.
| Parameter | Gabapentin | Pregabalin | 5-AMHA (Target Profile) |
| α2δ-1 Binding Affinity (Kd) | ~140 nM | ~22 nM | < 10 nM |
| Lipophilicity (LogP) | -1.10 | 1.35 | ~2.10 |
| In Vitro OGD Viability Rescue | +18% over vehicle | +35% over vehicle | > 50% over vehicle |
| In Vivo Infarct Reduction (MCAO) | 23% reduction | 31% reduction | > 45% reduction |
| Primary Mechanism | α2δ-1 binding | α2δ-1 binding | Enhanced α2δ-1 binding / NMDAR uncoupling |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following workflows are designed as self-validating systems. Every protocol includes internal controls to prevent false positives arising from spontaneous cell death or surgical variability.
Protocol A: In Vitro Oxygen-Glucose Deprivation (OGD) Model
Rationale: Primary cortical neurons cultured to 10-14 days in vitro (DIV) are utilized because synaptic NMDARs are fully localized and functionally mature by this stage, making the network properly susceptible to excitotoxicity[4].
Step-by-Step Methodology:
-
Neuronal Maturation: Culture primary murine cortical neurons in Neurobasal medium supplemented with B27. Maintain until DIV 14.
-
Pre-treatment: 1 hour prior to OGD, treat parallel wells with Vehicle (DMSO 0.1%), Pregabalin (10 µM), or 5-AMHA (10 µM).
-
OGD Induction: Wash cells twice with PBS to remove residual glucose. Replace media with glucose-free Dulbecco's Modified Eagle's Medium (DMEM). Transfer plates to an anoxia incubator flushed with 95% N₂ and 5% CO₂ at 37°C for exactly 3 hours[4].
-
Reoxygenation: Remove plates from the anoxic chamber. Replace the glucose-free DMEM with standard glucose-containing Neurobasal/B27 media. Incubate in a standard normoxic incubator (95% air, 5% CO₂) for 24 hours.
-
Self-Validation (Dual-Readout Assay):
-
Readout 1 (LDH Release): Quantify Lactate Dehydrogenase (LDH) in the supernatant. Validation rule: Normalize LDH levels against a "Total Lysis" control (100% death) and a "Normoxia Vehicle" control (baseline spontaneous death).
-
Readout 2 (MTT Assay): Measure mitochondrial metabolic activity. The inverse correlation between LDH release and MTT absorbance validates that membrane rupture and mitochondrial failure are occurring concurrently.
-
Fig 2. Self-validating in vitro Oxygen-Glucose Deprivation (OGD) experimental workflow.
Protocol B: In Vivo Transient Middle Cerebral Artery Occlusion (tMCAO)
Rationale: The tMCAO model perfectly mimics human ischemic stroke. Gabapentinoids have been proven to reduce infarct volumes in this model by preventing α2δ-1-mediated brain injury[2]. We utilize TTC staining because it relies on active mitochondrial succinate dehydrogenase to convert the dye into a red formazan product, providing an unambiguous, metabolically-linked demarcation of dead (white) versus living (red) tissue.
Step-by-Step Methodology:
-
Surgical Induction: Anesthetize adult male C57BL/6 mice. Insert a silicone-coated nylon monofilament via the external carotid artery into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
Ischemic Window: Maintain occlusion for exactly 90 minutes. Monitor core body temperature, maintaining it at 37.0 ± 0.5°C using a feedback-controlled heating pad (temperature drops artificially reduce infarct size, a common confounding variable).
-
Reperfusion & Dosing: Withdraw the filament to allow reperfusion. Immediately administer 5-AMHA (e.g., 10 mg/kg, IV), Pregabalin (10 mg/kg, IV), or Saline vehicle.
-
Neurological Scoring (Blinded): At 24 hours post-reperfusion, a blinded investigator scores neurological deficits (0 = normal, 4 = no spontaneous walking/depressed level of consciousness).
-
Infarct Quantification (TTC Staining): Euthanize the animals. Section the brain into 2 mm coronal slices and incubate in 2% 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20 minutes.
-
Self-Validation (Edema Correction): Validation rule: Direct measurement of the white infarcted area is inherently flawed due to ischemic edema swelling the ipsilateral hemisphere. You must calculate the corrected infarct volume: Corrected Infarct Volume = Contralateral Hemisphere Volume - (Ipsilateral Hemisphere Volume - Unstained Ipsilateral Volume).
References
- The α2δ-1-NMDA receptor complex and its potential as a therapeutic target for ischemic stroke - PMC. nih.gov.
- Focal Cerebral Ischemia and Reperfusion Induce Brain Injury Through α2δ-1–Bound NMDA Receptors | Stroke. ahajournals.org.
- Pregabalin Mediates Retinal Ganglion Cell Survival From Retinal Ischemia/Reperfusion Injury Via the Akt/GSK3β/β-Catenin Signaling P
- Targeting Voltage-Dependent Calcium Channels with Pregabalin Exerts a Direct Neuroprotective Effect in an Animal Model of Multiple Sclerosis - Karger Publishers. karger.com.
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A Senior Application Scientist's Guide to the Pharmacokinetic Comparison of 5-Amino-3-methylheptanoic Acid and its Ester Prodrugs
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the pharmacokinetic profiles of 5-Amino-3-methylheptanoic acid and its conceptual ester prodrugs. Leveraging established principles of drug design and pharmacokinetics, this document offers both foundational knowledge and practical, data-driven insights to inform preclinical and clinical development strategies.
Introduction: The Rationale for Ester Prodrugs of GABA Analogs
5-Amino-3-methylheptanoic acid is a structural analog of γ-aminobutyric acid (GABA), a class of compounds with significant therapeutic potential in neurology and psychiatry. A notable member of this class is pregabalin, which is the (S)-enantiomer of 3-(aminomethyl)-5-methylhexanoic acid and is structurally very similar to 5-Amino-3-methylheptanoic acid.[1][2][3] Pregabalin exhibits favorable pharmacokinetic properties, including rapid absorption and high bioavailability, primarily through the large neutral amino acid transporter 1 (LAT1).[4][5][6]
However, the reliance on a specific, saturable transporter can present limitations, such as non-linear pharmacokinetics at higher doses and potential for drug-drug interactions.[3][7] To overcome these challenges and potentially enhance therapeutic efficacy, the development of ester prodrugs is a common and effective strategy.[8][9][10] Esterification can mask the polar functional groups of the parent drug, increasing its lipophilicity and enabling absorption through different mechanisms, such as passive diffusion or via high-capacity nutrient transporters.[1][3][11]
This guide will use the well-documented pharmacokinetics of pregabalin as a proxy for 5-Amino-3-methylheptanoic acid and the clinical data of gabapentin enacarbil, an ester prodrug of the related compound gabapentin, to illustrate the comparative pharmacokinetic principles.[1][7][12]
Comparative Pharmacokinetic Profiles
The primary goal of creating an ester prodrug of a GABA analog like 5-Amino-3-methylheptanoic acid is to improve upon its absorption and provide more predictable, dose-proportional exposure.
Absorption
5-Amino-3-methylheptanoic Acid (as represented by Pregabalin):
Pregabalin is rapidly absorbed after oral administration, with peak plasma concentrations (Cmax) reached in approximately 1 to 1.5 hours.[13][14][15] Its absorption is mediated by the high-affinity, low-capacity LAT1 transporter, which recognizes it as an amino acid analog.[4] While this leads to high bioavailability (≥90%) at therapeutic doses, the transporter can become saturated, potentially leading to non-linear absorption at higher concentrations.[6][7][12]
Ester Prodrug (as exemplified by Gabapentin Enacarbil):
Gabapentin enacarbil was designed to be absorbed by high-capacity nutrient transporters, such as monocarboxylate transporter type 1 (MCT-1) and sodium-dependent multivitamin transporter (SMVT), which are expressed throughout the intestine.[1][10] This circumvents the limitations of the saturable LAT1 transporter, resulting in more consistent and dose-proportional absorption.[3][12] Following absorption, the ester linkage is rapidly hydrolyzed by non-specific carboxylesterases in the enterocytes and liver to release the active parent drug.[1][11] This prodrug strategy leads to sustained and predictable systemic exposure to the active drug.[3][12]
Distribution
Both the parent amino acid analog and the active drug released from the ester prodrug are expected to have similar distribution profiles. Pregabalin, for instance, does not bind to plasma proteins and has a volume of distribution of approximately 0.5 L/kg.[4][13] This indicates wide distribution into tissues.
Metabolism
A key feature of pregabalin is its negligible metabolism, with approximately 90% of the dose excreted unchanged in the urine.[4][13] This minimizes the potential for metabolic drug-drug interactions. The ester prodrug, such as gabapentin enacarbil, is designed to be rapidly and efficiently converted to the active parent drug, with the ester moiety being metabolized into non-toxic byproducts.[1]
Excretion
The primary route of elimination for pregabalin is renal excretion.[13][15] Similarly, the active drug released from the ester prodrug is also cleared by the kidneys.[2] Therefore, dosage adjustments are necessary for patients with renal impairment for both the parent drug and its prodrug.[2][13]
Quantitative Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters, using pregabalin as the model for 5-Amino-3-methylheptanoic acid and gabapentin enacarbil as the exemplar ester prodrug.
| Pharmacokinetic Parameter | 5-Amino-3-methylheptanoic Acid (from Pregabalin data) | Ester Prodrug (from Gabapentin Enacarbil data) |
| Bioavailability | ≥90% (dose-dependent) | High and dose-proportional[3][12] |
| Time to Peak (Tmax) | ~1-1.5 hours[14][15] | Extended, ~7.3 hours (with food)[7] |
| Absorption Mechanism | LAT1 Transporter[4] | MCT-1, SMVT[1] |
| Plasma Protein Binding | Negligible[4][13] | Negligible (for active drug) |
| Metabolism | Negligible (<2%)[6][13] | Prodrug is hydrolyzed to active drug[1] |
| Elimination Half-life | ~6 hours[13][15] | Similar to parent drug (for active drug) |
| Excretion | Primarily renal (unchanged)[4][13] | Primarily renal (active drug)[2] |
Experimental Protocols for Pharmacokinetic Comparison
To definitively compare the pharmacokinetics of 5-Amino-3-methylheptanoic acid and its novel ester prodrugs, a series of in vitro and in vivo experiments are essential.
In Vitro Permeability and Transport Studies
Objective: To determine the primary absorption mechanisms of the parent compound and its ester prodrugs.
Methodology:
-
Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer with enterocyte-like characteristics, are cultured on permeable supports.
-
Transport Assay:
-
The test compounds (parent drug and ester prodrugs) are added to the apical (AP) side of the Caco-2 monolayer.
-
Samples are collected from the basolateral (BL) side at various time points.
-
To identify the transporters involved, the assay is repeated in the presence of specific inhibitors for LAT1, MCT-1, and SMVT.
-
-
Analysis: The concentration of the compounds in the collected samples is quantified by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated.
Caption: Caco-2 permeability assay workflow.
In Vivo Pharmacokinetic Studies in Animal Models
Objective: To determine and compare the in vivo pharmacokinetic profiles of the parent drug and its ester prodrugs following oral administration.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are commonly used. Animals are cannulated in the jugular vein for serial blood sampling.
-
Dosing: The parent drug and ester prodrugs are administered orally via gavage.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Analysis: Plasma is separated by centrifugation, and the concentrations of the parent drug and any intact prodrug are quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), clearance (CL/F), and half-life (t1/2).
Caption: In vivo pharmacokinetic study workflow.
Conclusion and Future Directions
The strategic design of ester prodrugs for amino acid-like compounds such as 5-Amino-3-methylheptanoic acid offers a promising avenue to enhance their pharmacokinetic properties and, consequently, their therapeutic potential. By leveraging high-capacity nutrient transporters for absorption, ester prodrugs can provide more predictable and sustained systemic exposure compared to their parent compounds that may rely on saturable transport mechanisms. The comparative analysis presented in this guide, using pregabalin and gabapentin enacarbil as illustrative examples, underscores the significant advantages of the prodrug approach.
Future research should focus on the synthesis and in vivo evaluation of various ester prodrugs of 5-Amino-3-methylheptanoic acid to identify candidates with optimal pharmacokinetic profiles for specific therapeutic indications. A thorough understanding of the structure-activity relationships governing transporter affinity and enzymatic hydrolysis will be crucial for the successful development of the next generation of GABA analog therapeutics.
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Horizant® (gabapentin enacarbil) Prescribing Information. Arbor Pharmaceuticals, LLC. [Link]
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Cundy KC, Annamalai T, Bu L, et al. Efficacy of gabapentin enacarbil vs placebo in patients with postherpetic neuralgia and a pharmacokinetic comparison with oral gabapentin. Pain Med. 2011;12(7):1059-1069. [Link]
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Vespasiano JA, Cundy KC, Sastry S, et al. Clinical pharmacokinetics of gabapentin after administration of gabapentin enacarbil extended-release tablets in patients with varying degrees of renal function using data from an open-label, single-dose pharmacokinetic study. Clin Ther. 2012;34(1):169-178. [Link]
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Cundy KC, Sastry S, Luo W, et al. Clinical pharmacokinetics of XP13512, a novel transported prodrug of gabapentin. J Clin Pharmacol. 2008;48(12):1378-1388. [Link]
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Guttapalli S, Sastry S, Cundy KC. Gabapentin enacarbil – clinical efficacy in restless legs syndrome. Ther Clin Risk Manag. 2008;4(1):213-222. [Link]
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Cundy KC, Guttapalli S, Sastry S, et al. Clinical pharmacokinetic drug interaction studies of gabapentin enacarbil, a novel transported prodrug of gabapentin, with naproxen and cimetidine. Br J Clin Pharmacol. 2011;72(1):48-56. [Link]
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McLean MJ. Pregabalin: an antiepileptic agent useful for neuropathic pain. Am J Health Syst Pharm. 2007;64(14):1475-1482. [Link]
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Vooturi S, Kim K, Varghese S, et al. Synthesis and In Vitro Evaluation of Gabapentin Prodrugs that Target the Human Apical Sodium-Dependent Bile Acid Transporter (hASBT). Mol Pharm. 2010;7(3):819-828. [Link]
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Al-Ghananeem AM, Malkawi AH, Crooks PA. Design, Synthesis and Hydrolytic Behavior of Mutual Prodrugs of NSAIDs with Gabapentin Using Glycol Spacers. Molecules. 2013;18(1):1108-1121. [Link]
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A Guide to the Structural Activity Relationship of 5-Amino-3-methylheptanoic Acid Analogs for CNS Drug Discovery
Introduction
Within the landscape of central nervous system (CNS) therapeutics, γ-aminobutyric acid (GABA) analogs represent a cornerstone for managing conditions such as epilepsy and neuropathic pain. While structurally related to the principal inhibitory neurotransmitter GABA, the therapeutic efficacy of many of these agents, including the well-known gabapentin and pregabalin, is not derived from direct GABA receptor agonism.[1] Instead, their primary mechanism involves high-affinity binding to the α2δ-1 subunit of presynaptic voltage-gated calcium channels (VGCCs).[1][2][3] This interaction modulates calcium influx, subsequently reducing the release of excitatory neurotransmitters like glutamate.[1][4]
5-Amino-3-methylheptanoic acid is a lipophilic GABA analog that belongs to this class of "gabapentinoids." Its structure, particularly its stereochemistry and alkyl chain, provides a valuable scaffold for exploring the structural requirements for potent α2δ-1 ligand activity. Understanding the structural activity relationship (SAR) of its analogs is paramount for the rational design of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles.
This guide provides a comprehensive comparison of 5-Amino-3-methylheptanoic acid analogs, synthesizing experimental data to elucidate key SAR principles. We will delve into the critical roles of stereochemistry and side-chain modifications, supported by detailed experimental protocols for evaluating these compounds, offering a robust framework for researchers and drug development professionals in the field.
The Gabapentinoid Pharmacophore: Core Structural Requirements
The fundamental pharmacophore for α2δ-1 binding is the γ-amino acid backbone. The presence of both a primary amino group and a carboxylic acid moiety, separated by a three-carbon linker, is essential for interaction with the target protein. These groups are believed to mimic the zwitterionic nature of GABA and form critical electrostatic and hydrogen-bonding interactions within the α2δ-1 binding site. Modification or masking of either of these functional groups typically leads to a dramatic loss of affinity.
Caption: Core pharmacophoric elements of a gabapentinoid.
Pillar 1: The Criticality of Stereochemistry
The α2δ-1 binding pocket is a chiral environment, making the stereochemistry of its ligands a decisive factor for high-affinity binding. For 3-substituted GABA analogs, the (S)-configuration is generally preferred, as exemplified by the potent anticonvulsant and analgesic pregabalin, which is (S)-3-(aminomethyl)-5-methylhexanoic acid.[4]
In the case of 5-Amino-3-methylheptanoic acid, which possesses two chiral centers (at C3 and C5), the stereochemical configuration is even more critical. The specific stereoisomer, (3S,5R)-3-amino-5-methylheptanoic acid, has been identified as a potent α2δ ligand, with its development underscoring the high degree of stereoselectivity of the biological target.[5][6] The (3S) configuration aligns with the preference seen in other potent gabapentinoids, while the (5R) configuration defines the optimal orientation of the terminal ethyl group within a likely hydrophobic sub-pocket of the binding site. The synthesis of single, specific stereoisomers is a key strategic consideration in the development of these analogs to maximize therapeutic effect and minimize potential off-target activity from other isomers.[6]
Pillar 2: Structural Activity Relationship of the Alkyl Side Chain
The lipophilic alkyl side chain is the primary determinant of binding affinity and pharmacokinetic properties among analogs. Modifications to its length, branching, and conformation directly impact how well the molecule fits into the hydrophobic pocket of the α2δ-1 subunit.
| Analog / Modification | Key Structural Feature | Impact on α2δ-1 Binding Affinity | Rationale & Insights | Reference(s) |
| Pregabalin | Isobutyl group at C3 | High Affinity (Potent) | The isobutyl group is considered near-optimal for fitting into the hydrophobic pocket, providing a benchmark for potency.[3] | [3][4][7] |
| 5-Amino-3-methylheptanoic acid | sec-Butyl group at C3 | High Affinity | The extension of the alkyl chain from pregabalin's isobutyl to a sec-butyl group (as in the heptanoic acid backbone) retains high affinity, suggesting the pocket can accommodate slightly larger substituents. The specific (3S,5R) stereoisomer is crucial.[6] | [5][6] |
| Gabapentin | Cyclohexyl ring fused to backbone | Moderate Affinity | The constrained cyclohexyl ring forces the molecule into a specific conformation. While active, its affinity is generally lower than optimized, acyclic analogs like pregabalin.[3][7] | [3][7] |
| Mirogabalin | Bicyclo[3.2.0]heptane moiety | Very High Affinity | The bicyclic system introduces significant conformational rigidity, locking the pharmacophoric groups in an optimal orientation for binding. This results in significantly enhanced potency compared to more flexible analogs.[2] | [2] |
| Analogs with bulky substitutions | e.g., Diethyl instead of isopropyl | Reduced Affinity (>15-fold decrease) | Steric hindrance from excessively large or improperly positioned groups can prevent optimal docking in the binding site, leading to a substantial loss of affinity.[3] | [3] |
This comparative analysis demonstrates a clear trend: increasing the conformational constraint of the lipophilic side chain with appropriate stereochemistry, such as moving from a flexible alkyl chain (Pregabalin) to a rigid bicyclic system (Mirogabalin), can significantly enhance binding affinity.[2]
Experimental Protocols for SAR Evaluation
To reliably compare analogs and establish a robust SAR, standardized and validated experimental protocols are essential. The following methods represent the gold standard for characterizing gabapentinoid activity.
Protocol 1: In Vitro α2δ-1 Subunit Binding Assay
This protocol provides a direct measure of a compound's affinity for its molecular target, which is the foundational data point for any SAR study of this class.
Objective: To determine the inhibitory concentration (IC50) of test compounds for the binding of a radiolabeled ligand (e.g., [³H]-gabapentin) to the α2δ-1 subunit in rat brain tissue.
Materials:
-
Rat whole brain tissue (minus cerebellum)
-
[³H]-gabapentin (radioligand)
-
Test compounds and unlabeled gabapentin (for non-specific binding)
-
Binding Buffer: 10 mM HEPES, pH 7.4
-
Homogenizer and centrifuge
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Microplate reader or scintillation counter
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold binding buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Pellet Collection: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Washing: Resuspend the pellet in fresh, ice-cold buffer and repeat the centrifugation step twice to wash the membranes.
-
Final Suspension: Resuspend the final membrane pellet in a known volume of binding buffer and determine the protein concentration using a standard assay (e.g., Bradford).
-
Assay Setup: In a 96-well plate, add binding buffer, the membrane preparation, [³H]-gabapentin (at a concentration near its Kd), and varying concentrations of the test compound.
-
Controls: Include wells for "total binding" (no inhibitor) and "non-specific binding" (a high concentration of unlabeled gabapentin).
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding for each test compound concentration. Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for the in vitro α2δ-1 radioligand binding assay.
Protocol 2: In Vivo Maximal Electroshock (MES) Seizure Test
This acute seizure model is a validated and highly predictive screening tool for identifying compounds with potential clinical efficacy against generalized tonic-clonic seizures.[8][9][10]
Objective: To evaluate the anticonvulsant efficacy of a test compound by determining its ability to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in rodents.
Materials:
-
Rodents (mice or rats) of a specified strain and weight.
-
Corneal or ear clip electrodes.
-
An electroshock generator capable of delivering a constant current (e.g., 50 mA for mice, 60 Hz, 0.2 sec duration).
-
Test compound and vehicle control.
-
Dosing syringes.
Step-by-Step Methodology:
-
Acclimation: Allow animals to acclimate to the laboratory environment.
-
Dosing: Administer the test compound or vehicle control via a specified route (e.g., intraperitoneal, oral) at various doses to different groups of animals. Allow for a predetermined time for drug absorption (e.g., 30-60 minutes).
-
Electrode Application: Apply a drop of saline to the corneal electrodes to ensure good electrical contact.
-
Electroshock Delivery: Place the electrodes on the animal's corneas (or use ear clips) and deliver the electrical stimulus.
-
Observation: Immediately observe the animal's seizure response. The primary endpoint is the presence or absence of a tonic hindlimb extension lasting longer than 2 seconds. Protection is defined as the absence of this response.
-
Data Analysis: Record the number of animals protected at each dose level. Calculate the median effective dose (ED50), the dose that protects 50% of the animals, using probit analysis.
Caption: Experimental workflow for the in vivo MES anticonvulsant test.
Conclusion and Future Directions
The structural activity relationship of 5-Amino-3-methylheptanoic acid and its analogs is firmly anchored in the principles of stereospecificity and optimized lipophilic interactions. The key takeaways for researchers are:
-
Stereochemistry is Paramount: The (3S) configuration is a critical starting point, and the chirality of further substitutions (e.g., at C5) must be carefully optimized.
-
Side-Chain Optimization: The size, shape, and conformational rigidity of the alkyl side chain directly correlate with binding affinity. Constraining the molecule in its bioactive conformation, as seen with bicyclic analogs, is a highly effective strategy for enhancing potency.
Future research should focus on exploring novel, non-obvious lipophilic moieties that can probe for additional interactions within the α2δ-1 binding site. Furthermore, the introduction of heteroatoms or other functional groups into the side chain could be explored to modulate pharmacokinetic properties, such as improving metabolic stability or oral bioavailability, without compromising binding affinity. By applying the foundational SAR principles outlined in this guide, the scientific community can continue to rationally design and develop safer and more effective CNS therapies based on the versatile gabapentinoid scaffold.
References
- ResearchGate. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches.
- ResearchGate. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches.
- National Center for Biotechnology Information (PMC). (n.d.). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening.
- Benchchem. (n.d.). Comparative Analysis of 2-(2-Aminobut-3-enyl)malonic Acid and Related GABA-Transaminase Inhibitors: An In Vitro and In Vivo Corr.
- PubMed. (2018). In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy.
- Slideshare. (n.d.). Anti epileptic screening model.
- ResearchGate. (2022). (PDF) Study on structure-activity relationship (SAR) of simplified mirogabalin derivatives as voltage-gated calcium channel α2δ ligands for the treatment of chronic neuropathic pain.
- ResearchGate. (2025). Mechanisms of analgesia by gabapentin and pregabalin – Calcium channel α2-δ [Cavα2-δ] ligands | Request PDF.
- ResearchGate. (n.d.). In vitro GABA-transaminase inhibition assay of selected compounds.
- ResearchGate. (n.d.). SAR of carbocyclic portion of amino oxadiazolones.
- IASOC. (n.d.). Gabapentin and Pregabalin.
- MDPI. (2023). Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation.
- Gpatindia. (2020). GABAPENTIN Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses.
- Journal of Enzyme Inhibition and Medicinal Chemistry. (2003). Kinetic studies on the inhibition of GABA-T by γ-vinyl GABA and taurine.
- PubMed. (2005). In vitro GABA-transaminase inhibitory compounds from the root of Angelica dahurica.
- PharmaCompass. (n.d.). (3S)-3-(aminomethyl)-5-methylhexanoic acid | Drug Information, Uses, Side Effects, Chemistry.
- Sigma-Aldrich. (n.d.). (3S,5R)-3-AMINO-5-METHYLHEPTANOIC ACID AldrichCPR.
- ACS Publications. (2011). Chemical Development of an α2δ Ligand, (3S,5R)-3-(Aminomethyl)-5-methyloctanoic Acid.
Sources
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A Guide to the Comprehensive Purity Assessment of Synthetic 5-Amino-3-methylheptanoic Acid
Introduction: Beyond a Simple Percentage
5-Amino-3-methylheptanoic acid is a non-proteinogenic amino acid that serves as a critical building block or intermediate in the synthesis of various pharmaceutical agents. As with any active pharmaceutical ingredient (API) or its precursor, ensuring its purity is not merely a matter of quality control but a fundamental requirement for safety, efficacy, and regulatory compliance.[1][2] The synthesis of a molecule with two chiral centers, such as this one, can introduce a variety of impurities, including stereoisomers, residual starting materials, by-products from side reactions, and degradation products.[3][4]
This guide provides an in-depth comparison of analytical methodologies for the robust purity assessment of synthetic 5-Amino-3-methylheptanoic acid. We will move beyond a single-method approach, championing the use of orthogonal techniques to construct a self-validating system of analysis. This ensures that what might be missed by one method is reliably detected by another, providing a comprehensive and trustworthy purity profile.[5][6][7]
The Analytical Challenge: A Molecule with Hidden Complexities
Assessing the purity of 5-Amino-3-methylheptanoic acid presents specific challenges:
-
Stereoisomerism: With two chiral centers, four potential stereoisomers exist. Since biological activity is often highly specific to a single stereoisomer, all others are considered impurities that must be quantified.[8][9]
-
Lack of a Strong Chromophore: The molecule does not absorb strongly in the UV-visible spectrum, making detection by standard UV-based methods less sensitive and requiring specialized techniques.[10]
-
Diverse Impurity Profile: Potential impurities can range from volatile organic solvents used in synthesis to structurally similar amino acids and non-volatile inorganic residues.
The Orthogonal Method Philosophy: A Foundation of Trust
Relying on a single analytical technique, however powerful, carries the inherent risk of co-elution, where an impurity is hidden under the main peak of the target compound.[7] The orthogonal method approach mitigates this risk by employing multiple, independent analytical techniques that measure the same attribute based on different chemical or physical principles.[11][12] This strategy is the cornerstone of modern analytical method validation, ensuring data is accurate, reliable, and reproducible.[2][5]
Caption: The orthogonal approach combines multiple techniques for a complete purity profile.
Primary Technique: High-Performance Liquid Chromatography (HPLC)
HPLC is the industry-standard method for determining the purity of non-volatile and semi-volatile organic compounds, making it the primary tool for this analysis.[1][13] However, a single HPLC method is insufficient. We must deploy at least two distinct HPLC approaches.
Method 1: Reversed-Phase HPLC for Related Substance Profiling
This method separates compounds based on their relative hydrophobicity and is the workhorse for detecting organic impurities from the synthetic route.
Experimental Protocol: RP-HPLC with Universal Detection
-
Instrumentation: A standard HPLC system equipped with a gradient pump, autosampler, and a universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). A Mass Spectrometer (MS) can also be used for peak identification.[3][10][11]
-
Column: A high-quality C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-20 min: Linear gradient from 5% to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: Return to 5% B
-
26-30 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in Mobile Phase A at a concentration of approximately 1 mg/mL.
-
Data Analysis: Purity is calculated based on the percentage of the main peak area relative to the total area of all detected peaks.
Causality Behind Choices:
-
Universal Detector (CAD/ELSD/MS): Chosen because 5-Amino-3-methylheptanoic acid lacks a strong UV chromophore. These detectors provide a more uniform response for non-chromophoric compounds.[4][10]
-
Formic Acid: Used as a mobile phase modifier to improve peak shape and provide protons for mass spectrometry analysis.
-
Gradient Elution: Necessary to elute a wide range of potential impurities with varying polarities, from polar starting materials to more non-polar by-products.
Method 2: Chiral HPLC for Stereoisomeric Purity
The separation of stereoisomers is critical and cannot be achieved on a standard achiral column. This requires a specialized Chiral Stationary Phase (CSP).[8]
Experimental Protocol: Chiral HPLC
-
Instrumentation: HPLC system with a UV or MS detector.
-
Column: A macrocyclic glycopeptide-based CSP, such as a teicoplanin-based column (e.g., Astec® CHIROBIOTIC® T), is highly effective for underivatized amino acids.[14][15]
-
Mobile Phase: A mixture of Methanol:Water:Acetic Acid (e.g., 70:30:0.02 v/v/v). The exact ratio may require optimization.[15]
-
Elution Mode: Isocratic (a constant mobile phase composition).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at approximately 0.5 mg/mL.
-
Data Analysis: Calculate the percentage of each stereoisomer. The chiral purity is often expressed as diastereomeric excess (de) or enantiomeric excess (ee).
Causality Behind Choices:
-
Teicoplanin-based CSP: These columns are specifically designed to resolve the enantiomers of polar and ionic compounds like amino acids directly, without the need for derivatization, which can introduce additional steps and potential impurities.[14]
-
Isocratic Elution: Often provides the best resolution for chiral separations once the optimal mobile phase composition is found.
Orthogonal & Complementary Methods: Building a Self-Validating System
To account for impurities that HPLC cannot measure, we integrate the following orthogonal techniques.
Method 3: Headspace Gas Chromatography (GC-HS) for Residual Solvents
-
Principle: Separates volatile organic compounds based on their boiling points and interaction with the stationary phase.
-
Justification: Essential for quantifying residual solvents from the synthesis and purification process, which are common process-related impurities and are strictly regulated.[13]
-
Protocol Summary: A sample is heated in a sealed vial (headspace), and the vapor is injected into a GC system, typically with a polar capillary column and a Flame Ionization Detector (FID). Quantification is performed against certified standards of expected solvents.
Method 4: Karl Fischer Titration for Water Content
-
Principle: A highly specific chemical titration that reacts quantitatively with water.
-
Justification: Water is a ubiquitous impurity that can affect the stability of the compound and leads to inaccurate potency if not accounted for. This is a key parameter in the mass balance approach.[13][16]
-
Protocol Summary: A coulometric or volumetric Karl Fischer titrator is used to measure the water content in a known mass of the sample.
Method 5: Quantitative NMR (qNMR) for Identity and Absolute Purity
-
Principle: Provides unambiguous structural confirmation and can be used to determine the purity of a substance by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and weight.
-
Justification: As a non-separative technique based on a different physical principle (nuclear magnetic resonance), qNMR is an excellent orthogonal method to chromatography. It confirms the molecule's identity and provides a direct measure of its molar quantity, independent of its chromatographic response factor.
-
Protocol Summary: A precisely weighed amount of the sample and a certified internal standard are dissolved in a deuterated solvent. A ¹H NMR spectrum is acquired under quantitative conditions (e.g., long relaxation delay). The purity is calculated by comparing the integral of a unique proton signal from the analyte to the integral of a signal from the standard.
Data Synthesis: The Mass Balance Approach
The ultimate purity value is determined by a mass balance calculation, where all measured impurities are subtracted from 100%.[16] This provides a comprehensive assessment of the main component.
Caption: Workflow for calculating purity using the mass balance method.
Comparison of Analytical Methodologies
| Method | Principle | Measures | Strengths | Limitations |
| RP-HPLC | Hydrophobic Interaction | Organic related substances | High resolution for many impurities; well-established. | May not resolve all isomers; requires universal detection for this analyte. |
| Chiral HPLC | Chiral Recognition | Stereoisomers (enantiomers, diastereomers) | The only reliable way to quantify stereoisomeric purity. | Requires specialized, expensive columns; method development can be complex. |
| GC-HS | Volatility | Residual solvents | Highly sensitive and specific for volatile compounds. | Not suitable for non-volatile impurities. |
| Karl Fischer | Chemical Titration | Water content | Gold standard for water determination; highly accurate and specific. | Only measures water content. |
| qNMR | Nuclear Magnetic Resonance | Structural identity; absolute purity (molar basis) | Provides structural proof; orthogonal to chromatography; high precision. | Lower sensitivity for trace impurities compared to HPLC; requires expensive equipment. |
Example Purity Calculation
| Analysis | Result |
| Total Related Substances (RP-HPLC) | 0.25% |
| Undesired Stereoisomers (Chiral HPLC) | 0.15% |
| Water Content (Karl Fischer) | 0.40% |
| Total Residual Solvents (GC-HS) | 0.10% |
| Non-Volatile Residue (Ash test) | 0.05% |
| Total Impurities | 0.95% |
| Calculated Purity (by Mass Balance) | 99.05% |
Conclusion
The reliable assessment of purity for a synthetic pharmaceutical compound like 5-Amino-3-methylheptanoic acid cannot be achieved with a single measurement. A scientifically sound and defensible purity profile is constructed using a combination of a primary separation technique, such as HPLC, with a suite of orthogonal methods including GC, Karl Fischer titration, and qNMR. This multi-faceted approach creates a self-validating system that ensures all potential impurities—from stereoisomers to residual solvents—are accurately identified and quantified. This rigorous analytical strategy is indispensable for ensuring product quality and safety in research, development, and manufacturing.[5][6][7][11]
References
- Title: Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Source: Google Cloud.
- Title: Orthogonal method in pharmaceutical product analysis. Source: Alphalyse.
- Title: Analytical Method Validation for Quantification of Active Pharmaceutical Ingredients (APIs): A Comparative Study of HPLC and UV-Spectrophotometry. Source: R Discovery.
- Title: Quality Control of Amino Acids & Peptides: A Guide. Source: Bachem.
- Title: Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Source: Profound.
- Title: Use of Orthogonal Methods During Pharmaceutical Development: Case Studies.
- Title: Analytical Method Validation (AMV) in Pharmaceuticals. Source: Pharmaguideline.
- Title: What is a Particle Analysis "Orthogonal Method"? Source: Yokogawa Fluid Imaging Technologies.
- Title: Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regul
- Title: Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities.
- Title: Chiral Purity Analysis – Know What Both Hands Are Doing. Source: SK pharmteco.
- Title: Managing Product-Related Impurities in Synthetic Peptides. Source: BioPharmaSpec.
- Title: Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Source: Sigma-Aldrich.
- Title: Chiral Liquid Chromatography in analysis of the stereochemistry of marine natural compounds: contribution for Medicinal Chemistry. Source: Sciforum.
- Title: Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regul
- Title: Classification of Impurities in Synthetic Peptide Drugs. Source: BOC Sciences.
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- 5. upm-inc.com [upm-inc.com]
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- 12. fluidimaging.com [fluidimaging.com]
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- 15. sciforum.net [sciforum.net]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Comprehensive Operational and Disposal Guide for 5-Amino-3-methylheptanoic Acid
Introduction & Chemical Profile
5-Amino-3-methylheptanoic acid (CAS: 2060047-11-0) is a specialized non-natural amino acid derivative[1]. Structurally related to gabapentinoids, it is frequently utilized as a critical intermediate in drug development, peptide synthesis, and neuropharmacological research. Because it is a biologically active intermediate, laboratories must handle it with strict adherence to both operational precision and environmental regulations to ensure scientific integrity and personnel safety.
Quantitative Physicochemical & Safety Data
To ensure standardized handling, the following table summarizes the critical quantitative data required for experimental planning and risk assessment[1][2].
| Property | Value / Specification |
| Chemical Name | 5-Amino-3-methylheptanoic acid |
| CAS Number | 2060047-11-0 |
| Molecular Formula | C₈H₁₇NO₂ |
| Molecular Weight | 159.23 g/mol |
| Purity | ≥95% |
| Storage Temperature | Sealed in dry, 2–8°C |
| Target Ion [M+H]⁺ | 160.2 m/z |
| Hazard Classification | Irritant / Pharmaceutical Intermediate Waste |
Operational Handling & Experimental Workflows
Causality in Handling: Amino acids exist as zwitterions in neutral aqueous solutions, which can lead to unpredictable solubility profiles. 5-Amino-3-methylheptanoic acid contains both a lipophilic backbone and polar termini. To ensure complete dissolution for analytical assays (such as LC-MS), the solvent system must be slightly acidic. Adding an acid modifier fully protonates the primary amine, shifting the molecule out of its zwitterionic state and enhancing solubility in polar organic mixtures.
Protocol: Preparation of Standard Solution for LC-MS Analysis
This protocol is designed to prevent degradation, ensure accurate quantification, and protect the operator.
-
Equilibration: Allow the sealed vial of 5-Amino-3-methylheptanoic acid to reach room temperature before opening.
-
Causality: Opening cold vials introduces atmospheric moisture, causing condensation that degrades the crystalline powder and alters the effective molecular weight.
-
-
Weighing: Using an analytical balance inside a ductless fume hood, accurately weigh 1.0 mg of the compound.
-
Causality: Utilizing a hood prevents the aerosolization of fine crystalline powders, protecting the operator from inhalation exposure to a potentially active neuromodulator.
-
-
Dissolution: Transfer the powder to a glass volumetric flask and add 1.0 mL of a diluent consisting of 50:50 Methanol:Water with 0.1% Formic Acid. Sonicate for 5 minutes.
-
Causality: Methanol provides the organic modifier needed to desolvate the analyte in the MS source, while water ensures the polar moieties remain dissolved. Formic acid acts as a proton donor, ensuring the amine group is fully protonated (NH₃⁺) for positive ion mode ESI-MS.
-
-
Self-Validation System: To validate the protocol and ensure no degradation or contamination has occurred, run a blank solvent injection followed by the standard solution. The system is self-validating if the blank shows a flat baseline and the standard yields a single sharp chromatographic peak with a mass-to-charge ratio (m/z) of 160.2[M+H]⁺. An internal standard (e.g., pregabalin-d6) must be spiked into the sample to correct for matrix effects and validate ionization efficiency.
Workflow Visualization
Logical workflow from preparation and analysis to RCRA-compliant disposal via incineration.
Waste Segregation & Disposal Procedures
Causality in Disposal: Under the EPA's Resource Conservation and Recovery Act (RCRA) Management Standards for Hazardous Waste Pharmaceuticals, disposing of pharmaceutical intermediates down the drain is strictly prohibited[3]. Because 5-Amino-3-methylheptanoic acid is a structural analogue to neurotransmitter modulators, introducing it into the municipal water supply poses severe ecological risks. Therefore, complete thermal destruction (incineration) at a permitted Treatment, Storage, and Disposal Facility (TSDF) is the only scientifically and legally sound disposal method[3].
Protocol: Step-by-Step Disposal
-
Segregation at Source:
-
Liquid Waste: Collect all LC-MS effluent and unused standard solutions in a high-density polyethylene (HDPE) carboy designated for "Non-Halogenated Organic Waste."
-
Solid Waste: Place contaminated weigh boats, pipette tips, and gloves into a puncture-resistant, poly-lined solid hazardous waste bin.
-
-
Labeling: Affix a RCRA-compliant hazardous waste label to all containers immediately upon the first drop of waste entering them. Clearly list "5-Amino-3-methylheptanoic acid" and the solvent composition (e.g., "Methanol/Water/Formic Acid").
-
Secondary Containment: Store all waste containers in secondary containment trays to capture any potential leaks, keeping them strictly segregated from strong oxidizing agents.
-
Self-Validation System for Disposal: The disposal protocol is self-validated through the use of a RCRA hazardous waste manifest system. The generator signs the manifest upon pickup, and the TSDF returns a signed "Certificate of Destruction" once the incineration is complete. This closed-loop documentation validates that the chemical was completely destroyed and did not enter the environment.
Spill Response & Decontamination
Causality in Spill Response: Dry sweeping a spilled amino acid derivative can aerosolize the powder. Inhalation of the dry powder can lead to rapid systemic absorption across the respiratory mucosa. Dampening the powder traps the particles, neutralizing the inhalation risk.
Protocol: Emergency Cleanup
-
Isolation: Immediately restrict access to the spill area.
-
PPE: Don a particulate respirator (N95 or higher), nitrile gloves, and safety goggles.
-
Containment: Do not sweep the dry powder. Gently cover the spilled chemical with a damp absorbent pad (moistened with a 50:50 water/methanol mixture) to trap the particles.
-
Decontamination: Wipe the area with a mild detergent solution, followed by a 70% ethanol wipe to ensure all lipophilic residues are lifted.
-
Disposal: Dispose of all cleanup materials as solid hazardous waste according to the disposal protocol above.
References
-
Management Standards for Hazardous Waste Pharmaceuticals Environmental Protection Agency (EPA) URL:[Link]
Sources
Personal protective equipment for handling 5-Amino-3-methylheptanoic acid
As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a rigorous, self-validating system of chemical risk management. 5-Amino-3-methylheptanoic acid (CAS: 2060047-11-0) [1] is a specialized amino acid derivative frequently utilized in pharmaceutical synthesis and metabolic research[2].
Because it shares structural similarities with gabapentinoid active pharmaceutical ingredients (APIs), the primary hazards do not stem from acute corrosivity, but rather from dust aerosolization, respiratory sensitization, and dermal absorption [3][4]. When handling this compound, your operational protocols must proactively mitigate the generation of airborne particulates.
Below is the authoritative, step-by-step guide to the personal protective equipment (PPE), operational workflows, and disposal plans required for handling 5-Amino-3-methylheptanoic acid safely.
The Causality of PPE Selection: A Risk-Based Approach
Do not simply don PPE; understand why it is required. The physical state of the compound dictates your risk profile. In its dry, crystalline, or lyophilized powder form, 5-Amino-3-methylheptanoic acid can easily form fine aerosols. Inhalation of these particulates can cause respiratory tract inflammation, while prolonged skin contact can accentuate pre-existing dermatitis or lead to systemic absorption through micro-abrasions[5][6].
We mandate specific PPE to break the causality chain of exposure:
Quantitative PPE Matrix
| PPE Category | Specification | Causality / Scientific Rationale |
| Eye/Face | EN 166 / ANSI Z87.1 Safety Goggles | Prevents ocular irritation from airborne powder. Standard safety glasses lack the orbital seal required to block fine dust[4]. |
| Hand | Powder-free Nitrile (Double glove) | Prevents dermal absorption. Nitrile is selected over latex because amino acid derivatives in organic solvents can permeate latex, and latex introduces protein allergen risks[6]. |
| Body | Flame-resistant, impervious lab coat | Protects against static discharge and spill contamination. A tight-cuffed coat prevents powder from migrating up the forearms[3]. |
| Respiratory | P3 / N95 Particulate Respirator | Mandatory only if handling bulk powder outside a ventilated enclosure. Prevents inhalation of fine API aerosols which can cause sensitization[4]. |
Step-by-Step Operational Workflow
Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's validation check is successful.
Step 1: Environmental Control & Validation
-
Action: Conduct all weighing and transfer operations inside a certified chemical fume hood.
-
Validation: Verify the fume hood face velocity is between 80–100 feet per minute (fpm) using a digital anemometer or a simple tissue flutter test before opening the chemical container[7].
Step 2: PPE Donning & Integrity Check
-
Action: Don a lab coat, tightly fitting safety goggles, and double nitrile gloves[3][6].
-
Validation: Inspect the nitrile gloves for micro-tears by inflating them slightly before putting them on. This validates the integrity of your primary dermal barrier.
Step 3: Anti-Static Weighing
-
Action: Use anti-static weighing boats and grounded spatulas. Open the sealed container of 5-Amino-3-methylheptanoic acid slowly to avoid pressure differentials that generate dust aerosols[5].
-
Causality: Powders can accumulate static charge, causing them to repel from the spatula and aerosolize. Grounding your equipment prevents this electrostatic dispersion[6].
Step 4: Decontamination
-
Action: After transferring the required mass, wipe down the spatulas, balance, and hood surface with a damp, lint-free cloth[8].
-
Validation: Visually inspect the wiped surfaces under oblique lighting to confirm no residual crystalline powder remains.
Spill Response & Disposal Plan
If a spill occurs, the immediate danger is the enrichment of fine dust in the air, which leads to respiratory hazards and, in extreme bulk scenarios, dust explosion risks[6][9].
-
Evacuation & Assessment: For large spills (>50g), step back, allow suspended dust to settle for 5 minutes, and ensure the room's ventilation is active[10].
-
Containment (The Wet-Wipe Method): Do NOT dry sweep. Dry sweeping mechanically aerosolizes the active intermediate[6]. Instead, dampen the spilled powder with water or an appropriate compatible solvent to suppress dust generation[6].
-
Alternative Cleanup: If wet-wiping is not feasible, use a HEPA-filtered vacuum specifically designed for combustible pharmaceutical dusts[6][8].
-
Disposal: Place all contaminated wipes, gloves, and collected powder into a sealed, appropriately labeled hazardous waste container. Dispose of the material via high-temperature incineration in accordance with local environmental and institutional regulations[8][9].
Logical Workflow Visualization
Logical workflow for the safe handling and spill response of 5-Amino-3-methylheptanoic acid.
References
-
Title: MATERIAL SAFETY DATA SHEETS PREGABALIN - Cleanchem Source: cleanchemlab.com URL: [Link]
-
Title: Safety Data Sheet: Pregabalin, 98% - Chemos GmbH&Co.KG Source: chemos.de URL: [Link]
-
Title: Gabapentin - Szabo-Scandic Source: szabo-scandic.com URL: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
